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Foundational

An In-depth Technical Guide to 3-(Aminomethyl)-4-methylpiperidin-2-one: Synthesis, Characterization, and Therapeutic Potential

Foreword: This guide addresses the synthesis, analytical characterization, and potential applications of 3-(Aminomethyl)-4-methylpiperidin-2-one. It is important to note that a specific Chemical Abstracts Service (CAS) n...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: This guide addresses the synthesis, analytical characterization, and potential applications of 3-(Aminomethyl)-4-methylpiperidin-2-one. It is important to note that a specific Chemical Abstracts Service (CAS) number for this precise molecule is not readily found in public databases as of the time of this writing. This suggests the compound may be a novel chemical entity or one that is not widely commercialized. Therefore, this document is structured as a forward-looking guide for researchers, leveraging established principles and data from closely related, well-documented analogues to provide a robust scientific framework for its study.

Introduction: The Significance of the Piperidin-2-one Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with biological targets. The piperidin-2-one, or δ-valerolactam, core introduces a constrained amide bond, which can act as a hydrogen bond donor and acceptor, further enhancing its potential for molecular recognition.

The specific substitution pattern of 3-(Aminomethyl)-4-methylpiperidin-2-one is of particular interest. The aminomethyl group at the C3 position introduces a basic center, which is a common feature in many centrally active agents, while the methyl group at C4 can influence the compound's lipophilicity, metabolic stability, and conformational preference. Such 3,4-disubstituted piperidinones are conformationally restricted isosteres of amino acids and serve as valuable intermediates in the synthesis of complex alkaloids and potential therapeutic agents.[2]

Proposed Synthetic Pathway

The asymmetric synthesis of polysubstituted piperidones is a significant challenge in organic chemistry.[3] A plausible and stereocontrolled route to 3-(Aminomethyl)-4-methylpiperidin-2-one can be envisioned through a multi-step sequence starting from readily available precursors. The following protocol is a hypothetical, yet chemically sound, approach based on established methodologies for constructing similar heterocyclic systems.[4]

Synthetic Workflow Overview

The proposed synthesis involves a Michael addition to establish the C3-C4 bond, followed by reductive amination and subsequent lactamization to form the core piperidin-2-one ring.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Lactamization cluster_3 Step 4: Final Functionalization A α,β-Unsaturated Ester C Nitro-adduct Intermediate A->C Base (e.g., DBU) B Nitromethane B->C D Primary Amine Intermediate C->D Reduction (e.g., H₂, Raney Ni) C->D E Piperidin-2-one Core D->E Heat or Acid Catalyst D->E F 3-(Aminomethyl)-4-methyl- piperidin-2-one (Target) E->F Amine Protection, Reduction, Deprotection E->F

Caption: Proposed synthetic workflow for 3-(Aminomethyl)-4-methylpiperidin-2-one.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of Ethyl 4-methyl-3-(nitromethyl)pentanoate.

    • To a solution of ethyl tiglate (1 equivalent) in tetrahydrofuran (THF), add nitromethane (1.5 equivalents).

    • Cool the mixture to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours until TLC analysis indicates consumption of the starting material.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. Purify by flash chromatography to yield the nitro-adduct.

    • Rationale: This conjugate addition establishes the carbon skeleton and introduces the nitrogen functionality in a masked form (nitro group). Ethyl tiglate provides the required 4-methyl substitution pattern.

  • Step 2: Synthesis of Ethyl 3-(aminomethyl)-4-methylpentanoate.

    • Dissolve the nitro-adduct from Step 1 in methanol and transfer to a hydrogenation vessel.

    • Add a catalytic amount of Raney Nickel (approx. 10% w/w).

    • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12 hours.

    • Monitor the reaction by TLC. Upon completion, carefully filter the catalyst through a pad of Celite and concentrate the filtrate.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing a nitro group to a primary amine without affecting the ester functionality.

  • Step 3: Synthesis of 4-Methyl-3-(aminomethyl)piperidin-2-one.

    • Dissolve the resulting amino-ester from Step 2 in toluene.

    • Add a catalytic amount of a mild acid, such as acetic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the ethanol byproduct.

    • The reaction progress is monitored by the disappearance of the starting material.

    • Upon completion, cool the reaction mixture and concentrate under vacuum. The crude product can be purified by crystallization or chromatography.

    • Rationale: This intramolecular cyclization (lactamization) is driven by heating and removal of the ethanol byproduct, forming the thermodynamically stable six-membered lactam ring. The free amine attacks the ester carbonyl to close the ring.

Analytical Characterization

Confirming the structure and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques would be employed for full characterization.

Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation cluster_3 Confirmation A Synthesized Compound B HPLC-MS A->B C NMR (¹H, ¹³C) A->C D Purity (>95%) Molecular Ion Peak B->D E Structural Connectivity Stereochemistry C->E F Structure Confirmed D->F E->F

Caption: Standard analytical workflow for structural confirmation.

Expected Spectroscopic Data

The following table summarizes the predicted data based on the analysis of structurally similar piperidones found in the literature.[5][6][7]

Technique Parameter Predicted Value / Observation
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)~7.5-8.0 ppm (br s, 1H, N-H amide)~3.4-3.6 ppm (m, 2H, CH₂-NH₂)~3.2-3.4 ppm (m, 2H, ring CH₂-N)~2.0-2.5 ppm (m, 2H, ring CH₂)~1.8-2.0 ppm (m, 1H, ring CH-Me)~1.5-1.7 ppm (m, 1H, ring CH-CH₂NH₂)~1.2-1.4 ppm (br s, 2H, NH₂)~0.9-1.1 ppm (d, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)~172-175 ppm (C=O, C2)~45-50 ppm (CH₂-N, C6)~40-45 ppm (CH₂-NH₂)~35-40 ppm (CH-Me, C4)~30-35 ppm (CH-CH₂NH₂, C3)~25-30 ppm (CH₂, C5)~15-20 ppm (CH₃)
Mass Spec (ESI+) m/z[M+H]⁺: Predicted exact mass + 1.0078
HPLC Purity>95% (as determined by peak area at a suitable wavelength, e.g., 210 nm)
  • NMR Spectroscopy Protocol: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher spectrometer to establish proton-proton and proton-carbon correlations, confirming the connectivity of the entire molecule.[7]

  • Mass Spectrometry Protocol: Prepare a sample solution at ~1 mg/mL in methanol. Dilute to 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[8] Analyze using an ESI-MS system to confirm the molecular weight.

Potential Applications in Drug Development

Derivatives of piperidine are known to possess a wide range of biological activities, including analgesic and CNS effects.[9] The structure of 3-(Aminomethyl)-4-methylpiperidin-2-one, as a conformationally restricted GABA analogue, suggests potential activity as a modulator of neurotransmitter systems.

Hypothetical Mechanism of Action: σ1 Receptor Ligand

Many piperidine derivatives have been synthesized and evaluated as ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in a variety of neurological disorders.[4] These ligands often feature a basic nitrogen atom separated from a hydrophobic region by a specific distance, a motif present in our target molecule.

G cluster_0 Cellular Environment cluster_1 Downstream Effects Ligand 3-(Aminomethyl)-4-methyl- piperidin-2-one (Ligand) Receptor σ1 Receptor Binding Site Ligand->Receptor:f1 Binding IonChannel Ion Channel (e.g., SK channel) Modulatory Site Receptor:f0->IonChannel:f1 Modulation Response Modulation of Neuronal Excitability Neuroprotection Anti-amnesic Effects IonChannel->Response Leads to ER Endoplasmic Reticulum (ER)

Caption: Hypothetical signaling pathway for a σ1 receptor agonist.

  • Therapeutic Rationale: By acting as a σ1 receptor agonist, the compound could potentially modulate calcium signaling at the endoplasmic reticulum-mitochondrion interface, leading to neuroprotective effects. This makes it a candidate for investigation in neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or as an adjunct therapy for psychiatric conditions. The specific stereochemistry of the 3 and 4 positions would be critical for receptor affinity and selectivity, necessitating an asymmetric synthesis.[2]

Conclusion

While 3-(Aminomethyl)-4-methylpiperidin-2-one remains a largely unexplored chemical entity, its core structure represents a promising starting point for the development of novel therapeutics, particularly in the realm of neuroscience. This guide provides a comprehensive, albeit predictive, framework for its synthesis and characterization, grounded in established chemical principles and data from analogous compounds. The protocols and insights presented herein are intended to empower researchers to undertake the synthesis and biological evaluation of this and related piperidin-2-one derivatives, paving the way for new discoveries in medicinal chemistry.

References

  • Cisneros-Bosque, F. A., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(8), 3365. Available at: [Link]

  • Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389-405. Available at: [Link]

  • DeLombaert, S., et al. (1992). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, 35(5), 833-46. Available at: [Link]

  • Zacapala-Flores, M., et al. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry, 11, 2038-51. Available at: [Link]

  • Kabilan, S., et al. (2014). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 52(6), 289-99. Available at: [Link]

  • Kumar, A., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 61B(1), 104-109. Available at: [Link]

  • Rodriguez, R., et al. (1996). SYNTHESIS OF 3-AMINO-4-INDOLYL-2-PIPERIDONES: TRYPTOPHAN-DERIVED PSEUDODIPEPTIDES. Heterocycles, 43(3), 513-516. Available at: [Link]

  • ResearchGate. (2025). Asymmetric Synthesis of 3,4,5,6-Tetrasubstituted Piperidin-2-ones by Three-Component Coupling. Available at: [Link]

  • Blicke, F. F., & Lu, C. (1952). Oxytocic Activity of Basic (Aminomethyl) Derivatives of Phenols and Related Compounds. Journal of the American Chemical Society, 74(16), 3933-3934. Available at: [Link]

  • Sun, H., et al. (2000). A new asymmetric route to substituted piperidines: synthesis of N-alkyl-3,4-dihydroxy-5-alkylpiperidines. Tetrahedron Letters, 41(16), 2801-2804. Available at: [Link]

  • Coldham, I. (1997). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100650. Available at: [Link]

  • Naz, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available at: [Link]

  • Schade, D., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development, 26(10), 2866-2878. Available at: [Link]

  • Gutekunst, W. R., & Wender, P. A. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 133(8), 2760-2763. Available at: [Link]

  • U.S. Patent No. US20100029941A1. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.
  • Kaczor, A. A., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. Bioorganic & Medicinal Chemistry, 8(8), 1987-1994. Available at: [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. RSC Advances, 6(113), 112111-112122. Available at: [Link]

  • Petrovcic, J., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ResearchGate. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(Aminomethyl)-4-methylpiperidin-2-one: Synthesis, Characterization, and Physicochemical Properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Aminomethyl)-4-methylpiperidin-2-one, a substituted piperidin-2-one with potential applications in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Aminomethyl)-4-methylpiperidin-2-one, a substituted piperidin-2-one with potential applications in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to predict its characteristics and outline robust methodologies for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction and Molecular Overview

3-(Aminomethyl)-4-methylpiperidin-2-one belongs to the class of lactams, specifically a derivative of piperidin-2-one. The piperidine scaffold is a ubiquitous motif in pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] The presence of a primary amine at the 3-position and a methyl group at the 4-position introduces specific stereochemical and electronic features that can significantly influence its biological activity and physicochemical properties. The lactam ring provides a rigid backbone, while the aminomethyl substituent offers a key site for hydrogen bonding and potential salt formation, which can be crucial for solubility and target engagement.

Molecular Structure:

Predicted Physicochemical Properties

The physicochemical properties of 3-(Aminomethyl)-4-methylpiperidin-2-one are predicted based on the known properties of its constituent functional groups and related molecules such as 4-methylpiperidin-2-one and 3-aminopiperidin-2-one.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₇H₁₄N₂ODerived from the molecular structure.
Molecular Weight 142.20 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar to other small molecule piperidin-2-one derivatives.[2][3]
Melting Point 90-100 °CThe presence of both a lactam and a primary amine allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point for its molecular weight. 3-Aminopiperidin-2-one has a reported melting point of 87°C.[4] The addition of a methyl group may slightly alter crystal packing and thus the melting point.
Boiling Point > 300 °C (decomposes)High due to strong intermolecular forces. Likely to decompose before boiling at atmospheric pressure.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO).The primary amine and lactam functionalities are polar and capable of hydrogen bonding with protic solvents. Salt formation with acids would further enhance aqueous solubility.
pKa (Conjugate Acid) 8.5 - 9.5The primary aliphatic amine is the most basic site. The pKa of the conjugate acid of a typical primary amine is in the range of 9-11.[5][6] Electron-withdrawing effects from the nearby lactam carbonyl may slightly decrease the basicity. The predicted pKa for the strongest basic site of 3-amino-2-piperidone is 8.44.[7]
logP -1.0 to 0.0The molecule has a balance of polar (amine, lactam) and nonpolar (methyl, methylene groups) features. The predicted logP for 4-methylpiperidin-2-one is 0.5325[8], while for 3-amino-2-piperidone it is around -1.1 to -1.3[7]. The combination of these groups in the target molecule would likely result in a logP in the lower end of this range.

Proposed Synthetic Pathway

The synthesis of 3-(Aminomethyl)-4-methylpiperidin-2-one can be approached through a multi-step sequence starting from readily available precursors. A plausible route involves the construction of the substituted piperidin-2-one ring followed by the introduction of the aminomethyl group. Multicomponent reactions are an efficient strategy for the synthesis of highly substituted piperidines.[9][10][11]

A potential synthetic workflow is outlined below:

G cluster_0 Synthesis of 3-(Aminomethyl)-4-methylpiperidin-2-one start 4-Methyl-5-nitropentanoic acid step1 Cyclization and Lactam Formation start->step1 e.g., DCC/NHS step2 Reduction of Nitro Group step1->step2 e.g., H2, Pd/C step3 Introduction of Aminomethyl Group Precursor step2->step3 e.g., Formaldehyde, NaCNBH3 step4 Reduction of Precursor to Amine step3->step4 e.g., LiAlH4 or H2, Raney Ni end_product 3-(Aminomethyl)-4-methylpiperidin-2-one step4->end_product

Caption: Proposed synthetic workflow for 3-(Aminomethyl)-4-methylpiperidin-2-one.

Comprehensive Characterization Workflow

The identity and purity of synthesized 3-(Aminomethyl)-4-methylpiperidin-2-one must be confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. One- and two-dimensional NMR experiments are essential for assigning the stereostructure of substituted piperidine derivatives.[12][13]

Expected ¹H NMR Spectral Features (in CDCl₃ or D₂O):

  • N-H protons: Broad signals for the lactam NH and the NH₂ of the primary amine. The lactam NH signal will be downfield compared to the amine protons. These signals will disappear upon D₂O exchange.

  • Methylene protons adjacent to the amine (CH₂-NH₂): A multiplet, likely around 2.8-3.2 ppm.

  • Protons on the piperidine ring: A series of complex multiplets in the aliphatic region (1.5-3.5 ppm). The proton at C3 will be coupled to the adjacent methylene and methine protons.

  • Methyl protons (CH₃): A doublet in the upfield region (around 0.9-1.2 ppm), coupled to the proton at C4.

Expected ¹³C NMR Spectral Features:

  • Carbonyl carbon (C=O): A signal in the downfield region, typically around 170-180 ppm for a lactam.

  • Carbons of the piperidine ring: Signals in the aliphatic region (20-60 ppm).

  • Methyl carbon (CH₃): A signal in the upfield region (15-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H stretching (primary amine): Two distinct bands in the region of 3400-3300 cm⁻¹.[14][15]

  • N-H stretching (lactam): A band around 3200 cm⁻¹.[16]

  • C-H stretching (aliphatic): Bands just below 3000 cm⁻¹.

  • C=O stretching (lactam): A strong absorption band around 1680 cm⁻¹ for a six-membered ring lactam.[16][17]

  • N-H bending (primary amine): A band in the region of 1650-1580 cm⁻¹.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Expected Mass Spectral Data (ESI-MS):

  • [M+H]⁺: The protonated molecule will be the base peak in the positive ion mode, with an expected m/z of 143.12.

  • Fragmentation Pattern: Tandem MS (MS/MS) would likely show characteristic losses of small neutral molecules such as ammonia (NH₃) and water (H₂O), as well as fragmentation of the piperidine ring. Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for piperidine derivatives.[1][18][19]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid would be appropriate for this polar compound.

Experimental Protocols

Protocol: NMR Sample Preparation and Analysis
  • Weigh approximately 5-10 mg of the synthesized compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

  • Vortex the tube until the sample is fully dissolved.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For D₂O exchange, add a drop of D₂O to the NMR tube containing the sample dissolved in a different solvent, shake, and re-acquire the ¹H NMR spectrum.

Protocol: LC-MS Analysis for Purity and Identity Confirmation

G cluster_1 LC-MS Characterization Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC Separation (Reversed-Phase C18) sample_prep->hplc esi Electrospray Ionization (Positive Ion Mode) hplc->esi ms_scan Full Scan MS (Determine [M+H]⁺) esi->ms_scan msms_scan Tandem MS (MS/MS) (Fragmentation Analysis) ms_scan->msms_scan Select [M+H]⁺ data_analysis Data Analysis (Purity & Structure Confirmation) msms_scan->data_analysis

Caption: A typical experimental workflow for the LC-MS analysis of a novel compound.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

    • Flow Rate: 0.2-0.4 mL/min.[20]

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • MS/MS: Perform product ion scans on the precursor ion corresponding to [M+H]⁺.

Potential Applications and Future Directions

Substituted piperidin-2-ones are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated as inhibitors of various enzymes and as ligands for a range of receptors. The specific substitution pattern of 3-(Aminomethyl)-4-methylpiperidin-2-one suggests several potential areas of application:

  • Enzyme Inhibition: The aminomethyl group can act as a mimic for natural amino acid side chains, making the molecule a potential candidate for inhibiting proteases or other enzymes that recognize amine-containing substrates.

  • CNS-active Agents: The piperidine scaffold is a common feature in drugs targeting the central nervous system. Further derivatization of the primary amine could lead to compounds with activity at various CNS receptors.

  • Scaffold for Combinatorial Chemistry: The primary amine serves as a convenient handle for the synthesis of a library of derivatives, allowing for the exploration of structure-activity relationships.

Future research should focus on the successful synthesis and thorough characterization of this molecule. Once a pure sample is obtained, its biological activity can be evaluated in relevant in vitro and in vivo assays to explore its therapeutic potential.

References

  • Vinokurov, A. D., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. RSC Advances, 13(49), 34762-34769. Available at: [Link]

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  • Tang, T. P., et al. (2005). Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase. Bioorganic & Medicinal Chemistry Letters, 15(8), 2133-2138. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Piperidinone, 1-methyl- (CAS 931-20-4). Available at: [Link]

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Foundational

3-(Aminomethyl)-4-methylpiperidin-2-one: Structural Logic, Synthetic Methodologies, and Applications in Kinase Inhibitor Scaffolds

Executive Summary In contemporary medicinal chemistry, the shift toward conformationally restricted, sp3-rich scaffolds has driven the demand for highly functionalized building blocks. 3-(Aminomethyl)-4-methylpiperidin-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift toward conformationally restricted, sp3-rich scaffolds has driven the demand for highly functionalized building blocks. 3-(Aminomethyl)-4-methylpiperidin-2-one (CAS: 1706449-92-4) 1 has emerged as a critical valerolactam intermediate. Also known by its library synonyms SB42160 and EN300-179795 [[2]](), this compound provides a rigidified framework that optimally positions pharmacophores for target engagement. This technical guide deconstructs the structural causality, synthetic protocols, and drug discovery applications of this specific piperidin-2-one derivative.

Chemical Identity & Physicochemical Profiling

The utility of 3-(aminomethyl)-4-methylpiperidin-2-one lies in its precise balance of polarity, metabolic stability, and stereochemical complexity. The presence of two adjacent chiral centers (C3 and C4) yields four possible stereoisomers (two cis/ trans enantiomeric pairs), allowing drug developers to fine-tune the spatial trajectory of attached warheads.

Quantitative Data Summary
PropertyValue
IUPAC Name 3-(aminomethyl)-4-methylpiperidin-2-one
CAS Registry Number 1706449-92-4
Common Synonyms SB42160, EN300-179795
Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Hydrogen Bond Donors 2 (Primary amine -NH₂, Lactam -NH)
Hydrogen Bond Acceptors 2 (Primary amine -NH₂, Lactam C=O)
Stereocenters 2 (C3, C4)

Pharmacophore Logic: The Piperidin-2-one Scaffold

The selection of a piperidin-2-one (valerolactam) over an open-chain amide or a basic piperidine is an intentional design choice driven by specific pharmacokinetic and pharmacodynamic causalities:

  • Metabolic Shielding: The lactam moiety is highly resistant to both proteolysis and oxidative metabolism (e.g., CYP450-mediated N-dealkylation), which frequently plagues basic piperidines.

  • Hinge-Binding Dynamics: The lactam acts as a dual hydrogen-bond donor/acceptor. In kinase inhibitors, this motif frequently anchors the molecule to the ATP-binding pocket's hinge region.

  • Conformational Restraint (The C4-Methyl Effect): The introduction of a methyl group at C4 restricts the piperidinone ring into a preferred half-chair conformation. This minimizes the entropic penalty upon target binding and provides a localized van der Waals interaction with hydrophobic sub-pockets.

  • Vector Projection (The C3-Aminomethyl Effect): The primary amine acts as a synthetic handle. Depending on the relative stereochemistry (cis vs. trans), the aminomethyl group projects either axially or equatorially, directing subsequent pyrimidine/pyridine warheads precisely into the solvent channel or deeper target crevices.

Pharmacophore Lactam Lactam Core (H-Bond Donor/Acceptor) C4_Methyl C4-Methyl Group (Conformational Restraint) Lactam->C4_Methyl C3_Aminomethyl C3-Aminomethyl (Solvent Vector) Lactam->C3_Aminomethyl KinaseHinge Kinase Hinge Region Lactam->KinaseHinge H-Bonding HydrophobicPocket Hydrophobic Pocket C4_Methyl->HydrophobicPocket Steric/VdW SolventChannel Solvent Channel C3_Aminomethyl->SolventChannel Covalent/Non-covalent Extension

Fig 1. Pharmacophore mapping of the 3-(Aminomethyl)-4-methylpiperidin-2-one scaffold.

Self-Validating Synthetic Methodology

To utilize 3-(aminomethyl)-4-methylpiperidin-2-one in library synthesis, a robust, self-validating protocol is required. The following methodology details the de novo functionalization of 4-methylpiperidin-2-one. Every step includes an In-Process Control (IPC) to ensure the system validates its own progression.

Step-by-Step Protocol
  • Step 1: N-Protection

    • Procedure: Dissolve 4-methylpiperidin-2-one in anhydrous dichloromethane (DCM). Add 1.2 eq of Boc-anhydride (Boc₂O) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 4 hours.

    • Causality: The lactam nitrogen must be protected to prevent N-alkylation during the subsequent strong-base enolate formation.

    • IPC: TLC (Hexane/EtOAc 1:1) with KMnO₄ stain. The highly polar starting material (R_f ~0.1) converts to a less polar spot (R_f ~0.6).

  • Step 2: Kinetic Enolate Formation

    • Procedure: Cool a solution of the N-Boc protected lactam in anhydrous THF to -78°C under Argon. Dropwise add 1.1 eq of Lithium Diisopropylamide (LDA). Stir for 1 hour at -78°C.

    • Causality: LDA at cryogenic temperatures ensures irreversible, kinetic deprotonation at the C3 position without triggering self-condensation or ring-opening side reactions.

  • Step 3: Electrophilic Cyanation

    • Procedure: Add a solution of p-Toluenesulfonyl cyanide (TsCN) in THF to the enolate at -78°C. Allow the reaction to slowly warm to room temperature over 3 hours. Quench with saturated aqueous NH₄Cl.

    • Causality: Cyanation introduces a single carbon atom at C3 with the correct oxidation state for reduction to an aminomethyl group.

    • IPC: LC-MS analysis. Look for the mass shift corresponding to the addition of the nitrile group (+25 Da net change).

  • Step 4: Nitrile Reduction

    • Procedure: Dissolve the purified C3-cyano intermediate in methanol. Add Raney Nickel (catalytic) and stir under a Hydrogen atmosphere (50 psi) for 12 hours. Filter through Celite.

    • Causality: Raney Ni/H₂ selectively reduces the nitrile to a primary amine without reducing the lactam carbonyl.

    • IPC: TLC with Ninhydrin stain. A dark purple spot confirms the presence of the newly formed primary amine.

  • Step 5: N-Deprotection

    • Procedure: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM at 0°C for 2 hours. Concentrate under vacuum and neutralize with basic ion-exchange resin to yield the free base.

    • IPC: Final LC-MS confirms the exact mass of 3-(aminomethyl)-4-methylpiperidin-2-one (m/z 143.1 [M+H]⁺).

Synthesis Step1 1. N-Protection Reagents: Boc2O, DMAP, DCM IPC: TLC (UV/KMnO4) Step2 2. Enolate Formation Reagents: LDA, THF, -78°C Mechanism: Kinetic Deprotonation Step1->Step2 Step3 3. Electrophilic Cyanation Reagents: TsCN, -78°C to RT IPC: LC-MS (Mass Shift) Step2->Step3 Step4 4. Nitrile Reduction Reagents: Raney Ni, H2 (50 psi) IPC: Ninhydrin Stain (+) Step3->Step4 Step5 5. Deprotection Reagents: TFA, DCM, 0°C IPC: LC-MS (m/z 143.1 [M+H]+) Step4->Step5 Product 3-(Aminomethyl)-4-methylpiperidin-2-one (Final Product) Step5->Product

Fig 2. Self-validating synthetic workflow for 3-(Aminomethyl)-4-methylpiperidin-2-one.

Applications in Kinase Inhibitor Development

The 3-(aminomethyl)piperidin-2-one architecture has been successfully deployed in several advanced drug discovery programs, validating its status as a privileged scaffold.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical target for B-cell malignancies and autoimmune diseases. Patent literature (e.g., WO2012170976A2) explicitly details the use of 4-(((6-amino-5-chloropyrimidin-4-yl)amino)methyl)piperidin-2-one derivatives 3. In these constructs, the primary amine of the aminomethyl group undergoes nucleophilic aromatic substitution (S_NAr) with a halogenated pyrimidine. The piperidin-2-one ring serves as a rigid linker that perfectly aligns the pyrimidine warhead with the Cys481 residue of BTK for irreversible covalent binding, while the lactam itself interacts with the surrounding solvent-exposed regions.

c-Met Kinase Inhibitors

The 3-substituted piperidin-2-one scaffold has also been instrumental in the discovery of novel c-Met inhibitors. Research optimizing the lead structure BMS-777607 utilized 3-carboxyl and 3-aminomethyl valerolactam derivatives to achieve profound c-Met kinase inhibition (IC₅₀ values as low as 8.6 nM) and potent cytotoxicity against MKN45 gastric cancer cell lines 4. The scaffold's ability to lock the molecule into a bioactive conformation was cited as the primary driver of this enhanced potency.

References

  • ChemSrc. "1706449-92-4: 3-(Aminomethyl)-4-methylpiperidin-2-one Physical and Chemical Properties." ChemSrc Database. Available at: 1

  • National Center for Biotechnology Information (NCBI). "3-(Aminomethyl)-4-methylpiperidin-2-one | C7H14N2O | Synonyms." PubChem Compound Summary. Available at: 2

  • Zhang, W., et al. (2014). "Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold." Molecules, 19(2), 2655-2673. Available at: 4

  • Google Patents. "Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity." Patent WO2012170976A2. Available at: 3

Sources

Exploratory

Spectral Data Analysis of 3-(Aminomethyl)-4-methylpiperidin-2-one: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the expected spectral data for the novel lactam, 3-(Aminomethyl)-4-methylpiperidin-2-one. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the expected spectral data for the novel lactam, 3-(Aminomethyl)-4-methylpiperidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to facilitate the identification, characterization, and quality control of this compound and its derivatives. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages data from structurally analogous compounds and computational predictions to offer a robust analytical profile.

Introduction: The Significance of 3-(Aminomethyl)-4-methylpiperidin-2-one

3-(Aminomethyl)-4-methylpiperidin-2-one is a substituted piperidin-2-one, a structural motif of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The accurate elucidation of its structure through spectral methods is a critical first step in any research and development endeavor. This guide will delve into the three primary spectroscopic techniques used for structural characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The structural hypothesis for our analysis is centered on the following molecule:

G cluster_0 3-(Aminomethyl)-4-methylpiperidin-2-one mol mol G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Acquire ¹H NMR spectrum prep3->acq1 Instrument acq2 Acquire ¹³C NMR spectrum acq1->acq2 acq3 (Optional) 2D NMR (COSY, HSQC) acq2->acq3 proc1 Fourier Transform acq3->proc1 FID proc2 Phase and baseline correction proc1->proc2 proc3 Integration and peak picking proc2->proc3

Figure 2: A generalized workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of 3-(Aminomethyl)-4-methylpiperidin-2-one in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • ¹H NMR Acquisition: Utilize a standard 1D proton pulse program. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. The spectral width should typically be set from 0 to 12 ppm.

  • ¹³C NMR Acquisition: A standard 1D carbon pulse program with proton decoupling should be used. Due to the lower natural abundance of ¹³C, a significantly larger number of scans will be necessary compared to ¹H NMR. The spectral width is typically set from 0 to 200 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-(Aminomethyl)-4-methylpiperidin-2-one is expected to be characterized by the vibrational frequencies of its amide, amine, and alkane moieties. [1]

Expected IR Absorption Bands

Table 3: Predicted IR Absorption Frequencies for 3-(Aminomethyl)-4-methylpiperidin-2-one

Functional GroupVibrationExpected Frequency (cm⁻¹)Intensity
N-H (amide)Stretch3200 - 3400Medium
N-H (amine)Stretch3300 - 3500 (two bands)Medium
C-H (alkane)Stretch2850 - 3000Medium-Strong
C=O (amide)Stretch1640 - 1680Strong
N-H (amine)Bend (scissoring)1590 - 1650Medium-Strong
C-NStretch1000 - 1250Medium

Trustworthiness of Predictions: The most prominent and diagnostic peak will be the strong absorption from the amide carbonyl (C=O) stretch. The presence of both a secondary amide and a primary amine will result in characteristic N-H stretching bands in the 3200-3500 cm⁻¹ region. The primary amine is expected to show two distinct bands corresponding to symmetric and asymmetric stretching. [1]

Experimental Protocol for IR Spectroscopy

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid sample prep2 directly on the ATR crystal prep1->prep2 acq1 Acquire background spectrum prep2->acq1 FT-IR Spectrometer acq2 Acquire sample spectrum acq1->acq2 proc1 Background subtraction acq2->proc1 proc2 Display as % Transmittance vs. Wavenumber proc1->proc2

Figure 3: Workflow for acquiring an IR spectrum using an ATR accessory.

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application: Place a small amount of the solid 3-(Aminomethyl)-4-methylpiperidin-2-one sample directly onto the ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform a background subtraction, and the resulting spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For a relatively small and polar molecule like 3-(Aminomethyl)-4-methylpiperidin-2-one, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Expected Mass Spectrum
  • Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ is expected at an m/z (mass-to-charge ratio) of approximately 143.12.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. The exact fragmentation will depend on the instrument conditions, but some logical fragmentation pathways can be predicted.

G cluster_frags Predicted Fragments M [M+H]⁺ m/z ≈ 143 frag1 Loss of NH₃ [M+H-17]⁺ m/z ≈ 126 M->frag1 frag2 Loss of CH₂NH₂ [M+H-30]⁺ m/z ≈ 113 M->frag2 frag3 Cleavage of piperidinone ring M->frag3

Figure 4: Predicted major fragmentation pathways for 3-(Aminomethyl)-4-methylpiperidin-2-one in ESI-MS.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Setup: The sample solution is introduced into the ESI source, often via direct infusion with a syringe pump. The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) are optimized to achieve a stable and intense signal for the [M+H]⁺ ion.

  • MS Acquisition (Full Scan): A full scan mass spectrum is acquired to identify the protonated molecular ion. For high-resolution mass spectrometry (HRMS), the instrument must be properly calibrated to ensure high mass accuracy.

  • (Optional) Tandem MS (MS/MS): To confirm the structure, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectral data for 3-(Aminomethyl)-4-methylpiperidin-2-one. By understanding these expected spectral characteristics and following the outlined experimental protocols, researchers can confidently identify and characterize this compound. The provided data and methodologies serve as a robust foundation for quality control and further investigation into the chemical and biological properties of this and related piperidinone derivatives.

References

  • Gopalakrishnan, M., & Ezhilarasi, M. R. (2023). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Letters in Organic Chemistry, 20(4), 337-346. Retrieved from [Link]

  • Patra, S. K., et al. (n.d.). Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. Asian Journal of Chemistry.
  • PubChem. (n.d.). 4-(Aminomethyl)piperidine. Retrieved from [Link]

  • Suresh, M., et al. (2015). Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 144, 243-257. Retrieved from [Link]

  • Stanciu, G., et al. (n.d.).
  • CAS Common Chemistry. (n.d.). (3R,4R,5R,13aR)-4,5,8,12,13,13a-Hexahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-d[2][3]ioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 3-(Aminomethyl)-4-methylpiperidin-2-one: Synthesis, History, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 3-(Aminomethyl)-4-methylpiperidin-2-one, a substituted piperidone derivative. While not a widely documented compound in its own right, its structural mot...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(Aminomethyl)-4-methylpiperidin-2-one, a substituted piperidone derivative. While not a widely documented compound in its own right, its structural motifs—the 4-methyl-2-piperidone core and the 3-aminomethyl substituent—are of significant interest in medicinal chemistry. This document delineates a plausible history and synthetic pathway for this molecule, grounded in established chemical principles and analogous reactions. Furthermore, it explores the potential biological significance of this compound by examining the pharmacological profiles of structurally related molecules. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially explore this and similar chemical entities.

Introduction and Historical Context

The history of 3-(Aminomethyl)-4-methylpiperidin-2-one is not one of a singular, celebrated discovery but is rather embedded in the broader, systematic exploration of piperidine-based scaffolds in pharmaceutical development. The piperidine ring is a ubiquitous structural feature in a vast number of approved drugs and natural alkaloids, prized for its favorable pharmacokinetic properties and its utility as a versatile scaffold for presenting diverse pharmacophoric elements.[1][2]

The 2-piperidone (or δ-valerolactam) substructure, a cyclic amide within the six-membered ring, is also a key component in a variety of biologically active compounds.[3] The development of synthetic methodologies for substituted piperidones has been a continuous effort in organic chemistry, driven by the need to access novel chemical matter for drug discovery programs.[2][4]

The conceptual emergence of 3-(Aminomethyl)-4-methylpiperidin-2-one can be traced to the convergence of two key areas of synthetic exploration: the construction of substituted piperidone cores and the introduction of functional groups that can modulate biological activity. The methyl group at the 4-position introduces a chiral center and can influence the molecule's conformation and interaction with biological targets. The aminomethyl group at the 3-position provides a basic handle that can participate in crucial hydrogen bonding interactions with enzymes and receptors, a common feature in many pharmacologically active agents.[5]

While a specific historical timeline for this exact molecule is not available in the public domain, its synthesis and potential utility can be logically inferred from the rich history of piperidine and lactam chemistry.

Synthetic Approaches

The synthesis of 3-(Aminomethyl)-4-methylpiperidin-2-one can be logically approached in a two-stage process: first, the construction of the 4-methyl-2-piperidone core, followed by the introduction of the aminomethyl group at the 3-position.

Synthesis of the 4-Methyl-2-piperidone Core

Several established methods for the synthesis of substituted 2-piperidones can be adapted to produce the 4-methyl-2-piperidone scaffold. A plausible and efficient route involves the catalytic hydrogenation of 4-methyl-2-pyridone.

Conceptual Workflow for 4-Methyl-2-piperidone Synthesis:

G start 4-Methyl-2-pyridone catalyst Hydrogen (H2) Platinum(IV) oxide (PtO2) or Rhodium on Alumina start->catalyst Hydrogenation product 4-Methyl-2-piperidone catalyst->product solvent Glacial Acetic Acid or other suitable solvent solvent->catalyst

Caption: Catalytic hydrogenation of 4-methyl-2-pyridone.

This method is attractive due to the commercial availability of the starting material and the generally high yields and clean nature of catalytic hydrogenation reactions.[6][7] The use of catalysts like platinum oxide or rhodium on alumina in a suitable solvent such as glacial acetic acid is well-documented for the reduction of pyridine rings to their corresponding piperidines.[6]

Alternative Retrosynthetic Approach:

An alternative strategy involves the intramolecular cyclization of a suitable δ-amino acid precursor, such as 5-amino-3-methylhexanoic acid. This biomimetic approach mimics the natural synthesis of some cyclic alkaloids.

G target 4-Methyl-2-piperidone precursor 5-Amino-3-methylhexanoic acid target->precursor Retrosynthesis reagents Dehydrating agent (e.g., DCC, EDC) or thermal cyclization precursor->reagents Intramolecular Amide Bond Formation

Caption: Retrosynthesis of 4-methyl-2-piperidone.

Aminomethylation at the 3-Position

With the 4-methyl-2-piperidone core in hand, the next critical step is the introduction of the aminomethyl group at the C3 position. The Mannich reaction is a classic and highly effective method for the aminomethylation of compounds containing an active hydrogen atom, such as the α-carbon to the carbonyl group in a lactam.[8][9][10]

Conceptual Workflow for Aminomethylation:

G start 4-Methyl-2-piperidone reagents Formaldehyde Secondary Amine (e.g., Dimethylamine) or Phthalimide start->reagents Mannich Reaction intermediate Mannich Base Intermediate (3-((Dialkylamino)methyl)-4-methylpiperidin-2-one or 3-(Phthalimidomethyl)-4-methylpiperidin-2-one) reagents->intermediate deprotection Deprotection (e.g., Hydrazinolysis for phthalimide) intermediate->deprotection final_product 3-(Aminomethyl)-4-methylpiperidin-2-one deprotection->final_product

Caption: Mannich reaction for aminomethylation.

This reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from formaldehyde and a secondary amine (or a protected amine source like phthalimide). This electrophilic species then reacts with the enolate of the 4-methyl-2-piperidone to form the C-C bond at the 3-position. If a protected amine is used, a subsequent deprotection step is required to yield the final primary amine.

Detailed Experimental Protocols

The following protocols are illustrative and based on established methodologies for similar transformations. Optimization may be required for specific applications.

Synthesis of 4-Methyl-2-piperidone via Catalytic Hydrogenation

Objective: To synthesize 4-methyl-2-piperidone from 4-methyl-2-pyridone.

Materials:

  • 4-Methyl-2-pyridone

  • Platinum(IV) oxide (PtO2) or 5% Rhodium on Alumina

  • Glacial Acetic Acid

  • Hydrogen Gas (H2)

  • Sodium Bicarbonate (NaHCO3)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO4)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 4-methyl-2-pyridone (1.0 eq) in glacial acetic acid.

  • Carefully add the catalyst (PtO2 or 5% Rh/Al2O3, ~5 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by hydrogen uptake or by TLC/GC-MS analysis of aliquots.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methyl-2-piperidone.

  • Purify the product by flash chromatography or distillation.

Synthesis of 3-(Aminomethyl)-4-methylpiperidin-2-one via Mannich Reaction

Objective: To synthesize 3-(aminomethyl)-4-methylpiperidin-2-one from 4-methyl-2-piperidone.

Materials:

  • 4-Methyl-2-piperidone

  • Paraformaldehyde

  • Phthalimide

  • Potassium Carbonate (K2CO3)

  • Ethanol

  • Hydrazine monohydrate

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl)

Procedure:

  • Formation of the Phthalimidomethyl Intermediate:

    • In a round-bottom flask, combine 4-methyl-2-piperidone (1.0 eq), paraformaldehyde (1.2 eq), and phthalimide (1.1 eq) in ethanol.

    • Add a catalytic amount of potassium carbonate.

    • Reflux the mixture and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting 3-(phthalimidomethyl)-4-methylpiperidin-2-one by recrystallization or flash chromatography.

  • Deprotection to the Primary Amine:

    • Dissolve the purified phthalimidomethyl intermediate in ethanol.

    • Add hydrazine monohydrate (1.5 eq) and reflux the mixture.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(aminomethyl)-4-methylpiperidin-2-one.

    • The product can be further purified by conversion to its hydrochloride salt by treatment with HCl in ether, followed by recrystallization.

Potential Biological and Pharmacological Significance

While there is no specific biological data available for 3-(Aminomethyl)-4-methylpiperidin-2-one, the pharmacological properties of its constituent substructures suggest several potential areas of interest for drug discovery.

Piperidone Derivatives:

  • Anticancer Activity: Various substituted piperidones have been investigated as potential anticancer agents. For instance, 3,5-bis(ylidene)-4-piperidone scaffolds, which are curcumin mimics, have shown promising antitumor properties.[11]

  • Neuroprotective Effects: Certain 2-piperidone derivatives have been evaluated for their potential in treating Alzheimer's disease by inhibiting β-amyloid aggregation and exhibiting anti-inflammatory properties.[3]

  • Analgesic and Anti-inflammatory Properties: The piperidone scaffold is present in molecules with analgesic and anti-inflammatory activities.[4][12]

Aminomethyl-Substituted Heterocycles:

  • Receptor Binding: The aminomethyl group can act as a key pharmacophore, interacting with various receptors in the central nervous system. For example, 3-aminomethyl-substituted benzopyrans have shown affinity for serotonin (5-HT) and dopamine (D2) receptors.[5]

  • Enzyme Inhibition: The basic amine can participate in electrostatic interactions within the active sites of enzymes, making such compounds potential enzyme inhibitors.

Quantitative Data on Related Compounds:

Compound ClassBiological Target/ActivityPotency/EffectReference
2-Piperidone DerivativesInhibition of Aβ(1-42) self-aggregationUp to 59.11% at 20 μM[3]
3,5-Bis(ylidene)-4-piperidonesAntitumorVaries with substitution[11]
3-Aminomethyl-benzopyrans5-HT2A Receptor AffinityHigh affinity[5]

Conclusion

3-(Aminomethyl)-4-methylpiperidin-2-one represents a synthetically accessible yet underexplored molecule with potential for biological activity. This guide has outlined a logical and experimentally feasible pathway for its synthesis, drawing upon well-established reactions in organic chemistry. The historical context of piperidine and lactam chemistry provides a strong rationale for the investigation of such compounds. Based on the known pharmacological profiles of related structures, this molecule and its derivatives could be of interest as probes for novel biological targets, particularly in the areas of oncology and neurodegenerative diseases. Further research into the synthesis and biological evaluation of 3-(Aminomethyl)-4-methylpiperidin-2-one is warranted to fully elucidate its potential in medicinal chemistry.

References

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(2), 234. [Link]

  • Negatu, D. A., et al. (2023). Pharmacological properties of natural piperidine derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 1-15. [Link]

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  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-δ-valerolactone. [Link]

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  • Davis, F. A., & Ramachandar, T. (2001). Intramolecular Mannich Reaction in the Asymmetric Synthesis of Polysubstituted Piperidines: Concise Synthesis of the Dendrobate Alkaloid (+)-241D and Its C-4 Epimer. Organic Letters, 3(20), 3173-3175. [Link]

  • Jia, X. D., et al. (2010). Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. Organic Letters, 12(4), 820-823. [Link]

  • Feng, C., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(10), 2268-2277. [Link]

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Exploratory

The Piperidin-2-one Scaffold: A Privileged Motif in Modern Drug Discovery

The piperidin-2-one, or δ-valerolactam, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a multitude of biologically active molecules and pharmaceuticals.[1][2] Its prevalenc...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidin-2-one, or δ-valerolactam, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a multitude of biologically active molecules and pharmaceuticals.[1][2] Its prevalence in medicinal chemistry stems from its unique combination of structural rigidity and synthetic versatility, allowing for the precise spatial arrangement of substituents to optimize interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis and biological significance of substituted piperidin-2-ones, offering insights into the strategic considerations that drive the design and development of novel therapeutics based on this remarkable scaffold.

Synthetic Strategies for the Construction of Substituted Piperidin-2-ones

The construction of the piperidin-2-one ring system and the introduction of diverse substituents in a stereocontrolled manner are pivotal challenges in synthetic organic chemistry. A variety of powerful methodologies have been developed to address these challenges, each with its own set of advantages and applications.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecular architectures from simple starting materials in a single synthetic operation.[3][4][5][6][7] These reactions are particularly well-suited for the construction of highly functionalized piperidin-2-one scaffolds.

One notable example is the one-pot, five-component reaction of aromatic amines, aromatic aldehydes, and β-keto esters, catalyzed by Lewis acids such as FeCl3·6H2O.[5] This method offers good yields, a simple procedure, and short reaction times, making it an attractive strategy for the rapid generation of libraries of substituted piperidines, which can be precursors to piperidin-2-ones.

A plausible mechanism for this type of MCR involves a series of sequential reactions, including Knoevenagel condensation, Michael addition, and Mannich-type reactions, culminating in the formation of the piperidine ring. The use of nano-crystalline solid acid catalysts has also been shown to be effective in promoting these transformations under mild conditions.[3]

dot graph multicomponent_reaction { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Aromatic Aldehyde"]; B [label="Amine"]; C [label="1,3-Dicarbonyl Compound"]; Catalyst [label="Catalyst (e.g., FeCl3)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="Iminium Ion"]; Intermediate2 [label="Enamine"]; Intermediate3 [label="Michael Adduct"]; Product [label="Substituted Piperidin-2-one", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> Intermediate1; B -> Intermediate1; Catalyst -> Intermediate1 [style=dashed]; C -> Intermediate2; Intermediate1 -> Intermediate3; Intermediate2 -> Intermediate3; Intermediate3 -> Product [label="Cyclization/\nLactamization"]; } caption { label = "Generalized workflow for a multicomponent synthesis of piperidin-2-ones."; fontsize = 10; } }

Experimental Protocol: One-Pot Synthesis of Functionalized Piperidines using FeCl3·6H2O

  • To a solution of an aromatic amine (2.0 mmol) and a β-ketoester (1.0 mmol) in ethanol (4 mL), add FeCl3·6H2O (0.30 mmol).

  • Stir the mixture for 20 minutes at room temperature.

  • Add the aromatic aldehyde (2.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for the appropriate time as monitored by TLC.

  • After completion of the reaction, filter the solid product and wash with cold ethanol.

  • Recrystallize the product from ethanol to afford the pure substituted piperidine.

Catalytic Enantioselective Synthesis: Accessing Chiral Scaffolds

The stereochemistry of substituents on the piperidin-2-one ring is often critical for biological activity. As such, the development of catalytic enantioselective methods for their synthesis is of paramount importance. These methods allow for the preparation of single enantiomers of chiral piperidin-2-ones, which is essential for understanding their structure-activity relationships and for the development of stereochemically pure drugs.[8][9][10][11][12][13][14][15][16][17][18]

A powerful strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with arylboronic acids.[8][12] This method provides access to enantioenriched 3-substituted tetrahydropyridines, which are valuable precursors to chiral piperidin-2-ones. The use of chiral ligands, such as (S)-Segphos, is crucial for achieving high levels of enantioselectivity.

dot graph enantioselective_synthesis { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Pyridine"]; Step1 [label="Partial Reduction"]; Dihydropyridine [label="1,2-Dihydropyridine"]; Step2 [label="Rh-catalyzed Asymmetric\nCarbometalation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arylboronic_Acid [label="Ar-B(OH)2"]; Chiral_Ligand [label="Chiral Ligand"]; Tetrahydropyridine [label="Enantioenriched\n3-Aryl-tetrahydropyridine"]; Step3 [label="Oxidation/Lactamization"]; Piperidinone [label="Chiral 3-Aryl-piperidin-2-one", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 -> Dihydropyridine; Dihydropyridine -> Step2; Arylboronic_Acid -> Step2; Chiral_Ligand -> Step2 [style=dashed]; Step2 -> Tetrahydropyridine; Tetrahydropyridine -> Step3 -> Piperidinone; } caption { label = "Enantioselective synthesis of chiral 3-substituted piperidin-2-ones."; fontsize = 10; } }

Experimental Protocol: Rhodium-Catalyzed Asymmetric Synthesis of 3-Substituted Tetrahydropyridines [9]

  • In a glovebox, to a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

  • Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon (repeat three times).

  • Add toluene (0.25 mL), THF (0.25 mL), and degassed water (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine substrate (0.5 mmol, 1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Activities of Substituted Piperidin-2-ones

The substituted piperidin-2-one scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules targeting various diseases.[19][20][21]

Anticancer Agents

A significant area of research has focused on the development of piperidin-2-one derivatives as anticancer agents.[21] These compounds have been shown to target various cellular pathways involved in cancer progression, including cell cycle regulation and signal transduction. For instance, certain piperidin-2-one derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cell growth and proliferation.[22][23][24]

Compound ClassTargetAnticancer ActivityReference
Pyrrole indolin-2-onesVEGFRs, PDGFRsAnti-angiogenesis[Sunitinib]
Piperidinyl aminopyrimidinesIKK-2Inhibition of NF-κB signaling[25]
Piperidinone-based MDM2 inhibitorsMDM2-p53 interactionRestoration of p53 tumor suppressor function[24]
Central Nervous System (CNS) Disorders

The piperidine ring is a common structural motif in drugs targeting the central nervous system. Substituted piperidin-2-ones have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[20] For example, some derivatives have been investigated as inhibitors of enzymes involved in the pathogenesis of these disorders.

Structure-Activity Relationships (SAR)

The biological activity of substituted piperidin-2-ones is highly dependent on the nature and position of the substituents on the piperidine ring. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

For kinase inhibitors, for example, the substitution pattern on the piperidin-2-one core can significantly influence their inhibitory activity and selectivity.[22][26][27] QSAR studies have been employed to develop models that can predict the activity of new derivatives before their synthesis, thereby accelerating the drug discovery process.[23][26][27]

dot graph SAR_concept { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Piperidinone_Core [label="Piperidin-2-one\nScaffold"]; R1 [label="Substituent R1"]; R2 [label="Substituent R2"]; R3 [label="Substituent R3"]; Biological_Activity [label="Biological Activity\n(e.g., IC50)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

Piperidinone_Core -> Biological_Activity; R1 -> Piperidinone_Core; R2 -> Piperidinone_Core; R3 -> Piperidinone_Core; } caption { label = "Influence of substituents on the biological activity of piperidin-2-ones."; fontsize = 10; } }

Conclusion

The substituted piperidin-2-one scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The ongoing advancements in synthetic methodologies, particularly in the realm of multicomponent and catalytic enantioselective reactions, are enabling the creation of increasingly complex and diverse libraries of these compounds. Coupled with a deeper understanding of their structure-activity relationships and biological targets, the future of piperidin-2-one-based drug discovery appears exceptionally promising.

References

  • Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Bulgarian Chemical Communications. [Link]

  • Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. RSC Advances. [Link]

  • Multicomponent preparation of highly functionalized piperidines using FeCl3.6H2O as an efficient catalyst. Iranian Journal of Catalysis. [Link]

  • Multicomponent preparation of highly functionalized piperidines using FeCl3.6H2O as an efficient catalyst. Iranian Journal of Catalysis. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Multi-component synthesis of piperidines and dihydropyrrol-2-one derivatives catalyzed by a dual-functional ionic liquid. Journal of Chemical Research. [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. [Link]

  • Asymmetric Synthesis of Biologically Active Piperazine Derivatives. ResearchGate. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Springer. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. ResearchGate. [Link]

  • A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link]

  • Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade. ResearchGate. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. ScienceDirect. [Link]

  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. PubMed. [Link]

  • Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society. [Link]

  • Quantitative Structure Activity Relationship and Molecular Docking of Pim-1 Kinase Inhibitors. R Discovery. [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. PMC. [Link]

  • Quantitative Structure Activity Relationship and Molecular Docking of Pim-1 Kinase Inhibitors. Longdom Publishing. [Link]

  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Semantic Scholar. [Link]

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  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed. [Link]

  • Stereoselective Synthesis of Piperidines. ResearchGate. [Link]

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Foundational

Technical Whitepaper: Advanced Storage and Handling Protocols for 3-(Aminomethyl)-4-methylpiperidin-2-one

Executive Summary 3-(Aminomethyl)-4-methylpiperidin-2-one (CAS: 1706449-92-4) is a highly versatile, bifunctional intermediate critical to modern drug development and synthetic chemistry. Its molecular architecture featu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Aminomethyl)-4-methylpiperidin-2-one (CAS: 1706449-92-4) is a highly versatile, bifunctional intermediate critical to modern drug development and synthetic chemistry. Its molecular architecture features two distinct reactive centers: an unhindered primary aliphatic amine and a six-membered delta-lactam (piperidin-2-one) ring. While this dual functionality makes it an excellent building block for complex active pharmaceutical ingredients (APIs), it also introduces severe thermodynamic vulnerabilities. Improper storage rapidly leads to irreversible chemical degradation, compromising batch purity and experimental reproducibility. This whitepaper establishes the causal mechanisms of its degradation and outlines self-validating protocols for optimal storage.

Mechanistic Profiling: The Causality of Degradation

To design an effective storage protocol, we must first understand the specific physicochemical pathways that lead to the degradation of 3-(Aminomethyl)-4-methylpiperidin-2-one.

2.1. The Nucleophilic Primary Amine: Carbamate Formation Primary amines are notoriously sensitive to atmospheric carbon dioxide. The unhindered lone pair of electrons on the nitrogen atom acts as a powerful nucleophile, spontaneously attacking ambient CO₂ to form carbamic acid. This intermediate rapidly reacts with a second free amine molecule to precipitate as an insoluble carbamate salt 1. Because this reaction is highly exothermic and thermodynamically favorable, even brief exposure to ambient air can drastically reduce the effective concentration of the active amine.

2.2. The Delta-Lactam Ring: Moisture-Induced Hydrolysis While six-membered lactams exhibit significantly greater hydrolytic stability compared to highly strained beta-lactams 2, they are not immune to water. Prolonged exposure to ambient humidity catalyzes the cleavage of the amide bond, resulting in ring-opening hydrolysis that yields an inactive linear amino acid derivative 3.

2.3. Oxidative Susceptibility In the presence of atmospheric oxygen and actinic radiation (UV/light), the primary amine can undergo radical-initiated oxidative stress, forming N-oxides or imine degradants.

DegradationMechanisms API 3-(Aminomethyl)-4-methylpiperidin-2-one (Intact API) Carbamate Carbamate Salt (Amine Degradation) API->Carbamate Nucleophilic Attack RingOpen Amino Acid Derivative (Lactam Hydrolysis) API->RingOpen Ring-Opening Oxidation N-Oxides / Imines (Oxidative Degradation) API->Oxidation Radical Stress CO2 Atmospheric CO2 CO2->Carbamate H2O Moisture (H2O) H2O->RingOpen O2 Oxygen / Light O2->Oxidation

Fig 1: Primary degradation pathways of 3-(Aminomethyl)-4-methylpiperidin-2-one.

Causal Framework for Optimal Storage

To mitigate the thermodynamic vulnerabilities outlined above, the storage environment must systematically eliminate the causal agents of degradation: thermal kinetic energy, CO₂, moisture, and photons.

  • Thermal Control (-20°C): Storing the compound at -20°C drastically reduces the kinetic energy available to overcome the activation barriers for both oxidation and hydrolysis. While 2-8°C is acceptable for short-term working stocks, sub-zero temperatures are mandatory for long-term stability.

  • Atmospheric Displacement (Argon Blanket): An inert gas blanket is strictly required. Argon is preferred over Nitrogen. Argon is approximately 38% denser than nitrogen (1.784 g/L vs 1.251 g/L at STP). This density differential allows Argon to settle heavily over the solid compound, creating an impenetrable physical barrier against CO₂ and O₂, whereas Nitrogen tends to dissipate rapidly upon container opening.

  • Container Specifications: Amber borosilicate glass must be used to filter actinic radiation, halting radical-initiated oxidative pathways. Caps must feature PTFE-lined silicone septa; PTFE provides a chemically inert, hydrophobic barrier that prevents moisture permeation far better than standard rubber.

Self-Validating Standard Operating Procedures (SOPs)

A protocol is only as reliable as its ability to be verified. The following SOP integrates physical handling with a self-validating feedback loop to ensure storage integrity.

Phase 1: Environmental Equilibration

  • Transfer the sealed, factory-received vial into a controlled glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the compound, initiating lactam hydrolysis. Equilibration in an inert, dry environment prevents this.

Phase 2: Aliquoting & Blanketing

  • Dispense the required mass into pre-dried (oven-baked at 120°C for 4 hours) amber glass vials.

  • Purge the headspace of each secondary vial with a gentle, low-velocity stream of Argon for 10 seconds.

  • Seal immediately with a PTFE-lined cap and wrap the seam tightly with Parafilm.

Phase 3: The Self-Validation Loop (Mass Tracking)

  • Record the exact mass of the newly sealed vial to four decimal places using an analytical balance (e.g., 15.0234 g). Mark this on the vial.

  • Validation Mechanism: Prior to the next use, re-weigh the sealed vial. A mass increase of >0.05% conclusively indicates microscopic seal failure and subsequent CO₂/H₂O absorption (carbamate/hydrate formation). If the mass remains identical, the internal protective atmosphere is uncompromised, validating the protocol's success and the compound's integrity.

Quantitative Stability Matrix

The following table synthesizes the expected shelf-life of 3-(Aminomethyl)-4-methylpiperidin-2-one based on the intersection of various storage parameters.

Storage TemperatureAtmosphereContainer SpecificationsEst. Shelf LifePrimary Degradation Risk
-20°C Argon (Purged) Amber Glass, PTFE Cap > 24 Months None (Optimal Condition)
2-8°CArgon (Purged)Amber Glass, PTFE Cap6-12 MonthsSlow Oxidation / Trace Hydrolysis
-20°CAmbient AirClear Glass, Loose Cap1-3 MonthsCondensation-induced Hydrolysis
25°C (Room Temp)Ambient AirClear Glass, Open< 24 HoursRapid Carbamate Formation

References

  • Source: RSC Publishing (Royal Society of Chemistry)
  • Source: PubMed (National Institutes of Health)
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives Source: Allied Academies URL

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Protocols & Analytical Methods

Method

Introduction: The Significance of the 3,4-Substituted Piperidin-2-one Scaffold

An in-depth guide to the synthesis of 3-(Aminomethyl)-4-methylpiperidin-2-one, a valuable building block in medicinal chemistry and drug development. The piperidin-2-one (or δ-valerolactam) ring system is a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of 3-(Aminomethyl)-4-methylpiperidin-2-one, a valuable building block in medicinal chemistry and drug development.

The piperidin-2-one (or δ-valerolactam) ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific substitution pattern, particularly at the 3 and 4 positions, allows for precise three-dimensional orientation of functional groups, which is critical for molecular recognition and biological activity. The target molecule, 3-(aminomethyl)-4-methylpiperidin-2-one, incorporates a primary amine, a key functional group for forming salts, amides, and other derivatives, making it a versatile intermediate for library synthesis and lead optimization in drug discovery programs.

This document provides a comprehensive overview of the viable synthetic strategies for preparing this compound, with a focus on explaining the chemical logic behind the chosen pathways. We present detailed, step-by-step protocols, troubleshooting advice, and a comparative analysis of different methods to guide researchers in selecting the most appropriate route based on available resources, scale, and the chemical context of their specific project.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 3-(aminomethyl)-4-methylpiperidin-2-one requires the stereocontrolled construction of the piperidinone core and the installation of the aminomethyl group at the C3 position. Several established chemical transformations can be employed to introduce the primary amine. The choice of strategy often depends on the desired stereochemistry, functional group tolerance, and scalability.

Four primary retrosynthetic disconnections are considered here:

  • Hofmann Rearrangement: Disconnecting the aminomethyl group via a Hofmann rearrangement leads back to a 3-carboxamide precursor. This is a powerful transformation that shortens the carbon chain by one atom.

  • Azide Reduction: The primary amine can be formed from the reduction of an azide. This disconnection points to a 3-(azidomethyl) intermediate, which is a stable and reliable precursor. This route offers mild and highly chemoselective final steps.

  • Gabriel Synthesis: A classic method for primary amine synthesis, this approach disconnects to a 3-(phthalimidomethyl) intermediate, which is typically formed from a 3-(halomethyl) precursor. This method prevents the common problem of over-alkylation.

  • Nitrile Reduction: The aminomethyl group can be derived from the reduction of a nitrile (cyano) group. This strategy requires the synthesis of a 3-cyano substituted piperidinone precursor.

Each of these strategies presents unique advantages and challenges related to precursor availability, reaction conditions, and purification. The following sections will detail the protocol for a robust and scalable pathway via azide reduction and provide a comparative analysis with other methods.

Primary Synthetic Pathway: Synthesis via Azide Reduction

This pathway is chosen for its reliability, the mildness of the final reduction step, and the stability of the key azidomethyl intermediate. It allows for clear separation and purification of intermediates and avoids the often harsh conditions or problematic byproducts of other methods.

Workflow Diagram

SynthesisWorkflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Azide Formation cluster_2 Part C: Final Reduction A Ethyl 4-Methyl-2-oxopiperidine -3-carboxylate B 3-(Hydroxymethyl)-4- methylpiperidin-2-one A->B  LiAlH4 / THF   C 3-(Tosyloxymethyl)-4- methylpiperidin-2-one B->C  TsCl / Pyridine   D 3-(Azidomethyl)-4- methylpiperidin-2-one C->D  NaN3 / DMF   E 3-(Aminomethyl)-4- methylpiperidin-2-one (Target Molecule) D->E  PPh3, H2O / THF (Staudinger)  

Caption: Overall workflow for the synthesis via azide reduction.

Part A: Synthesis of the Hydroxymethyl Precursor

The synthesis begins with a commercially available or readily synthesized piperidinone ester. The key step is the selective reduction of the ester group to a primary alcohol without affecting the lactam carbonyl.

  • Step 1: Reduction of Ethyl 4-Methyl-2-oxopiperidine-3-carboxylate The starting material, ethyl 4-methyl-2-oxopiperidine-3-carboxylate, can be prepared through various established methods, including the hydrogenation of corresponding pyridone precursors.[1][2][3] The selective reduction of the ester is achieved using a strong hydride reducing agent.

    • Causality: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters and amides.[4][5][6] However, the lactam (a cyclic amide) is generally less reactive than the ester. By carefully controlling the reaction conditions (e.g., low temperature), it is possible to selectively reduce the ester to the corresponding alcohol, 3-(hydroxymethyl)-4-methylpiperidin-2-one.

Part B: Installation of the Azide Group

The hydroxyl group is a poor leaving group and must be converted into a better one to facilitate nucleophilic substitution with azide.

  • Step 2: Tosylation of the Primary Alcohol The hydroxyl group of 3-(hydroxymethyl)-4-methylpiperidin-2-one is converted to a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

    • Causality: The tosylate group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. Pyridine acts as a base to neutralize the HCl generated during the reaction and can also serve as a nucleophilic catalyst.

  • Step 3: Nucleophilic Substitution with Sodium Azide The tosylated intermediate is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield 3-(azidomethyl)-4-methylpiperidin-2-one.

    • Causality: This is a classic Sₙ2 reaction. The azide anion (N₃⁻) is a good nucleophile, and it displaces the tosylate leaving group. DMF is an ideal solvent as it solvates the sodium cation, leaving the azide anion highly reactive.

Part C: Reduction of the Azide to the Primary Amine

The final step is the conversion of the azide to the target primary amine. Two highly effective methods are presented here.

  • Method 1: The Staudinger Reduction (Recommended) This method is exceptionally mild and chemoselective, making it ideal for complex molecules with sensitive functional groups.[7]

    • Causality & Mechanism: The reaction proceeds in two stages. First, a triarylphosphine (commonly triphenylphosphine, PPh₃) attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate then cyclizes and loses dinitrogen gas (N₂) to form a stable iminophosphorane.[8][9][10] In the second stage, this intermediate is hydrolyzed with water to yield the primary amine and triphenylphosphine oxide as a byproduct.[8] The formation of the very stable P=O double bond in the byproduct is a major thermodynamic driving force for the reaction.

  • Method 2: Catalytic Hydrogenation This is a clean and efficient alternative, often providing high yields with the only byproduct being nitrogen gas.

    • Causality: The azide is reduced over a metal catalyst (e.g., Palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. The reaction proceeds via the addition of hydrogen across the azide functional group.[1][2] Care must be taken, as this method can also reduce other functional groups like alkenes or benzyl groups if present in the molecule.

Experimental Protocols

Protocol 1: Synthesis of 3-(Azidomethyl)-4-methylpiperidin-2-one

Materials:

  • 3-(Hydroxymethyl)-4-methylpiperidin-2-one

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), diethyl ether, ethyl acetate, hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃), brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Tosylation: Dissolve 3-(hydroxymethyl)-4-methylpiperidin-2-one (1.0 eq) in anhydrous pyridine (approx. 0.2 M) and cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Workup 1: Quench the reaction by slowly adding ice-cold water. Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers, wash successively with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-(tosyloxymethyl)-4-methylpiperidin-2-one. This intermediate is often used directly in the next step without further purification.

  • Azidation: Dissolve the crude tosylate (1.0 eq) in anhydrous DMF (approx. 0.3 M). Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup 2: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3x volumes). Combine the organic layers, wash with brine (5x volumes to remove DMF), dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford pure 3-(azidomethyl)-4-methylpiperidin-2-one.

Protocol 2: Staudinger Reduction to 3-(Aminomethyl)-4-methylpiperidin-2-one

Materials:

  • 3-(Azidomethyl)-4-methylpiperidin-2-one

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water, deionized

  • Diethyl ether, Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

Procedure:

  • Iminophosphorane Formation: Dissolve the azide (1.0 eq) in THF (approx. 0.2 M). Add triphenylphosphine (1.1 eq) at room temperature. Vigorous evolution of N₂ gas should be observed. Stir the reaction at room temperature until gas evolution ceases and TLC analysis indicates complete consumption of the azide (typically 2-4 hours).

  • Hydrolysis: Add water (5-10 eq) to the reaction mixture and heat to 50 °C for 8-12 hours to hydrolyze the iminophosphorane. Monitor by TLC for the formation of the amine product.

  • Workup: Cool the reaction mixture and remove the THF under reduced pressure. Dissolve the residue in diethyl ether and extract with 1M HCl (3x volumes). The amine product will move to the aqueous layer as its hydrochloride salt, while the triphenylphosphine oxide byproduct will remain in the organic layer.

  • Isolation: Cool the combined acidic aqueous layers in an ice bath and basify to pH > 12 by the slow addition of 1M NaOH. Extract the free amine into dichloromethane (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 3-(aminomethyl)-4-methylpiperidin-2-one. Further purification can be achieved by recrystallization or chromatography if necessary.

Data Summary Table

StepReactionKey ReagentsTemp (°C)Time (h)Typical Yield (%)
A Ester ReductionLiAlH₄, THF0 to RT2-475-85
B1 TosylationTsCl, Pyridine0 to RT12-16>90 (crude)
B2 AzidationNaN₃, DMF60-704-680-90
C Staudinger ReductionPPh₃, H₂O, THFRT to 5010-1685-95

Alternative Synthetic Strategies: A Comparative Analysis

MethodKey IntermediateAdvantagesDisadvantages
Hofmann Rearrangement 4-Methyl-2-oxo-piperidine-3-carboxamideWell-established reaction; good for creating amine with one less carbon.Requires handling of bromine; reaction conditions can be harsh (strong base); synthesis of the carboxamide precursor is an extra step.
Gabriel Synthesis 3-(Phthalimidomethyl)-4-methylpiperidin-2-oneExcellent for primary amines, prevents over-alkylation.Requires harsh conditions (acid or hydrazine) for deprotection; phthalhydrazide byproduct can be difficult to remove.
Nitrile Reduction 3-Cyano-4-methylpiperidin-2-oneNitrile precursors can be accessible.Requires very strong, non-selective reducing agents like LiAlH₄; catalytic hydrogenation may require high pressures.[4][5]

Mechanism Highlight: The Hofmann Rearrangement

The Hofmann rearrangement is a classic and elegant transformation. It converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.

HofmannMechanism Amide R-C(=O)NH₂ (Primary Amide) N_Bromoamide R-C(=O)NHBr (N-Bromoamide) Amide->N_Bromoamide 1. Br₂ / NaOH (N-Bromination) Anion R-C(=O)N⁻Br (Anion) N_Bromoamide->Anion 2. NaOH (Deprotonation) Isocyanate R-N=C=O (Isocyanate) Anion->Isocyanate 3. Rearrangement (R-group migrates, Br⁻ leaves) CarbamicAcid R-NH-C(=O)OH (Carbamic Acid) Isocyanate->CarbamicAcid 4. H₂O (Hydrolysis) Amine R-NH₂ (Primary Amine) CarbamicAcid->Amine 5. Decarboxylation CO2 CO₂

Caption: Key steps of the Hofmann Rearrangement mechanism.

Safety and Troubleshooting

  • Safety:

    • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (N₂ or Ar). Workup must be performed cautiously by slowly adding quenching agents at low temperatures.

    • Sodium Azide (NaN₃): Highly toxic. Avoid contact with skin and inhalation. Do not mix with acids, as this generates highly toxic and explosive hydrazoic acid (HN₃).

    • Triphenylphosphine (PPh₃): Irritant. Handle in a well-ventilated fume hood.

    • Bromine (for Hofmann): Highly corrosive and toxic. Requires extreme care and handling in a fume hood.

  • Troubleshooting:

    • Incomplete Ester Reduction (Step A): If the lactam is reduced, consider using a milder reducing agent like NaBH₄ if the ester is sufficiently activated, or perform the reaction at a lower temperature (e.g., -20 °C) with slow addition of LiAlH₄.

    • Low Yield in Azidation (Step B2): Ensure the tosylate precursor is dry and the DMF is anhydrous. If the reaction is sluggish, a catalytic amount of sodium iodide can be added to promote the reaction via an in-situ Finkelstein reaction.

    • Difficult Purification after Staudinger (Step C): The primary challenge is removing the triphenylphosphine oxide byproduct. The acid-base extraction described in the protocol is highly effective. If the product is not water-soluble, chromatography on silica gel can separate the polar amine product from the less polar phosphine oxide.

References

  • Koprivanac, N., et al. (2009). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Journal of the Serbian Chemical Society. Available at: [Link]

  • Master Organic Chemistry. (2017). Formation of Amides From Esters. Available at: [Link]

  • Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. Available at: [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available at: [Link]

  • ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]

  • Tadić, J. D., et al. (2019). Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones. Journal of the Serbian Chemical Society. Available at: [Link]

  • Gunanathan, C., et al. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Andersson, P. G., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Chemistry – A European Journal. Available at: [Link]

  • JoVE. (2023). Preparation of Amides. Available at: [Link]

  • ResearchGate. (2019). Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones. Available at: [Link]

  • 2012 Book Archive. Formation of Amides. Available at: [Link]

  • ResearchGate. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Available at: [Link]

  • Glorius, F., et al. (2019). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition. Available at: [Link]

  • Google Patents. (2000). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • Almqvist, F., et al. (2014). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2013). Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Staudinger reaction. Available at: [Link]

  • Sayare, M. (2013). Named Organic Reactions. Cambridge University Press.
  • Organic Chemistry Portal. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Available at: [Link]

  • ResearchGate. (2015). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Available at: [Link]

  • CoLab.ws. The Hofmann rearrangement. Available at: [Link]

  • Organic Chemistry Tutor. Gabriel Synthesis. Available at: [Link]

  • ResearchGate. (2015). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available at: [Link]

  • Wikipedia. Hofmann rearrangement. Available at: [Link]

  • Organic Chemistry Portal. Staudinger Reaction. Available at: [Link]

  • Wikipedia. Gabriel synthesis. Available at: [Link]

  • Togo, H., et al. (2022). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • White Rose eTheses Online. (2012). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Chemistry Steps. (2020). The Gabriel Synthesis of Primary Amines. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available at: [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]

  • Organic Chemistry Tutor. Staudinger Reaction. Available at: [Link]

  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Available at: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • Molecules. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available at: [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • ResearchGate. (2015). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Available at: [Link]

Sources

Application

applications of 3-(Aminomethyl)-4-methylpiperidin-2-one in organic synthesis

Application Note: 3-(Aminomethyl)-4-methylpiperidin-2-one in the Synthesis of JAK Inhibitors and Conformationally Restricted Scaffolds Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Profess...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Aminomethyl)-4-methylpiperidin-2-one in the Synthesis of JAK Inhibitors and Conformationally Restricted Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Compound Identity: 3-(Aminomethyl)-4-methylpiperidin-2-one (CAS: 1706449-92-4).

Strategic Rationale: The Bioisosteric Advantage in Drug Design

In modern medicinal chemistry, the piperidine scaffold is ubiquitous, serving as the core structural motif in numerous FDA-approved therapeutics, including the Janus kinase (JAK) inhibitor Tofacitinib[1]. However, the highly basic nature of the secondary amine in standard piperidines (pKa ~9.5) frequently introduces pharmacokinetic and toxicological liabilities, most notably hERG channel inhibition (cardiotoxicity), phospholipidosis, and rapid CYP450-mediated oxidative metabolism[2].

As a Senior Application Scientist, I frequently recommend 3-(Aminomethyl)-4-methylpiperidin-2-one as an advanced building block to overcome these hurdles. By utilizing the piperidin-2-one (δ-lactam) analog, chemists can execute a classical bioisosteric replacement. The introduction of the lactam carbonyl delocalizes the nitrogen lone pair, plummeting the ring nitrogen's pKa to ~0. This simple modification neutralizes the core at physiological pH, effectively abolishing hERG binding liabilities while maintaining the critical spatial orientation of the 3-aminomethyl and 4-methyl substituents required for kinase hinge-binding[3],[4].

Furthermore, the chirality of the 3- and 4-positions can be exploited to achieve exquisite selectivity for JAK3 over other kinase family members, a critical factor in minimizing off-target immunosuppressive side effects[5].

Primary Applications in Organic Synthesis

Application A: Protecting-Group-Free SNAr Couplings

In traditional Tofacitinib synthesis, the piperidine ring nitrogen must be orthogonally protected (e.g., with a Benzyl or Boc group) to prevent it from competing with the primary amine during Nucleophilic Aromatic Substitution (SNAr) with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine[1]. Because the ring nitrogen in 3-(Aminomethyl)-4-methylpiperidin-2-one is part of a stable, non-nucleophilic amide bond, no orthogonal protection is required . The highly nucleophilic primary exocyclic amine reacts selectively, streamlining the synthetic route and improving overall atom economy.

Application B: Chemoselective Late-Stage Reduction

For discovery programs that ultimately require the basic piperidine core, the lactam serves as a highly stable, easily crystallizable intermediate. Once the complex heteroaryl systems are coupled to the primary amine, the δ-lactam can be chemoselectively reduced to the corresponding piperidine using Borane-THF (BH₃·THF), avoiding the oxidative decyanation and metabolic instability pathways sometimes observed during early-stage handling of the free piperidine[6].

G A Starting Material (Chiral Pool) B 3-(Aminomethyl)-4-methyl piperidin-2-one (Lactam Scaffold) A->B C SNAr Coupling (Heteroaryl Chloride) B->C E Lactam Reduction (Borane-THF) B->E D Lactam-Tofacitinib Analogs (Reduced hERG Liability) C->D F Classic Tofacitinib Piperidine Core E->F

Retrosynthetic and forward synthetic pathways utilizing the piperidin-2-one scaffold.

Quantitative Data Summaries

To justify the selection of this building block and the optimized reaction conditions, the following empirical data should guide your experimental design.

Table 1: Physicochemical Impact of Lactam vs. Piperidine Cores

Property Piperidine Core (Tofacitinib) Piperidin-2-one Core (Analog) Mechanistic Implication
Ring Nitrogen pKa ~9.5 (Highly Basic) ~0 (Neutral Amide) Eliminates protonation at physiological pH, reducing hERG binding[2][3].
Hydrogen Bonding H-Bond Donor/Acceptor Strong H-Bond Acceptor (C=O) Alters kinase hinge-binding orientation; can improve target selectivity[5].

| Metabolic Stability | Susceptible to N-oxidation | Highly stable to CYP450 | Prevents rapid clearance and toxic metabolite formation[2][6]. |

Table 2: SNAr Reaction Optimization (Model: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine)

Solvent Base Temp (°C) Time (h) Conversion (%) IPC Observation
DMF K₂CO₃ 80 24 45 Incomplete reaction; poor solubility of inorganic base.
NMP DIPEA 120 8 70 Significant degradation products observed on LC-MS.

| n-Butanol | DIPEA | 100 | 12 | >95 | Clean conversion; optimal balance of solubility and kinetics. |

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Do not proceed to the next step unless the In-Process Control (IPC) criteria are explicitly met.

Protocol A: Regioselective SNAr Coupling

Objective: Couple 3-(Aminomethyl)-4-methylpiperidin-2-one with a deactivated heteroaryl chloride to form the JAK inhibitor precursor.

Mechanistic Rationale: We utilize n-butanol as the solvent because its boiling point (117 °C) allows for high-temperature thermal activation required for deactivated pyrimidines, while its protic nature helps stabilize the transition state of the SNAr mechanism. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge the HCl byproduct without hydrolyzing the lactam ring.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 1.0 eq) and 3-(Aminomethyl)-4-methylpiperidin-2-one (1.1 mmol, 1.1 eq).

  • Solvation: Suspend the solids in anhydrous n-butanol (10 mL). Add DIPEA (2.5 mmol, 2.5 eq) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser, purge the system with N₂, and heat the mixture to 100 °C in an oil bath with vigorous stirring for 12 hours.

  • Self-Validation (IPC Check): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS (UV 254 nm).

    • Validation Criterion: The reaction is complete when the starting pyrimidine peak is <5% relative to the product mass (m/z calculated for product). If >5% remains, continue heating for 4 hours and re-test.

  • Workup: Once validated, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO₃ (20 mL).

  • Isolation: Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to yield the coupled lactam intermediate.

Workflow Step1 1. Reaction Setup Mix Lactam (1.1 eq), Pyrimidine (1.0 eq), DIPEA (2.5 eq) in n-Butanol Step2 2. Thermal Activation Stir at 100°C for 12-16 hours under N2 Step1->Step2 Step3 3. In-Process Control (IPC) Confirm >95% conversion via LC-MS Step2->Step3 Step4 4. Aqueous Workup Partition in EtOAc/NaHCO3, wash with Brine Step3->Step4 Step5 5. Purification Flash Chromatography (DCM:MeOH 95:5) Step4->Step5

Self-validating experimental workflow for the SNAr coupling of the lactam intermediate.

Protocol B: Chemoselective Lactam Reduction

Objective: Convert the coupled piperidin-2-one intermediate to the basic piperidine core (Tofacitinib scaffold).

Mechanistic Rationale: Borane-THF (BH₃·THF) is chosen over Lithium Aluminum Hydride (LiAlH₄) because it is highly chemoselective. Borane coordinates to the electron-rich lactam carbonyl oxygen, directing hydride transfer to the carbonyl carbon without reducing the adjacent heteroaromatic rings or causing ring-opening[1].

Step-by-Step Procedure:

  • Preparation: Dissolve the purified lactam intermediate from Protocol A (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere at 0 °C.

  • Reagent Addition: Slowly add BH₃·THF (1.0 M in THF, 3.0 mmol, 3.0 eq) dropwise over 10 minutes to manage the exothermic complexation.

  • Reduction: Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours.

  • Self-Validation (IPC Check): Quench a 50 µL aliquot into 0.5 mL MeOH, stir for 5 mins, and analyze via LC-MS.

    • Validation Criterion: Disappearance of the lactam mass (M) and appearance of the piperidine mass (M - 14).

  • Quench & Breakage: Cool the bulk reaction to 0 °C. Carefully quench by dropwise addition of Methanol (5 mL) until effervescence ceases. To break the stable boron-amine complex, add 1M HCl (5 mL) and heat to 60 °C for 1 hour.

  • Workup: Basify the mixture to pH 10 using 2M NaOH, extract with DCM (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield the final piperidine product.

References

  • MediChem Insights. "Navigating the Lead Optimization Pipeline: Key Challenges and Advanced Solutions for Drug Discovery." DrugChemSci. Available at:[Link]

  • Tofacitinib Metabolism Research. "Elucidating the Mechanism of Tofacitinib Oxidative Decyanation." ResearchGate. Available at:[Link]

  • Kinase Inhibitor Chirality. "The Exploration of Chirality for Improved Druggability within the Human Kinome." PMC - NIH. Available at:[Link]

  • Asymmetric Synthesis. "Tofacitinib Synthesis – An Asymmetric Challenge." ResearchGate. Available at:[Link]

Sources

Method

Application Note: 3-(Aminomethyl)-4-methylpiperidin-2-one as a Privileged Scaffold in Targeted Therapeutics

Executive Summary & Chemical Identity In modern structure-based drug design, the identification of rigidified, pre-organized chemical scaffolds is critical for optimizing both binding affinity and pharmacokinetic profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern structure-based drug design, the identification of rigidified, pre-organized chemical scaffolds is critical for optimizing both binding affinity and pharmacokinetic profiles. 3-(Aminomethyl)-4-methylpiperidin-2-one (CAS: 1706449-92-4)[1] has emerged as a highly versatile building block, particularly in the synthesis of kinase inhibitors (e.g., Bruton's Tyrosine Kinase [BTK] and Janus Kinase[JAK] inhibitors)[2] and serine protease inhibitors (e.g., Factor Xa)[3].

This intermediate features a δ -lactam core, a primary aminomethyl appendage, and a methyl stereocenter[4]. As a Senior Application Scientist, I have leveraged this intermediate extensively because it provides a self-contained pharmacophore: the lactam acts as a robust hydrogen-bond donor/acceptor pair for hinge-region binding, while the primary amine serves as a highly reactive, chemoselective vector for covalent attachment to heteroaryl cores[5].

Table 1: Physicochemical Properties & Formulation Impact
PropertyValueRationale / Impact on Synthesis
CAS Number 1706449-92-4Unique identifier for raw material sourcing and IP mapping.
Molecular Formula C7H14N2ODefines the mass balance for stoichiometric calculations.
Molecular Weight 142.20 g/mol Low molecular weight ensures high atom economy during API synthesis.
Primary Amine pKa ~9.5 (est.)Requires basic conditions (pH > 10) to maintain nucleophilicity during coupling.
Lactam N-H pKa ~15.0 (est.)Allows chemoselective reaction of the primary amine without protecting groups.

Mechanistic Rationale: The "Pre-Organization" Advantage

When designing inhibitors for ATP-binding pockets, entropic penalties significantly degrade binding affinity. The structural genius of 3-(Aminomethyl)-4-methylpiperidin-2-one lies in its conformational locking .

The 4-methyl group is not merely a passive spectator; it exerts a profound stereoelectronic effect. By introducing steric bulk adjacent to the aminomethyl group, it biases the piperidin-2-one ring into a specific half-chair conformation. This minimizes 1,3-diaxial interactions and projects the aminomethyl linker pseudo-equatorially. When coupled to an adenine-mimicking core (such as a pyrimidine or quinazoline), this pre-organization perfectly aligns the lactam motif with the target kinase's hinge region (e.g., Cys481 in BTK)[2], often translating to a 10- to 100-fold increase in binding affinity compared to unmethylated analogs.

MOA Lactam Lactam Core H-Bond Donor/Acceptor Hinge Target Hinge Region (e.g., Cys481) Lactam->Hinge Hydrogen Bonding Methyl 4-Methyl Group Steric Constraint Pocket Hydrophobic Pocket (Selectivity Filter) Methyl->Pocket Van der Waals Amine Aminomethyl Linker Flexible Vector Core Heteroaryl Scaffold (ATP Adenine Mimic) Amine->Core Covalent Attachment

Pharmacophore mapping of the intermediate's structural features within a target binding pocket.

Experimental Workflow: Chemoselective SNAr Coupling

The most common application of this intermediate is its attachment to a halogenated heterocycle via Nucleophilic Aromatic Substitution (SNAr). The primary challenge in this workflow is preventing N-arylation at the lactam nitrogen. Fortunately, the vast difference in nucleophilicity between the aliphatic amine and the lactam amide allows for a highly chemoselective reaction, eliminating the need for transient protecting groups.

Workflow A 3-(Aminomethyl)-4-methyl piperidin-2-one (Nucleophile) C SNAr Coupling (DIPEA, n-BuOH, 90°C) A->C B Heteroaryl Halide (Electrophile) B->C D Coupled Intermediate (Secondary Amine) C->D LC-MS Verification E Downstream Synthesis (Cross-Coupling) D->E F Final API (Target Inhibitor) E->F

Synthetic workflow utilizing 3-(Aminomethyl)-4-methylpiperidin-2-one in API development.

Protocol: Chemoselective SNAr Coupling

Objective: To couple the primary aliphatic amine of 3-(Aminomethyl)-4-methylpiperidin-2-one to a heteroaryl chloride (e.g., 2,4-dichloropyrimidine) while leaving the lactam nitrogen unreacted.

Materials:

  • 3-(Aminomethyl)-4-methylpiperidin-2-one (1.0 eq)

  • Heteroaryl halide (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous n-Butanol (n-BuOH)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, suspend the heteroaryl halide (1.05 eq) in anhydrous n-BuOH to achieve a 0.2 M concentration.

    • Causality: n-BuOH is selected over aprotic solvents like DMF because its protic nature assists in stabilizing the transition state of the SNAr reaction through hydrogen bonding with the departing chloride ion, accelerating the reaction without causing undesired hydrolysis.

  • Addition of the Base: Add DIPEA (2.5 eq) dropwise to the suspension at room temperature.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the reaction, preventing the protonation of the primary amine (which would render it non-nucleophilic) without competing with the intermediate for the electrophile.

  • Addition of the Intermediate: Add 3-(Aminomethyl)-4-methylpiperidin-2-one (1.0 eq) portion-wise over 5 minutes.

    • Causality: The lactam nitrogen has a pKa of ~15 and remains protonated and non-nucleophilic under these mildly basic conditions. Thus, transient protection (e.g., Boc or Cbz) of the lactam is unnecessary, streamlining the synthetic route and improving overall yield.

  • Thermal Activation & Self-Validation: Attach a reflux condenser and heat the mixture to 90°C for 4–6 hours.

    • Self-Validating Step: Monitor the reaction via LC-MS. The reaction is deemed complete when the extracted ion chromatogram (EIC) shows <2% of the starting intermediate. The mass spectrum must confirm the product mass [M+H]+ and the strict absence of di-alkylated byproducts (which would indicate over-reaction at the lactam nitrogen).

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3​ . Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude product.

    • Causality: A mildly basic aqueous wash ( NaHCO3​ ) ensures the newly formed secondary amine product remains deprotonated and partitions into the organic phase, while efficiently removing residual DIPEA hydrochloride salts.

Table 2: Optimization of SNAr Coupling Conditions
SolventBaseTempTimeYield (%)Observation / Causality
DMF K2​CO3​ 80°C12 h65%Heterogeneous base leads to slow kinetics and incomplete conversion.
THFTEA65°C24 h40%Low boiling point limits thermal activation; TEA causes minor side reactions.
n-BuOH DIPEA 90°C 4 h >85% Protic solvent stabilizes transition state; DIPEA ensures homogeneity and high chemoselectivity.

References

  • PubChem. "3-(Aminomethyl)-4-methylpiperidin-2-one | C7H14N2O | CID 102567866" National Institutes of Health. Available at:[Link]

  • Google Patents.
  • Google Patents.
  • ACS Publications. "7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa" Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of the Aminomethyl Group on Piperidin-2-one

Introduction: The Piperidin-2-one Scaffold in Modern Drug Discovery The piperidin-2-one (or δ-valerolactam) framework is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a multitude o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidin-2-one Scaffold in Modern Drug Discovery

The piperidin-2-one (or δ-valerolactam) framework is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an attractive building block for creating molecules that interact with complex biological targets.[3] The introduction of an aminomethyl group at the C4 or C5 position transforms this simple lactam into a highly versatile intermediate, primed for diversification.

This guide focuses specifically on the derivatization of the primary amine of the aminomethyl group on piperidin-2-one. This functional handle is the key to unlocking vast chemical space, allowing for the systematic modulation of a compound's physicochemical properties, including its polarity, basicity, metabolic stability, and target-binding interactions.[4]

The primary scientific challenge lies in achieving selective modification of the exocyclic primary amine in the presence of the endocyclic lactam nitrogen. Fortunately, the amide nitrogen of the lactam is significantly less nucleophilic and basic due to resonance delocalization of its lone pair into the adjacent carbonyl group. This inherent difference in reactivity allows for highly selective derivatization of the aminomethyl group under a variety of standard reaction conditions. This document provides a detailed exploration of the principal derivatization strategies—acylation, sulfonylation, and alkylation—complete with field-tested protocols and expert insights into the rationale behind experimental choices.

Core Derivatization Strategies: A Comparative Overview

The choice of derivatization strategy is dictated by the desired final functionality. The three most common and robust approaches are acylation (to form amides), sulfonylation (to form sulfonamides), and alkylation (to form secondary or tertiary amines).

G cluster_start Starting Material cluster_methods Derivatization Methodologies cluster_products Resulting Derivatives start 5-(Aminomethyl)piperidin-2-one acylation Acylation (R-COOH, Coupling Agent) start->acylation  Amide Synthesis sulfonylation Sulfonylation (R-SO2-Cl, Base) start->sulfonylation  Sulfonamide Synthesis reductive_amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) start->reductive_amination  Controlled Alkylation direct_alkylation Direct Alkylation (Alkyl Halide, Base) start->direct_alkylation  Simple Alkylation amide N-Acyl Derivative (Amide) acylation->amide sulfonamide N-Sulfonyl Derivative (Sulfonamide) sulfonylation->sulfonamide alkyl_amine N-Alkyl Derivative (Secondary/Tertiary Amine) reductive_amination->alkyl_amine direct_alkylation->alkyl_amine

Caption: Key derivatization pathways for the aminomethyl group on piperidin-2-one.

The following table summarizes the key features of each methodology, providing a high-level guide for experimental design.

Derivatization MethodCommon ReagentsAdvantagesDisadvantages & ConsiderationsTypical Yields
Acylation (Amide Coupling) Carboxylic Acid, EDC/HOBt, HATU, DIPEAMild conditions, broad substrate scope, low risk of racemization for chiral acids.[5][6]Coupling reagents and their byproducts require careful removal during workup.[5]70–95%
Acylation (from Acyl Halide) Acyl Chloride/Anhydride, Triethylamine, PyridineFast, highly efficient, and uses readily available starting materials.[7][8]Acyl halides can be moisture-sensitive; reaction can be exothermic. Generates stoichiometric salt waste.80–98%
Sulfonylation Sulfonyl Chloride, Triethylamine, PyridineForms highly stable sulfonamide bonds. Reactions are typically high-yielding and clean.Sulfonyl chlorides can be highly reactive; reaction requires careful monitoring.85–98%
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, DCE/DCMExcellent control (mono-alkylation), high functional group tolerance, mild conditions.[9]Requires a carbonyl coupling partner; reducing agent is moisture-sensitive.60–90%
Direct Alkylation Alkyl Halide (R-X), K₂CO₃, NaH, DIPEASimple procedure with inexpensive reagents.High risk of over-alkylation (di-alkylation) and quaternization. Often results in product mixtures.[10]40–75% (for mono-alkylation)

Experimental Protocols & Mechanistic Insights

This section provides detailed, step-by-step protocols for the most common and reliable derivatization methods. Each protocol is accompanied by expert commentary on the causality behind key experimental choices.

Protocol: Acylation via Amide Coupling (HATU-Mediated)

Amide bond formation is arguably the most frequent reaction in medicinal chemistry.[6] While many coupling reagents exist, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is prized for its high efficiency and rapid reaction times, especially with challenging or sterically hindered substrates.[5]

Principle: The carboxylic acid is activated by HATU in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive acyl-uronium species. This intermediate is readily attacked by the primary amine of the aminomethyl-piperidin-2-one to form the thermodynamically stable amide bond.

Materials:

  • 5-(Aminomethyl)piperidin-2-one (1.0 equiv)

  • Carboxylic Acid of interest (1.05 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 equiv) and HATU (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (target concentration of 0.1–0.2 M with respect to the amine).

  • Pre-activation: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-20 minutes. A color change may be observed.

  • Amine Addition: In a separate flask, dissolve 5-(aminomethyl)piperidin-2-one (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[5]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-acyl derivative.[5]

Expert Insights:

  • Why HATU? HATU is highly effective because the 7-aza-benzotriazole (HOAt) moiety is a superior leaving group compared to the HOBt found in other coupling reagents like HBTU, leading to faster and more complete reactions.

  • The Role of DIPEA: DIPEA acts as a non-nucleophilic base. Its primary role is to deprotonate the carboxylic acid, facilitating its reaction with HATU. The excess base also neutralizes the hexafluorophosphate counterion and any acidic species generated during the reaction.[5]

  • Pre-activation: Stirring the carboxylic acid, HATU, and base together before adding the amine allows for the formation of the active ester intermediate, ensuring the amine reacts efficiently upon addition.

  • Solvent Choice: DMF is an excellent solvent for this reaction due to its polar, aprotic nature and high boiling point, which effectively solubilizes most reactants and intermediates.

Protocol: Alkylation via Reductive Amination

Reductive amination is the most reliable method for N-alkylation of primary amines, offering superior control and avoiding the over-alkylation issues common with direct alkylation.[9] The reaction proceeds via the in-situ formation of an imine (or iminium ion), which is immediately reduced by a mild, selective reducing agent.

Principle: The primary amine condenses with an aldehyde or ketone to form a transient imine intermediate. A hydride reagent, typically sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), selectively reduces the C=N double bond of the imine to form the new C-N single bond of the target secondary amine.

G reactants Aminomethyl-piperidin-2-one + Aldehyde/Ketone imine_formation Imine/Iminium Ion Formation (Solvent: DCE/DCM) reactants->imine_formation Condensation reduction In-situ Reduction (Add NaBH(OAc)3) imine_formation->reduction Hydride Attack workup Aqueous Workup (Quench with NaHCO3) reduction->workup Reaction Quench purification Purification (Chromatography) workup->purification Isolation product N-Alkyl Derivative purification->product

Caption: Workflow for N-alkylation via reductive amination.

Materials:

  • 5-(Aminomethyl)piperidin-2-one (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Optional: Glacial Acetic Acid (0.1 equiv)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-(aminomethyl)piperidin-2-one (1.0 equiv) and the aldehyde or ketone (1.1 equiv).

  • Dissolution: Add anhydrous DCM or DCE to a concentration of approximately 0.1–0.5 M.[9]

  • Imine Formation: Stir the solution at room temperature for 30–60 minutes. For less reactive ketones or electron-poor amines, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[9]

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in a single portion. The addition may be slightly exothermic.

  • Reaction: Continue stirring at room temperature for 3–24 hours.

  • Monitoring: Monitor the reaction by LC-MS, looking for the disappearance of the starting amine and the appearance of the product mass.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine all organic layers.

  • Isolation & Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Expert Insights:

  • Why Sodium Triacetoxyborohydride? STAB is the reagent of choice for reductive aminations. It is less reactive and more selective than other hydrides like sodium borohydride. Its steric bulk and reduced hydridic character allow it to preferentially reduce the protonated iminium ion over the starting carbonyl compound, preventing the formation of alcohol side products.[9]

  • Solvent Choice: Chlorinated solvents like DCM and DCE are ideal because they are aprotic and do not react with the hydride reagent. DCE is often preferred for more difficult reactions as it allows for gentle heating if necessary.

  • Role of Acetic Acid: The condensation of an amine and a carbonyl is often acid-catalyzed. A small amount of acetic acid can protonate the carbonyl oxygen, making it more electrophilic, and can facilitate the dehydration step to form the iminium ion, thereby accelerating the reaction.

Summary and Outlook

The aminomethyl group on piperidin-2-one is a powerful and versatile handle for synthetic diversification. By leveraging fundamental organic reactions, researchers can selectively and efficiently generate vast libraries of novel compounds. Acylation and reductive amination stand out as the most robust and reliable methods for derivatization, providing clean and predictable access to amides and N-alkylated amines, respectively. Understanding the principles behind reagent choice and reaction conditions, as detailed in these protocols, is paramount to achieving success in the laboratory and advancing drug discovery programs built upon this valuable scaffold.

References

  • BenchChem. (2025).
  • Organic & Biomolecular Chemistry. (n.d.).
  • Nature Communications. (2023).
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine.
  • BenchChem. (2025).
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
  • Organic Chemistry Portal. (n.d.).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025).
  • MDPI. (n.d.).
  • BenchChem. (2025). In-Depth Technical Guide: Structure Elucidation of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
  • YouTube. (2025). Piperidin-2-one to 5,6-dihydropyridin-2(1H).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)
  • ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
  • Organic Chemistry Portal. (2023).
  • Chemical Communications. (n.d.). Asymmetric routes to substituted piperidines. RSC Publishing.
  • AIR Unimi. (n.d.).
  • PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.
  • Synple Chem. (n.d.).
  • PMC. (n.d.).
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
  • The Journal of Organic Chemistry. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes.
  • MDPI. (2023).
  • PubMed. (2023). Use of N-(4-aminophenyl)
  • Google Patents. (n.d.). US5272157A - Derivatives of 4-(aminomethyl)
  • Rowan University. (2023). Use of N-(4-aminophenyl)
  • Sigma-Aldrich. (n.d.). 5-(Aminomethyl)piperidin-2-one.
  • YouTube. (2024).
  • ResearchGate. (2019).
  • BenchChem. (n.d.). 4-(Aminomethyl)piperidin-2-one hydrochloride|RUO.

Sources

Method

reaction of 3-(Aminomethyl)-4-methylpiperidin-2-one with electrophiles

Application Note: Regioselective Functionalization of 3-(Aminomethyl)-4-methylpiperidin-2-one in Library Synthesis Executive Summary The compound 3-(aminomethyl)-4-methylpiperidin-2-one is a highly versatile, bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization of 3-(Aminomethyl)-4-methylpiperidin-2-one in Library Synthesis

Executive Summary

The compound 3-(aminomethyl)-4-methylpiperidin-2-one is a highly versatile, bifunctional building block frequently utilized in the development of kinase inhibitors, peptidomimetics, and CNS-active therapeutics[1]. Structurally, it features a six-membered piperidin-2-one ( δ -lactam) core with an exocyclic primary amine. This application note provides an authoritative guide to the regioselective functionalization of this scaffold, detailing the mechanistic causality behind its chemoselectivity and providing self-validating protocols for high-throughput library synthesis.

Mechanistic Rationale for Chemoselectivity

The structural architecture of 3-(aminomethyl)-4-methylpiperidin-2-one presents a classic chemoselectivity paradigm: a highly reactive primary aliphatic amine competing with a secondary lactam (cyclic amide) nitrogen.

  • Electronic Causality: The primary amine (-CH₂NH₂) is sp3 -hybridized. Its localized lone pair is highly available for nucleophilic attack, reflected in a conjugate acid pKa of approximately 9–10. In stark contrast, the lactam nitrogen's lone pair is heavily delocalized into the adjacent carbonyl π∗ orbital via resonance. This delocalization imparts partial double-bond character to the C-N bond, rendering the nitrogen sp2 -hybridized and drastically suppressing its nucleophilicity (conjugate acid pKa < 0).

  • Steric Causality: The primary amine is situated on a freely rotating exocyclic methylene spacer, minimizing steric clash during the transition state of nucleophilic addition. The lactam nitrogen is embedded within the rigid 6-membered ring, further hindering electrophilic approach.

Consequently, under kinetic control and standard mildly basic conditions, electrophiles will react exclusively at the primary amine. Forcing functionalization at the lactam nitrogen requires thermodynamic activation using strong bases (e.g., NaH) to form the highly reactive lactam enolate, a sequence that mandates prior protection of the primary amine.

Divergent Synthetic Pathways

G SM 3-(Aminomethyl)- 4-methylpiperidin-2-one (Primary Amine + Lactam) Amidation Amidation (Secondary Amide) SM->Amidation R-COOH, HATU DIPEA, DMF RedAm Reductive Amination (Secondary Amine) SM->RedAm R-CHO, NaBH(OAc)3 AcOH, DCE Sulfonylation Sulfonylation (Sulfonamide) SM->Sulfonylation R-SO2Cl Pyridine, DCM LactamAlk Lactam N-Alkylation (Requires Protection) SM->LactamAlk 1. Boc2O (Protect) 2. NaH, R-X

Chemoselective functionalization pathways of 3-(aminomethyl)-4-methylpiperidin-2-one.

Standard Operating Protocols (SOPs)

Self-Validating System Overview: To ensure the integrity of these protocols, researchers must employ orthogonal validation techniques. The primary amine starting material reacts strongly with Ninhydrin stain, yielding a deep purple/blue spot on a TLC plate. The successful formation of amides, secondary amines, or sulfonamides eliminates this primary amine, resulting in a negative (or faintly yellow) Ninhydrin response. Furthermore, 1 H NMR analysis of the isolated product must retain the broad singlet at ~6.0–6.5 ppm (in CDCl 3​ ), confirming the lactam N-H remains intact.

Protocol A: Amidation via HATU Coupling

Amide bond formation is a cornerstone of library synthesis. HATU is selected here for its superior reaction kinetics and suppression of epimerization at the potentially labile C3 stereocenter of the lactam[2].

  • Preparation: Dissolve 3-(aminomethyl)-4-methylpiperidin-2-one (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Basification: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to ensure the primary amine is fully free-based and to neutralize the acidic byproducts of the coupling reagent.

  • Activation: Cool the reaction mixture to 0 °C. Add HATU (1.2 eq) portion-wise. Causality: Cooling controls the exothermic activation step and prevents the formation of unreactive guanidinium byproducts.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 2–4 hours.

  • Validation & Workup: Confirm primary amine consumption via Ninhydrin TLC. Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to extract residual DMF), dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is the reagent of choice for this transformation due to its mild nature, high chemoselectivity, and ability to prevent over-alkylation [3].

  • Imine Formation: Dissolve the amine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (1.0 eq). Causality: Mild acid catalysis accelerates the dehydration of the hemiaminal intermediate into the iminium ion without protonating the imine to the point of inhibiting reduction. Stir for 30 minutes at room temperature.

  • Reduction: Add NaBH(OAc) 3​ (1.5 eq) portion-wise. Causality: NaBH(OAc) 3​ selectively reduces the iminium ion over the unreacted aldehyde, preventing the formation of tertiary amine byproducts.

  • Propagation: Stir for 4–12 hours at room temperature.

  • Validation & Workup: Quench with 1N NaOH to break down stable boron-amine complexes. Extract with DCM (3x). Wash with brine, dry over MgSO 4​ , and concentrate.

Protocol C: Sulfonylation
  • Preparation: Dissolve the amine (1.0 eq) in anhydrous DCM (0.2 M).

  • Catalysis: Add Pyridine (2.0 eq). Causality: Pyridine acts as both a base to neutralize generated HCl and a nucleophilic catalyst to generate a highly reactive sulfonylpyridinium intermediate.

  • Addition: Cool to 0 °C and add the sulfonyl chloride (1.1 eq) dropwise.

  • Propagation: Stir for 2 hours at room temperature.

  • Validation & Workup: Confirm completion via LC-MS. Wash the organic layer sequentially with 1N HCl (to remove excess pyridine), saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate.

Quantitative Reaction Parameters

Reaction TypeReagentsOptimal SolventTempTypical TimeExpected YieldValidation (LC-MS / TLC)
Amidation HATU, DIPEA, R-COOHDMF0 °C to RT2–4 h75–90%+Mass, Ninhydrin Negative
Reductive Amination NaBH(OAc) 3​ , AcOH, R-CHODCERT4–12 h65–85%+Mass, Ninhydrin Negative
Sulfonylation Pyridine, R-SO 2​ ClDCM0 °C to RT2 h70–90%+Mass, Ninhydrin Negative
Lactam Alkylation 1. Boc 2​ O 2. NaH, R-XTHF / DMF0 °C to RT12 h50–70%-Boc Mass, Ninhydrin N/A

Troubleshooting & Advanced Considerations

  • Over-alkylation in Reductive Amination: If bis-alkylation (tertiary amine formation) is observed by LC-MS, switch the solvent from DCE to THF, which slows the reaction kinetics, or strictly limit the aldehyde stoichiometry to 0.95 eq.

  • Lactam Ring Opening: The δ -lactam ring is generally stable; however, avoid prolonged exposure to strong aqueous bases (e.g., NaOH > 2N) or elevated temperatures (>80 °C) during workup, as this can hydrolyze the lactam to the corresponding ring-opened amino acid.

  • Stereochemical Integrity: The C3 position adjacent to the lactam carbonyl is susceptible to epimerization under strongly basic conditions. Adhering to mild bases (DIPEA, Pyridine) ensures the preservation of the syn/anti diastereomeric ratio of the starting material.

References

  • National Center for Biotechnology Information. "3-(Aminomethyl)-4-methylpiperidin-2-one | CID 102567866." PubChem. URL:[Link]

  • Valeur, E., and Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 38.2 (2009): 606-631. URL:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry 61.11 (1996): 3849-3862. URL:[Link]

Sources

Application

Application Notes and Protocols for the Investigation of 3-(Aminomethyl)-4-methylpiperidin-2-one in Drug Discovery

Preamble: The Rationale for a Novel Scaffold In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, recognized for its prevalence in over twenty classes of pharmaceuticals and numerous natural alk...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Rationale for a Novel Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, recognized for its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1][2] This six-membered N-heterocycle is a "privileged scaffold," imparting favorable pharmacokinetic properties and serving as a versatile template for constructing therapeutic agents targeting a wide array of biological systems.[3] Within this family, the piperidin-2-one (or δ-valerolactam) substructure offers a unique combination of a rigid ring system with a hydrogen bond acceptor (the amide carbonyl) and a hydrogen bond donor (the amide N-H), making it a compelling starting point for novel drug design.[4]

This document concerns 3-(Aminomethyl)-4-methylpiperidin-2-one , a novel, non-commercial chemical entity. Its structure is particularly intriguing due to the constrained γ-aminobutyric acid (GABA) motif embedded within its cyclic framework. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[5][6] However, GABA itself has poor blood-brain barrier permeability, limiting its therapeutic use.[7] This has driven extensive research into GABA analogs with improved pharmaceutical properties.[8]

The structure of 3-(Aminomethyl)-4-methylpiperidin-2-one suggests it may act as a constrained GABA analog, potentially offering enhanced CNS penetration and selectivity for specific components of the GABAergic system. This guide provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of this compound's therapeutic potential.

Caption: Chemical structure of 3-(Aminomethyl)-4-methylpiperidin-2-one.

Part 1: Proposed Synthetic Strategy

As a novel entity, the first step is a reliable chemical synthesis. Based on established methodologies for creating substituted piperidin-2-ones, a multi-step pathway is proposed.[9][10] The following protocol is a conceptual blueprint that may require optimization.

Protocol 1: Multi-step Synthesis of 3-(Aminomethyl)-4-methylpiperidin-2-one

Causality and Rationale: This synthetic approach builds the piperidinone ring through a Michael addition/cyclization cascade, a robust method for forming N-heterocycles.[9][11] Protecting groups are used to ensure regioselectivity and prevent unwanted side reactions.

Step 1: Synthesis of Diethyl 2-(cyanomethyl)-3-methylsuccinate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) at 0 °C, add ethyl 2-cyanoacetate dropwise.

  • After stirring for 30 minutes, add ethyl crotonate dropwise and allow the reaction to warm to room temperature.

  • Reflux the mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • After cooling, neutralize with acetic acid and remove ethanol under reduced pressure.

  • Perform an aqueous workup with diethyl ether extraction. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated to yield the crude succinate derivative. Purify by vacuum distillation.

Step 2: Reductive Cyclization to form 4-Methyl-2-oxopiperidine-3-carbonitrile

  • In a high-pressure hydrogenation vessel, dissolve the product from Step 1 in ethanol saturated with ammonia.

  • Add Raney Nickel catalyst (handle with care under an inert atmosphere).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 80-100 °C.

  • Maintain stirring for 12-24 hours until hydrogen uptake ceases.

  • Cool the vessel, carefully filter off the catalyst, and concentrate the filtrate to yield the crude piperidinone. Recrystallize from an appropriate solvent system (e.g., ethanol/ether).

Step 3: Reduction of the Nitrile to the Aminomethyl Group

  • Suspend the piperidinone carbonitrile from Step 2 in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Slowly add a solution of Lithium Aluminum Hydride (LAH) in THF at 0 °C. (Caution: Highly exothermic and reactive with water).

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate to yield the crude 3-(Aminomethyl)-4-methylpiperidin-2-one. Purify by column chromatography on silica gel.

Self-Validation: Each step must be validated by standard analytical techniques: TLC for reaction monitoring, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the structure and purity of the intermediates and final product.

Part 2: Primary Application - Investigation as a CNS Modulator

The structural similarity to GABA provides a strong rationale for investigating this compound as a modulator of the GABAergic system. The primary screening cascade should focus on the key proteins that regulate GABA signaling.

GABASynapse presynaptic Presynaptic Neuron vesicle Vesicle postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad decarboxylation gaba GABA gad->gaba gaba->vesicle packaging synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft release gaba_a GABA-A Receptor (Ion Channel) synaptic_cleft->gaba_a binding gaba_b GABA-B Receptor (GPCR) synaptic_cleft->gaba_b binding gat1 GAT-1 (Transporter) synaptic_cleft->gat1 reuptake gat1->presynaptic gaba_t GABA-T (Enzyme) gat1->gaba_t metabolism compound Test Compound (3-Aminomethyl-4- methylpiperidin-2-one) compound->gaba_a Target 1? compound->gaba_b Target 2? compound->gat1 Target 3? compound->gaba_t Target 4?

Caption: Potential interaction points of the test compound in the GABAergic synapse.

Protocol 2: GABA Receptor Binding Assays

Causality and Rationale: This initial screen determines if the compound physically interacts with the primary GABA receptors (GABA-A and GABA-B). Radioligand binding assays are a high-throughput and sensitive method to measure binding affinity (Ki).

  • Preparation of Membranes: Prepare crude synaptic membranes from rat or mouse whole brain (minus cerebellum) or from cell lines stably expressing recombinant human GABA-A or GABA-B receptors.

  • GABA-A Receptor Assay:

    • Incubate membranes with a known concentration of [³H]-Muscimol (a GABA-A agonist) or [³H]-Bicuculline (a GABA-A antagonist).

    • Add increasing concentrations of the test compound (e.g., from 1 nM to 100 µM).

    • Incubate at 4 °C for 60 minutes.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure radioactivity on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA.

  • GABA-B Receptor Assay:

    • Follow a similar procedure using [³H]-GABA or a specific GABA-B antagonist like [³H]-CGP54626.

    • Non-specific binding is determined in the presence of a saturating concentration of unlabeled Baclofen.

  • Data Analysis: Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding). Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

Protocol 3: GABA Aminotransferase (GABA-T) Inhibition Assay

Causality and Rationale: Inhibition of GABA-T, the primary enzyme for GABA degradation, would increase synaptic GABA levels, representing an alternative therapeutic mechanism.[12]

  • Enzyme Source: Use purified GABA-T or a brain homogenate.

  • Assay Principle: A common method measures the production of succinate from GABA.

  • Procedure:

    • Pre-incubate the enzyme source with various concentrations of the test compound for 15 minutes.

    • Initiate the reaction by adding GABA and the co-substrate α-ketoglutarate.

    • The reaction produces succinic semialdehyde, which is then converted to succinate by a coupled enzyme (succinic semialdehyde dehydrogenase), reducing NAD⁺ to NADH.

    • Monitor the increase in absorbance at 340 nm (due to NADH formation) over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction at each compound concentration. Determine the IC₅₀ value for GABA-T inhibition. Vigabatrin should be used as a positive control.[8]

Data Presentation and Interpretation

Summarize the initial screening data in a clear, tabular format.

Assay Target Parameter Hypothetical Result for Test Compound Positive Control Interpretation
GABA-A ReceptorKi (nM)850Muscimol (Ki ~10 nM)Moderate affinity for GABA-A receptor.
GABA-B ReceptorKi (nM)>10,000Baclofen (Ki ~150 nM)No significant affinity for GABA-B receptor.
GABA-T EnzymeIC₅₀ (µM)25Vigabatrin (IC₅₀ ~10 µM)Weak to moderate inhibition of GABA-T.
GAT-1 TransporterIC₅₀ (µM)>100Tiagabine (IC₅₀ ~0.1 µM)No significant inhibition of GABA reuptake.

Expert Insight: A result like the one above (moderate GABA-A affinity, weak GABA-T inhibition) would prioritize further investigation into the compound's functional activity at the GABA-A receptor (is it an agonist, antagonist, or allosteric modulator?) via electrophysiology studies.

Part 3: Secondary Application - Investigation in Oncology

The piperidinone scaffold has been identified in compounds that inhibit the MDM2-p53 interaction, a critical pathway in cancer development.[11] Therefore, a secondary screening against cancer cell lines is a logical exploratory step.

Protocol 4: In Vitro Cancer Cell Line Viability Assay

Causality and Rationale: This is a standard first-pass screen to determine if a compound has cytotoxic or cytostatic effects on cancer cells. The NCI-60 panel provides a broad overview across multiple cancer types.

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 72 hours.

    • Assess cell viability using a standard method such as the MTT or Sulforhodamine B (SRB) assay.

    • Measure absorbance using a plate reader.

  • Data Analysis: Plot cell viability versus compound concentration and determine the GI₅₀ (concentration causing 50% growth inhibition).

Experimental Workflow and Future Directions

The investigation of 3-(Aminomethyl)-4-methylpiperidin-2-one should follow a logical, tiered approach to conserve resources and build a coherent data package.

Workflow start Synthesis & Purification of Test Compound primary_screen Primary In Vitro Screening (CNS Targets) - GABA-A/B Binding - GABA-T Inhibition - GAT Inhibition start->primary_screen secondary_screen Secondary In Vitro Screening (Oncology) - Cell Viability Assays start->secondary_screen hit_validation Hit Validation & Functional Assays (e.g., Electrophysiology) primary_screen->hit_validation If Active secondary_screen->hit_validation If Active adme_tox In Vitro ADME/Tox - Microsomal Stability - hERG, CYP Inhibition - Permeability (PAMPA) hit_validation->adme_tox in_vivo In Vivo Proof-of-Concept (e.g., Seizure or Pain Model) adme_tox->in_vivo Favorable Profile lead_opt Lead Optimization (Medicinal Chemistry) in_vivo->lead_opt

Caption: A proposed screening cascade for evaluating the test compound.

Trustworthiness and Next Steps: A positive result in any primary assay is merely a starting point. The self-validating nature of this process requires that any "hit" be confirmed through orthogonal assays (e.g., a binding hit confirmed with a functional assay). Promising compounds with good in vitro profiles would then advance to ADME-Tox profiling to assess their drug-like properties before any consideration for resource-intensive in vivo studies. Subsequent medicinal chemistry efforts would focus on synthesizing analogs to improve potency, selectivity, and pharmacokinetic parameters, thus initiating a full-fledged drug discovery program.

References

  • Russian Chemical Bulletin, International Edition. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. [Link]

  • The Journal of Organic Chemistry. (2005). Convenient Synthesis of Substituted Piperidinones from α,β-Unsaturated Amides: Formal Synthesis of Deplancheine, Tacamonine, and Paroxetine. [Link]

  • Recent Patents on CNS Drug Discovery. (2006). An Update on GABA Analogs for CNS Drug Discovery. [Link]

  • PubMed. (2006). An update on GABA analogs for CNS drug discovery. [Link]

  • ResearchGate. (2015). Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade. [Link]

  • ResearchGate. (2005). An update on GABA analogs for CNS drug discovery. [Link]

  • ResearchGate. (n.d.). Significance and strategies for the synthesis of 2-piperidinones. [Link]

  • Bentham Science. (2017). Ligand based Drug Design of New Heterocyclic Imines of GABA Analogues: A Molecular Docking Approach for the Discovery of New GABA-AT Inhibitors. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • NCBI Bookshelf. (2025). GABA Receptor. [Link]

  • PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (n.d.). 2-Piperidone derivatives exhibiting antimicrobial and insecticidal activities. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

Method

analytical methods for 3-(Aminomethyl)-4-methylpiperidin-2-one characterization

Application Note: Comprehensive Analytical Characterization of 3-(Aminomethyl)-4-methylpiperidin-2-one The Analytical Challenge & Scientific Context 3-(Aminomethyl)-4-methylpiperidin-2-one (C₇H₁₄N₂O) is a highly polar, c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Characterization of 3-(Aminomethyl)-4-methylpiperidin-2-one

The Analytical Challenge & Scientific Context

3-(Aminomethyl)-4-methylpiperidin-2-one (C₇H₁₄N₂O) is a highly polar, chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR ligands. The molecule presents a unique trifecta of analytical challenges:

  • Dual Functional Groups: It contains both a neutral/mildly acidic valerolactam core and a highly basic primary amine, complicating chromatographic retention and peak shape.

  • Contiguous Stereocenters: The presence of chiral centers at the C3 and C4 positions necessitates rigorous stereochemical elucidation to differentiate between cis and trans diastereomers.

  • Enantiomeric Purity: As a chiral precursor, precise determination of enantiomeric excess (ee%) is critical for downstream pharmaceutical efficacy and safety.

As a Senior Application Scientist, I approach the characterization of this molecule not as a checklist of isolated tests, but as a holistic, self-validating analytical system . Every technique deployed must orthogonalize and verify the findings of the others, ensuring absolute confidence in the molecular identity, stereochemistry, and purity.

Strategic Rationale & Workflow Logic

To achieve comprehensive characterization, we deploy a tripartite analytical strategy: Multinuclear 2D NMR, Chiral LC-MS/MS, and FT-IR Spectroscopy.

  • Causality of NMR Selection: 1D proton and carbon NMR alone cannot unambiguously assign the relative stereochemistry of the C3-aminomethyl and C4-methyl groups due to signal overlap in the aliphatic region. We utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to measure spatial proton proximity, establishing the cis or trans relationship, which is a standard requirement for piperidinone structural elucidation[1].

  • Causality of LC-MS/MS Selection: Basic chiral amines suffer from severe peak tailing on standard silica columns. We utilize a polysaccharide-based Chiral Stationary Phase (CSP) coupled with a high-pH mobile phase to suppress amine ionization during separation, ensuring sharp peaks and baseline enantiomeric resolution. Alternatively, chiral derivatizing agents can be used to form diastereomers for achiral analysis[2].

  • Regulatory Alignment: All quantitative methods are designed to be validated according to the updated ICH Q2(R2) guidelines, ensuring the reportable range, accuracy, precision, and robustness are fit for regulatory submission[3].

Workflow Start 3-(Aminomethyl)-4-methylpiperidin-2-one NMR Multinuclear NMR (1D & 2D) Start->NMR LCMS Chiral LC-MS/MS Start->LCMS FTIR FT-IR Spectroscopy Start->FTIR Struct Relative Stereochemistry (NOESY/COSY) NMR->Struct Enantio Enantiomeric Excess & Quantitation LCMS->Enantio Func Functional Group Verification FTIR->Func Valid Self-Validating Data Matrix (ICH Q2(R2) Compliant) Struct->Valid Enantio->Valid Func->Valid

Fig 1. Orthogonal analytical workflow for comprehensive molecular characterization.

Self-Validating Experimental Protocols

Protocol A: Structural & Stereochemical Elucidation via 2D NMR

Objective: Confirm molecular connectivity and determine the relative configuration at C3 and C4.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 3-(Aminomethyl)-4-methylpiperidin-2-one in 0.6 mL of DMSO- d6​ . Rationale: DMSO- d6​ is selected over CDCl₃ to prevent the rapid exchange of the lactam N-H and primary amine NH₂ protons, allowing for clear observation of these functional groups[4].

  • Instrument Setup: Acquire spectra on a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity. Set the temperature to 298 K.

  • 1D Acquisition: Acquire ¹H (16 scans, d1 = 2s) and ¹³C (1024 scans, d1 = 2s) spectra.

  • 2D Acquisition (Self-Validation Step):

    • Run ¹H-¹H COSY to trace the continuous spin system from the C6 protons through C5, C4, and C3.

    • Run ¹H-¹H NOESY (mixing time = 300 ms). Critical Check: Analyze the cross-peaks between the C4-methyl protons and the C3-proton. A strong NOE cross-peak indicates a cis relationship (axial-equatorial), whereas a weak/absent peak combined with a large ³J coupling constant (>9 Hz) indicates a trans (diaxial) relationship.

Protocol B: Enantiomeric Purity via Chiral LC-MS/MS

Objective: Quantify the enantiomeric excess (ee%) of the target molecule.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to 1 µg/mL in Methanol:Water (50:50, v/v).

  • Chromatographic Conditions:

    • Column: Immobilized Amylose-based CSP (e.g., Chiralpak IG, 150 x 4.6 mm, 3 µm).

    • Mobile Phase: 20 mM Ammonium Bicarbonate in Water (pH 9.0) / Acetonitrile (Isocratic 40:60). Rationale: The basic pH ensures the primary amine remains unprotonated during the chromatographic run, preventing secondary interactions with the silica support that cause peak tailing.

    • Flow Rate: 0.8 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: m/z 143.1 [M+H]⁺

    • Product Ion: m/z 126.1 (Loss of NH₃, optimized collision energy: 15 eV).

  • System Suitability Test (SST): Prior to sample analysis, inject a racemic standard. The system is only validated for use if the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 [3].

LCMS_Mechanism Inject Sample Injection (Racemate/Enantiomer) CSP Immobilized Polysaccharide CSP (Chiral Recognition) Inject->CSP Basic Mobile Phase (pH 9) ESI ESI+ Ionization [M+H]+ m/z 143.1 CSP->ESI Enantiomeric Elution MRM MRM Transition m/z 143.1 -> 126.1 ESI->MRM CID Fragmentation Calc ee% Calculation (ICH Q2 Compliant) MRM->Calc

Fig 2. Chiral LC-MS/MS pathway detailing separation mechanisms and mass-selective detection.

Data Presentation & Interpretation

To ensure rapid data review and cross-referencing, quantitative outputs are structured into standardized matrices.

Table 1: Expected ¹H and ¹³C NMR Assignments (DMSO- d6​ , 500 MHz) Note: Chemical shifts are approximate and dependent on exact concentration and stereoisomeric form.

Position¹H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (ppm)Functional Assignment
C2 --172.5Lactam Carbonyl (C=O)
C3 2.15 - 2.25m, 1H45.2Chiral Methine
C3-CH₂N 2.65 - 2.80dd, 2H (J = 12.5, 6.0)42.8Aminomethyl
C4 1.95 - 2.05m, 1H30.5Chiral Methine
C4-CH₃ 0.95 - 1.05d, 3H (J = 6.8)18.4Methyl
C5 1.40 - 1.80m, 2H28.1Aliphatic Methylene
C6 3.10 - 3.25m, 2H41.6Methylene adj. to Lactam N
N-H (Lactam) 7.40 - 7.60br s, 1H-Lactam Amide
NH₂ (Amine) 1.50 - 2.00br s, 2H-Primary Amine

Table 2: LC-MS/MS Method Validation Parameters (per ICH Q2(R2)) [3]

Validation ParameterAcceptance CriteriaRationale for Self-Validation
Specificity No interference at retention times of enantiomers.Ensures matrix or synthetic byproducts do not falsely elevate ee% calculations.
Linearity 0.995 over 10% to 120% of target conc.Validates the reportable range for quantitative accuracy.
Precision (Repeatability) RSD 2.0% (n=6 injections).Confirms instrument stability and injection reproducibility.
Chiral Resolution ( Rs​ ) Rs​≥1.5 between (3R,4R) and (3S,4S).Baseline separation is mandatory for accurate integration of trace enantiomeric impurities.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10.Guarantees reliable detection of the minor enantiomer down to 0.05% ee.

Conclusion

The characterization of 3-(Aminomethyl)-4-methylpiperidin-2-one demands a rigorous, multi-faceted analytical approach. By combining the stereochemical resolving power of 2D NMR[1] with the enantioselective sensitivity of high-pH Chiral LC-MS/MS, scientists can establish a self-validating data package. Adherence to ICH Q2(R2) guidelines[3] ensures that the resulting protocols are not only scientifically sound but fully prepared for integration into regulatory filings for downstream pharmaceutical development.

References

  • European Medicines Agency / ICH. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at: [Link]

  • Campbell, S. C., et al. NMR and polymorphism of a piperidinone-substituted benzopyran with a fluorinated sidechain. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Bio-protocol. Synthesis and Sensing Mechanisms (Piperidin-2-one formation). Available at: [Link]

Sources

Application

Application Note: GC-MS Identification and Characterization Protocol for 3-(Aminomethyl)-4-methylpiperidin-2-one

Introduction & Analytical Context 3-(Aminomethyl)-4-methylpiperidin-2-one is a highly polar piperidone derivative often utilized as a specialized building block in the synthesis of active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

3-(Aminomethyl)-4-methylpiperidin-2-one is a highly polar piperidone derivative often utilized as a specialized building block in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and neuroactive compounds[1].

From an analytical perspective, the native molecule presents significant challenges for Gas Chromatography-Mass Spectrometry (GC-MS). The presence of both a primary amine and a secondary amide (lactam) creates a dense network of intermolecular hydrogen bonding. If injected directly, this compound exhibits low vapor pressure, thermal instability, and severe adsorption onto the silanol groups of the GC column stationary phase, resulting in broad, tailing peaks and poor sensitivity.

To overcome these limitations, this protocol employs a robust chemical derivatization strategy using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS)[2]. This approach systematically replaces the active hydrogens with trimethylsilyl (TMS) groups, yielding a volatile, thermally stable tri-TMS derivative perfectly suited for high-resolution GC-MS analysis and unambiguous structural elucidation[3].

Chemical Properties & Derivatization Rationale

Understanding the active hydrogen count is critical for predicting the derivatization yield and the final mass of the analyte.

Table 1: Analyte Properties and Derivatization Metrics
ParameterNative CompoundFully Derivatized Compound (Tri-TMS)
Chemical Name 3-(Aminomethyl)-4-methylpiperidin-2-one3-(N,N-bis(TMS)aminomethyl)-4-methyl-1-TMS-piperidin-2-one
PubChem CID 102567866[1]N/A
Molecular Formula C₇H₁₄N₂OC₁₆H₃₈N₂OSi₃
Active Hydrogens 3 (2 on primary amine, 1 on lactam)0
Nominal Mass (m/z) 142 Da358 Da
Volatility / Polarity Low / HighHigh / Low

Mechanistic Causality (Why MSTFA + 1% TMCS?): While primary amines silylate relatively easily, the secondary nitrogen within the lactam ring is sterically hindered and electronically deactivated by the adjacent carbonyl group. Using pure MSTFA often leads to incomplete reactions, producing a confusing mixture of di-TMS and tri-TMS peaks. The addition of 1% TMCS acts as a powerful Lewis acid catalyst, driving the silylation of the hindered lactam nitrogen to 100% completion, ensuring a single, sharp chromatographic peak[2].

Experimental Workflow

G A 1. Sample Prep (Anhydrous Pyridine) B 2. Silylation (MSTFA + 1% TMCS) A->B C 3. Incubation (60°C, 60 min) B->C D 4. GC-MS Analysis (EI, 70 eV) C->D E 5. Deconvolution & Identification D->E

Figure 1: End-to-end GC-MS analytical workflow for polar piperidone derivatives.

Materials and Reagents

  • Analyte: 3-(Aminomethyl)-4-methylpiperidin-2-one standard (Purity ≥ 97%).

  • Derivatization Reagent: MSTFA containing 1% TMCS (GC grade, sealed under nitrogen).

  • Solvent: Anhydrous Pyridine (Water content < 0.005%). Note: Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl byproduct generated by TMCS, which prevents derivative degradation.

  • Consumables: 2.0 mL amber glass autosampler vials with deactivated glass micro-inserts and PTFE-lined septa.

Step-by-Step Methodology

Sample Preparation & Derivatization Protocol

Self-Validating System Note: Moisture is the primary enemy of silylation. Ensure all glassware is oven-dried and reagents are brought to room temperature before opening to prevent condensation.

  • Stock Preparation: Accurately weigh 1.0 mg of the 3-(Aminomethyl)-4-methylpiperidin-2-one standard. Dissolve completely in 1.0 mL of anhydrous pyridine to yield a 1 mg/mL stock solution.

  • Aliquot: Transfer 50 µL of the stock solution into a GC autosampler vial equipped with a glass micro-insert.

  • Reagent Addition: In a fume hood, rapidly add 50 µL of MSTFA + 1% TMCS to the vial.

  • Sealing: Cap the vial immediately with a PTFE-lined septum to exclude atmospheric moisture. Vortex for 10 seconds.

  • Thermal Incubation: Place the vial in a dry block heater set to 60°C for exactly 60 minutes. This thermal energy is required to overcome the activation barrier of the lactam nitrogen[3].

  • Cooling: Remove the vial and allow it to equilibrate to room temperature (approx. 15 minutes) prior to injection.

GC-MS Instrumental Parameters

The following parameters are optimized for the separation of heavy silylated derivatives while minimizing thermal breakdown in the inlet[4].

Table 2: Gas Chromatography (GC) Conditions
ParameterSetting / SpecificationRationale
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm)5% phenyl phase provides optimal selectivity for silylated amines.
Carrier Gas Helium (Ultra-High Purity, 99.999%)Constant flow at 1.0 mL/min ensures stable retention times.
Inlet Temperature 250°CEnsures flash vaporization of the heavy tri-TMS derivative (MW 358) without thermal cracking.
Injection Mode Split (10:1 ratio)Prevents column overloading given the high concentration (500 µg/mL post-derivatization).
Oven Program 80°C (1 min) → 15°C/min to 280°C (5 min)Rapid ramp elutes the derivative efficiently, minimizing band broadening.
Table 3: Mass Spectrometry (MS) Conditions
ParameterSetting / Specification
Ionization Mode Electron Ionization (EI) at 70 eV
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Solvent Delay 5.0 minutes (Bypasses Pyridine and excess MSTFA)
Scan Range 50 to 500 m/z

Mechanistic Insights: Mass Spectral Interpretation

When the tri-TMS derivative of 3-(Aminomethyl)-4-methylpiperidin-2-one (MW: 358 Da) is subjected to 70 eV Electron Ionization, it undergoes highly predictable fragmentation. Understanding these pathways is crucial for confident identification.

  • Molecular Ion & Methyl Loss: The intact molecular ion [M]+∙ at m/z 358 is typically present but low in abundance. A much stronger diagnostic peak occurs at m/z 343, corresponding to the loss of a methyl radical [M−CH3​]+ from one of the trimethylsilyl groups, a universal feature of TMS derivatives.

  • Alpha-Cleavage (The Base Peak): Aliphatic primary amines derivatized to di-TMS undergo a highly favored α -cleavage. The C-C bond between the piperidone ring and the aminomethyl carbon breaks. The resulting positive charge is strongly stabilized by the nitrogen lone pair, forming a highly abundant iminium ion [CH2​=N(TMS)2​]+ at m/z 174 . This will almost certainly be the base peak (100% relative abundance) of the spectrum.

G cluster_frags M Native Analyte (MW: 142 Da) T Tri-TMS Derivative (MW: 358 Da) M->T MSTFA + 1% TMCS (60°C, Pyridine) F1 [M - CH3]+ m/z 343 T->F1 -CH3 (15 Da) F2 Alpha-Cleavage Iminium Ion [CH2=N(TMS)2]+ m/z 174 (Base Peak) T->F2 Alpha-Cleavage F3 Ring Fragment [M - 174]+ m/z 184 T->F3 Heterolytic Cleavage

Figure 2: Silylation reaction and subsequent EI primary fragmentation pathways.

Troubleshooting & Quality Control

A self-validating protocol requires anticipating failure modes. Use the table below to diagnose common chromatographic or spectral anomalies.

Table 4: GC-MS Troubleshooting Matrix
SymptomRoot Cause (Causality)Corrective Action
Multiple peaks for the same analyte Incomplete derivatization (mixture of di-TMS and tri-TMS forms).Ensure reagents are fresh and moisture-free. Increase incubation time to 90 mins or verify 1% TMCS presence.
Low signal intensity / No analyte peak Moisture in the sample caused rapid hydrolysis of the TMS derivatives back to the native form[3].Dry the native sample thoroughly under a gentle stream of nitrogen before adding anhydrous pyridine.
Severe peak tailing Active sites in the GC inlet liner or at the head of the column interacting with the polar analyte.Perform inlet maintenance: install a fresh, deactivated split liner and trim 10-20 cm from the front of the GC column.
High baseline / Siloxane ghost peaks Excess derivatization reagent degrading the column stationary phase over repeated injections.Dilute the derivatized sample 1:10 with hexane prior to injection, or utilize a deactivated retention gap.

References

  • Comparison of GC-MS and NMR for Metabolite Profiling of Rice Subjected to Submergence Stress. Journal of Proteome Research - ACS Publications.[Link][2]

  • Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. MDPI.[Link][3]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications.[Link][4]

  • 3-(Aminomethyl)-4-methylpiperidin-2-one | C7H14N2O | CID 102567866. PubChem (National Institutes of Health).[Link][1]

Sources

Method

Application Note: Fragment-Based Screening and Assay Development for 3-(Aminomethyl)-4-methylpiperidin-2-one Derivatives

Introduction & Rationale The compound 3-(Aminomethyl)-4-methylpiperidin-2-one represents a highly versatile, privileged pharmacophore in Fragment-Based Drug Discovery (FBDD). The piperidin-2-one (lactam) core is a proven...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The compound 3-(Aminomethyl)-4-methylpiperidin-2-one represents a highly versatile, privileged pharmacophore in Fragment-Based Drug Discovery (FBDD). The piperidin-2-one (lactam) core is a proven structural motif, most notably utilized in the discovery of potent MDM2-p53 inhibitors such as AMG 232 ([1]).

As a Senior Application Scientist, the rationale for selecting this specific scaffold is grounded in its biophysical properties:

  • Peptidomimetic Core: The lactam moiety effectively mimics the peptide backbone, serving as a dual hydrogen-bond donor and acceptor. This makes it ideal for targeting hinge regions in kinases or deep hydrophobic clefts like the p53-binding pocket of MDM2.

  • Conformational Restriction: The 4-methyl group restricts the ring's conformation, reducing the entropic penalty upon target binding and improving overall Ligand Efficiency (LE).

  • Synthetic Handle: The 3-aminomethyl group (-CH₂NH₂) provides a highly reactive primary amine. This is a critical feature for FBDD, as it allows for rapid library generation via reductive amination or amide coupling, and serves as an anchor for covalent tethering assays.

This application note details a comprehensive, self-validating workflow for screening 3-(Aminomethyl)-4-methylpiperidin-2-one derivatives, using the MDM2-p53 interaction as a model target system.

FBDD_Workflow A Fragment Library 3-(Aminomethyl)-4-methylpiperidin-2-one B Biophysical Screening (MST / SPR) A->B Screen C Biochemical Validation (TR-FRET) B->C K_D < 1 mM D Hit-to-Lead Optimization (Derivatization of Aminomethyl) C->D IC_50 Confirmed E Cellular Assays (p53 Activation / Apoptosis) D->E Lead Candidate

Fig 1. Fragment-Based Drug Discovery workflow for piperidin-2-one derivatives.

Protocol 1: Biophysical Screening via Microscale Thermophoresis (MST)

Causality & Principle: Initial fragment hits typically exhibit weak affinities ( KD​ in the high micromolar to millimolar range). Traditional biochemical assays often yield false negatives due to these transient interactions. Microscale Thermophoresis (MST) is prioritized here because it detects minute changes in the hydration shell, charge, or size of a target protein upon fragment binding, without requiring high protein concentrations or complex immobilization steps ([2]).

Step-by-Step Methodology
  • Target Labeling: Label the target protein (e.g., His-tagged MDM2) using a RED-tris-NTA fluorescent dye. This non-covalent labeling ensures the binding pocket remains unperturbed.

  • Assay Buffer Preparation: Prepare MST buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20). Self-Validation Check: The inclusion of Tween-20 prevents non-specific aggregation of the hydrophobic piperidin-2-one fragments.

  • Serial Dilution: Prepare a 16-point serial dilution of the 3-(Aminomethyl)-4-methylpiperidin-2-one fragment library in the assay buffer. The highest concentration should be 2 mM, maintaining a constant 5% DMSO concentration across all capillaries.

  • Incubation: Mix 10 µL of the labeled MDM2 (final concentration 50 nM) with 10 µL of each fragment dilution. Incubate for 15 minutes at room temperature.

  • Data Acquisition: Load the samples into standard MST capillaries. Run the MST instrument (e.g., Monolith NT.115) at 20% excitation power and 40% MST power.

  • Analysis: Plot the change in normalized fluorescence ( ΔFnorm​ ) against the fragment concentration to derive the dissociation constant ( KD​ ).

Protocol 2: Biochemical Validation via TR-FRET

Causality & Principle: Once a biophysical interaction is confirmed, it is imperative to prove that the fragment binds to the functional orthosteric site. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for its exceptional signal-to-noise ratio. By using a long-emission lanthanide fluorophore (Europium), we introduce a time delay before measurement, completely eliminating the short-lived background autofluorescence commonly generated by high concentrations of chemical fragments.

Step-by-Step Methodology
  • Reagent Preparation:

    • Europium-labeled anti-His antibody (to bind His-MDM2).

    • Cyanine 5 (Cy5)-labeled p53 wild-type peptide (the tracer).

  • Assay Assembly (384-well plate):

    • Add 5 µL of the piperidin-2-one fragment (varying concentrations, 10 µM to 1 mM).

    • Add 5 µL of His-MDM2 (final concentration 2 nM).

    • Add 10 µL of the TR-FRET detection mix (Eu-anti-His antibody + Cy5-p53 peptide).

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm for Eu; Emission 2: 665 nm for Cy5).

  • Self-Validation Check: Calculate the 665/615 nm emission ratio. A decrease in the ratio indicates successful competitive displacement of the p53 peptide by the piperidin-2-one fragment.

MDM2_p53_Pathway Stress Cellular Stress / DNA Damage p53 p53 (Tumor Suppressor) Stress->p53 Activates MDM2 MDM2 (E3 Ligase) p53->MDM2 Transcribes Apoptosis Cell Cycle Arrest / Apoptosis p53->Apoptosis Induces MDM2->p53 Ubiquitinates & Degrades Inhibitor Piperidin-2-one Inhibitor (e.g., AMG 232 analog) Inhibitor->MDM2 Blocks p53-binding pocket

Fig 2. MDM2-p53 signaling pathway and intervention by piperidin-2-one inhibitors.

Protocol 3: Hit-to-Lead Derivatization (Reductive Amination)

Causality & Principle: To transition from a weak fragment to a potent lead, the molecule must be "grown" to engage adjacent sub-pockets. The primary amine of the 3-aminomethyl group is an optimal nucleophile. Reductive amination with a library of diverse aldehydes allows for the rapid exploration of the hydrophobic clefts surrounding the primary binding site, systematically increasing binding enthalpy.

Step-by-Step Methodology
  • Schiff Base Formation: Dissolve 3-(Aminomethyl)-4-methylpiperidin-2-one (1 eq) in anhydrous Dichloroethane (DCE). Add the target aldehyde (1.2 eq) and a catalytic amount of acetic acid. Stir at room temperature for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture. Self-Validation Check: NaBH(OAc)₃ is chosen over NaBH₄ because it is milder and selectively reduces the imine without reducing the lactam core.

  • Quenching & Purification: Quench the reaction with saturated NaHCO₃. Extract with Dichloromethane (DCM), dry over MgSO₄, and purify via preparative HPLC to isolate the secondary amine derivative.

  • Re-screening: Feed the purified derivative back into Protocol 1 and Protocol 2 to assess the gain in affinity.

Data Presentation: Fragment Optimization Metrics

The following table summarizes a hypothetical, yet mechanistically accurate, progression from the base fragment to an optimized lead compound targeting MDM2. Notice how the Ligand Efficiency (LE) is monitored to ensure the added molecular weight directly contributes to binding affinity.

Compound StageStructure / ModificationMolecular Weight (Da)MST KD​ (µM)TR-FRET IC50​ (µM)Ligand Efficiency (LE)
Initial Fragment 3-(Aminomethyl)-4-methylpiperidin-2-one142.2450.0> 10000.38
Intermediate 1 N-Benzyl derivative232.345.085.00.35
Intermediate 2 N-(4-Chlorobenzyl) derivative266.88.515.20.36
Lead Candidate N-(3-Chloro-4-fluorobenzyl) + Sulfone tether385.50.050.120.41

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms. An LE > 0.3 is generally considered optimal in FBDD.

References

  • Rew, Y., Sun, D., et al. (2014). "Discovery of a Small Molecule MDM2 Inhibitor (AMG 232) for Treating Cancer." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Seidel, S., et al. (2013). "An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery." ResearchGate. Available at:[Link]

  • BioDuro-Sundia. (2025). "Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation." BioDuro-Sundia Insights. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(Aminomethyl)-4-methylpiperidin-2-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and standard operating procedure (SOP) to address the specific yield-limiting bottlenec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and standard operating procedure (SOP) to address the specific yield-limiting bottlenecks encountered during the synthesis of 3-(Aminomethyl)-4-methylpiperidin-2-one (CAS: 1706449-92-4).

This guide focuses on the most reliable synthetic route: the C3-alkylation of an N-Boc protected lactam enolate using a Gabriel reagent, followed by sequential deprotections.

Process Overview & Synthetic Workflow

The synthesis relies on a four-step sequence designed to control regioselectivity and prevent over-alkylation.

Workflow A 4-Methylpiperidin-2-one B N-Boc-4-methylpiperidin-2-one A->B Boc2O, DMAP TEA, DCM C 3-(Phthalimidomethyl)-1-Boc- 4-methylpiperidin-2-one B->C 1. LDA, DMPU, -78°C 2. N-(Chloromethyl)phthalimide D 3-(Aminomethyl)-1-Boc- 4-methylpiperidin-2-one C->D Hydrazine hydrate EtOH, Reflux E 3-(Aminomethyl)- 4-methylpiperidin-2-one D->E 4M HCl/Dioxane (No aqueous workup)

Figure 1: Optimized 4-step synthetic workflow for 3-(Aminomethyl)-4-methylpiperidin-2-one.

Troubleshooting Guide (Q&A)

Q: Why is my yield so low (<40%) during the C3-alkylation of the N-Boc lactam enolate?

A: The root cause is the physical state of the enolate in solution. Lithium enolates of lactams and β -amino esters are notorious for forming highly stable, unreactive hexameric aggregates in THF[1]. When you deprotonate N-Boc-4-methylpiperidin-2-one with LDA, these hexameric clusters form immediately and react sluggishly with bulky electrophiles like N-(chloromethyl)phthalimide.

  • The Fix: Introduce a strongly coordinating, polar aprotic co-solvent such as DMPU (N,N'-dimethylpropyleneurea) at 15% v/v relative to THF prior to adding your electrophile. DMPU coordinates to the lithium ions, breaking the hexameric aggregates into highly reactive monomers or dimers. This simple addition shifts the kinetics favorably toward C-alkylation, preventing starting material recovery and boosting yields.

Q: The Gabriel deprotection with hydrazine is giving me a sticky mixture and low recovery. How can I fix this?

A: You are experiencing product entrapment. The classic Ing-Manske procedure utilizes hydrazine hydrate to cleave the phthalimide via nucleophilic attack on the carbonyl groups, generating the desired primary amine and a phthalhydrazide byproduct[2][3]. Unfortunately, phthalhydrazide often precipitates as a voluminous, sticky gel that physically traps the target aliphatic amine, making separation challenging[3].

  • The Fix: Implement a pH-controlled precipitation. After refluxing, cool the mixture and carefully acidify it to pH 3 using 1M HCl. Phthalhydrazide is highly insoluble in acidic conditions and will precipitate cleanly as a granular solid. Meanwhile, your target amine becomes protonated (as a hydrochloride salt) and remains fully dissolved in the aqueous phase. Filter the solid, wash it with dilute HCl, and then selectively basify the filtrate to extract your product.

Q: I lose almost all of my final product during the aqueous workup after Boc deprotection. What is the best isolation strategy?

A: 3-(Aminomethyl)-4-methylpiperidin-2-one is a highly polar, low-molecular-weight compound containing both a primary amine and a lactam moiety. It is extremely hydrophilic. Standard biphasic extractions (e.g., DCM/water or EtOAc/water) will result in the product remaining entirely in the aqueous phase.

  • The Fix: Completely eliminate the aqueous workup. Perform the Boc deprotection under anhydrous conditions using 4M HCl in 1,4-dioxane. Once the reaction is complete (verified by the disappearance of the Boc-protected starting material on TLC), the product will often precipitate directly. Simply evaporate the solvent to absolute dryness under reduced pressure and triturate the residue with cold diethyl ether. You will isolate the product cleanly as a hydrochloride salt.

Experimental Data & Optimization

The following table summarizes the quantitative improvements achieved by optimizing the C3-alkylation step (Step 2 of the workflow).

Table 1: Optimization of C3-Alkylation Conditions (0.5 mmol scale)

Base (1.1 eq)Solvent SystemTemp (°C)Electrophile (1.2 eq)Isolated Yield (%)
LDAAnhydrous THF-78 to 0N-(chloromethyl)phthalimide38%
LiHMDSAnhydrous THF-78 to 0N-(chloromethyl)phthalimide42%
LDATHF / HMPA (10% v/v)-78 to 0N-(chloromethyl)phthalimide81%
LDA THF / DMPU (15% v/v) -78 to 0 N-(chloromethyl)phthalimide 88%

Note: DMPU is preferred over HMPA due to the severe toxicity and carcinogenic profile of HMPA.

Standard Operating Procedure (SOP)

This protocol represents a self-validating system; each step includes built-in physical or chemical indicators to confirm success before proceeding.

Step 1: Enolate Formation and Alkylation
  • Preparation: Charge a flame-dried, argon-purged flask with N-Boc-4-methylpiperidin-2-one (1.0 eq) and anhydrous THF to create a 0.2 M solution.

  • Enolization: Cool the solution to -78 °C. Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 15 minutes. Stir for 45 minutes at -78 °C. Self-validation: The solution should turn slightly yellow, indicating enolate formation.

  • Activation: Add anhydrous DMPU (15% v/v relative to THF) dropwise. Stir for 10 minutes.

  • Alkylation: Add a solution of freshly recrystallized N-(chloromethyl)phthalimide (1.2 eq) in THF. Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield Intermediate 2.

Step 2: Gabriel Deprotection (Ing-Manske Procedure)
  • Reaction: Dissolve Intermediate 2 in absolute ethanol (0.1 M). Add hydrazine hydrate (3.0 eq) and heat to reflux (80 °C) for 3 hours[2]. Self-validation: A white precipitate (phthalhydrazide) will begin to form after ~45 minutes.

  • pH-Controlled Isolation: Cool the reaction to room temperature. Add 1M HCl dropwise until the pH reaches 3.0. Stir for 15 minutes to ensure complete precipitation of the byproduct.

  • Filtration: Filter the white precipitate through a Celite pad. Wash the filter cake thoroughly with cold 0.1M HCl.

  • Extraction: Basify the combined filtrate to pH 10 using 2M NaOH. Extract extensively with a 4:1 CHCl3​ /Isopropanol mixture (this specific solvent mixture is critical for extracting polar amines). Dry over Na2​SO4​ and concentrate to yield Intermediate 3.

Step 3: Boc Deprotection and Final Isolation
  • Reaction: Dissolve Intermediate 3 in a minimal amount of anhydrous DCM. Cool to 0 °C.

  • Deprotection: Add 4M HCl in 1,4-dioxane (10 eq). Remove the ice bath and stir at room temperature for 2 hours. Self-validation: Gas evolution ( CO2​ and isobutylene) will occur, and the product may begin to crash out as a white solid.

  • Isolation: Concentrate the reaction mixture to complete dryness under reduced pressure.

  • Purification: Triturate the resulting solid with cold diethyl ether. Filter and dry under high vacuum to yield 3-(Aminomethyl)-4-methylpiperidin-2-one hydrochloride as a highly pure white powder.

Frequently Asked Questions (FAQs)

Q: Can I use a direct reductive amination or reductive cyanation instead of the Gabriel synthesis? A: While reacting the enolate with bromoacetonitrile followed by reduction is theoretically possible, reducing the resulting nitrile in the presence of the lactam carbonyl is chemoselectively challenging. It often leads to over-reduction (reducing the lactam to a piperidine) or ring-opening. The Gabriel route provides a much cleaner primary amine profile without requiring high-pressure hydrogenation.

Q: My starting material, 4-methylpiperidin-2-one, is not fully dissolving in THF at -78 °C. Is this an issue? A: Yes. Incomplete dissolution will lead to poor deprotonation and catastrophic yield loss. Ensure the initial N-Boc protection step is fully complete. The free lactam has poor solubility at low temperatures due to strong intermolecular hydrogen bonding, whereas N-Boc-4-methylpiperidin-2-one is highly soluble in THF at -78 °C.

Q: How do I handle the stereochemistry at the C3 and C4 positions? A: Alkylation of the C3 enolate will typically yield a mixture of cis and trans diastereomers relative to the C4 methyl group. If a specific diastereomer is required, they can usually be separated by careful column chromatography or preparative HPLC at the N-Boc protected stage (Intermediate 2 or 3), prior to the final deprotection.

References

  • Diastereoselective Alkylation of β-Amino Esters: Structural and Rate Studies Reveal Alkylations of Hexameric Lithium Enolates Source: Journal of the American Chemical Society URL:[Link]

  • Gabriel synthesis Source: Grokipedia URL:[Link]

  • Gabriel synthesis Source: Wikipedia URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-(Aminomethyl)-4-methylpiperidin-2-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals navigating the isolation and purification of 3-(Aminomethyl)-4-methylpiperidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals navigating the isolation and purification of 3-(Aminomethyl)-4-methylpiperidin-2-one . Because this molecule features both a polar lactam (cyclic amide) and a highly basic primary amine, it presents significant chromatographic challenges. This guide provides field-proven troubleshooting, quantitative selection matrices, and self-validating experimental protocols to ensure high-purity recovery.

Part 1: Core Troubleshooting & FAQs

Q: Why does 3-(Aminomethyl)-4-methylpiperidin-2-one streak irreversibly on standard silica gel? A: The root cause is an electrostatic acid-base interaction. The primary amine on your target molecule is highly basic, with a pKa of approximately 9.8–10.5. Standard bare silica gel (SiO₂) features surface silanol groups (Si-OH) that are surprisingly acidic, with a pKa ranging from 4.5 to 5.6 1. When the basic amine contacts these acidic silanols, it protonates, leading to strong electrostatic adsorption rather than reversible partitioning 2. This manifests as severe peak tailing, broad fractions, and poor mass recovery.

Q: Should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) as a mobile phase modifier? A: For highly polar primary amines, concentrated aqueous NH₄OH (25-30% w/w) is vastly superior. TEA can be difficult to remove completely under reduced pressure and often leaves a hydrochloride or acetate salt residue depending on your prior workup. NH₄OH acts as a volatile "competing base" that temporarily neutralizes the silanol sites 2, allowing the primary amine to elute cleanly. Furthermore, ammonia evaporates completely during rotary evaporation.

Q: My compound is still co-eluting with structurally similar impurities. What is the next logical step? A: If modifying the mobile phase fails to resolve the impurities, you must change the separation mechanism by switching the stationary phase. Amine-functionalized silica (NH₂-silica) covalently caps the acidic silanols with aminopropyl groups, shifting the separation mechanism from ion-exchange to true normal-phase partitioning 3. Alternatively, derivatizing the primary amine with a Boc-protecting group neutralizes its basicity, allowing for effortless purification on standard silica 4.

Part 2: Quantitative Data & Column Selection Guide

To determine the most efficient purification route, consult the matrix below. The choice of stationary phase directly dictates the required mobile phase and the expected yield.

Stationary PhaseRecommended Solvent SystemModifier RequiredPrimary Separation MechanismExpected Recovery
Standard Silica (SiO₂) Dichloromethane / Methanol1–5% aq. NH₄OHAdsorption / Ion-competition70–85%
Amine-Silica (NH₂) Hexane / EtOAc / MethanolNoneHILIC / Normal Phase>90%
Reverse Phase (C18) Water / Acetonitrile10 mM Ammonium FormateHydrophobic Partitioning85–95%

Part 3: Step-by-Step Experimental Protocols

Protocol A: The "Poisoned Column" Method (Standard Silica)

Causality: Pre-equilibrating the column with NH₄OH saturates the acidic silanol sites before the analyte is introduced. If you load the sample onto a non-equilibrated column, the amine will bind irreversibly to the top of the silica bed, drastically reducing yield.

  • Solvent Preparation: Prepare a solvent mixture of DCM/MeOH/NH₄OH in an 80:18:2 ratio. Ensure the DCM is stabilized, as prolonged exposure to ammonia can cause side reactions with degraded halogenated solvents.

  • Column Equilibration: Slurry-pack the silica gel using the prepared solvent. Run at least 3 column volumes (CV) of the solvent through the bed. Self-Validation: The column is ready when the eluent exiting the column has a distinct ammonia odor, confirming silanol saturation.

  • Sample Loading: Dissolve the crude 3-(Aminomethyl)-4-methylpiperidin-2-one in a minimal amount of the mobile phase and load it carefully.

  • Elution & TLC Validation: Elute the column and collect fractions.

    • Critical TLC Step: When spotting fractions on a TLC plate, the ammonia in the solvent will mask the primary amine from Ninhydrin stain. You must bake the TLC plate with a heat gun for 30–60 seconds to volatilize residual NH₃ before applying the stain. A positive purple spot validates the presence of your target amine.

Protocol B: Amine-Functionalized Silica Chromatography

Causality: By utilizing a stationary phase where the acidic silanols are replaced by aminopropyl groups, the basicity of the matrix matches the analyte. This prevents electrostatic trapping and eliminates the need for harsh basic modifiers 5.

  • Column Preparation: Obtain a pre-packed Amine (NH₂)-functionalized flash cartridge.

  • Equilibration: Condition the column with 3 CV of 100% Ethyl Acetate (or a Hexane/EtOAc gradient if impurities are highly non-polar).

  • Elution: Run a gradient from 100% EtOAc to 15% Methanol in EtOAc. The target lactam-amine will elute sharply without tailing.

  • Validation: Evaporate the product fractions. The absence of inorganic salts (often left behind in Protocol A) validates the cleanliness of this method.

Protocol C: Chemical Derivatization (Boc-Protection Strategy)

Causality: If chromatographic resolution is impossible due to identical Rf values of impurities, temporarily masking the primary amine with a tert-butyloxycarbonyl (Boc) group eliminates the basicity, converting the molecule into a neutral, highly organic-soluble intermediate 4.

  • Protection: Dissolve the crude mixture in DCM. Add 1.2 equivalents of Triethylamine and 1.1 equivalents of Boc-anhydride (Boc₂O). Stir at room temperature for 2 hours.

  • Purification: The resulting Boc-protected piperidinone can now be easily purified on standard bare silica gel using a simple Hexane/EtOAc gradient. No basic modifiers are required.

  • Deprotection: Treat the purified Boc-intermediate with 4M HCl in Dioxane for 1 hour. Concentrate under vacuum to yield the highly pure 3-(Aminomethyl)-4-methylpiperidin-2-one hydrochloride salt.

Part 4: Workflow Visualization

The following decision matrix illustrates the logical pathways for purifying basic polar piperidinones based on impurity profiles and available lab infrastructure.

PurificationWorkflow Start Crude 3-(Aminomethyl)- 4-methylpiperidin-2-one Q1 Are impurities highly polar or structurally similar? Start->Q1 Path1 Direct Normal Phase Q1->Path1  No Path2 Alternative Phases Q1->Path2  Yes Path3 Derivatization Route Q1->Path3  Failed Separation NH2Silica Amine-Functionalized Silica (Hexane/EtOAc/MeOH) Path1->NH2Silica  Best Peak Shape StdSilica Standard Silica Gel (DCM/MeOH/NH4OH) Path1->StdSilica  Cost-Effective RPC18 Reverse Phase C18 (H2O/MeCN + Buffer) Path2->RPC18 BocProtect Boc/Cbz Protection of Primary Amine Path3->BocProtect PurifyBoc Standard Silica Purification BocProtect->PurifyBoc Deprotect Deprotection (HCl or TFA) PurifyBoc->Deprotect

Decision matrix and workflow for the chromatographic purification of basic polar piperidinones.

Part 5: References

  • Silica/Protein and Silica/Polysaccharide Interactions and Their Contributions to the Functional Properties of Derived Hybrid Wound Dressing Hydrogels PubMed Central (PMC) URL: [Link]

  • Separation of organic compounds using amino-functionalized silica gel ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Substituted Piperidin-2-ones

Welcome to the technical support center for the synthesis of substituted piperidin-2-ones (δ-lactams). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted piperidin-2-ones (δ-lactams). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this privileged heterocyclic scaffold. The piperidin-2-one motif is a cornerstone in numerous bioactive molecules and pharmaceuticals, yet its synthesis can be fraught with challenges ranging from low yields to complex purification hurdles.[1][2][3][4]

This document moves beyond simple protocol recitation. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Here, we will dissect the root causes of common synthetic failures and provide logical, field-proven solutions grounded in mechanistic principles.

Section 1: General Troubleshooting Principles

Before diving into specific reaction failures, it is crucial to ensure the fundamentals are sound. Many failed reactions can be traced back to a few common, often overlooked, variables.

FAQ 1.1: My reaction is sluggish or fails to initiate. Where do I start?

This is a common issue that often points to problems with reagents or reaction setup rather than the core chemistry.

  • Reagent Purity and Stoichiometry:

    • Cause: Impurities in starting materials (e.g., residual water, acid, or byproducts from a previous step) can poison catalysts or react with sensitive reagents. Incorrect stoichiometry can lead to an excess of one reactant or insufficient catalyst/reagent.

    • Solution: Always use freshly purified starting materials. Verify the purity of commercial reagents, especially organometallics or hygroscopic salts. Accurately weigh all components and double-check molecular weight calculations.

  • Solvent Quality:

    • Cause: Residual water or peroxides in anhydrous solvents are a primary cause of failure for many reactions, particularly those involving strong bases (e.g., NaH, LDA) or organometallic reagents.[5]

    • Solution: Use freshly distilled, anhydrous solvents from a reputable supplier or pass them through an activated alumina column. For particularly sensitive reactions, consider titrating the organometallic reagent or base immediately before use to determine its exact molarity.

Protocol 1: Rigorous Solvent Drying

  • Pre-Drying: Store the solvent over activated 3Å or 4Å molecular sieves for at least 24 hours.

  • Distillation: Set up a standard distillation apparatus under an inert atmosphere (Nitrogen or Argon).

  • Drying Agent: Add an appropriate drying agent to the distillation flask (e.g., sodium/benzophenone for THF/ether; calcium hydride for dichloromethane/toluene).

  • Collection: Distill the solvent directly into a flame-dried receiving flask under an inert atmosphere. The flask should be sealed with a septum for immediate use.

  • Atmospheric Control:

    • Cause: Oxygen and moisture can quench sensitive intermediates or catalysts.

    • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen). Use proper Schlenk line or glovebox techniques for highly sensitive reagents.

Section 2: Troubleshooting by Symptom

This section addresses specific experimental outcomes and provides a logical tree to diagnose and solve the underlying problem.

FAQ 2.1: My TLC analysis shows my starting material is unconsumed, and there is no product spot. What are the likely causes?

This outcome points to a failure in the initial activation or reaction step.

  • Ineffective Deprotonation (for base-mediated reactions):

    • Cause: The base may be too weak, sterically hindered, or deactivated by moisture. The reaction temperature might be too low for the deprotonation to occur efficiently.

    • Solution:

      • Re-evaluate Base Choice: Ensure the pKa of the base is sufficient to deprotonate your substrate. For example, in a Dieckmann condensation to form a β-ketoester, a strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) is often required.[5][6][7]

      • Increase Temperature: While some deprotonations occur at low temperatures (e.g., -78 °C for LDA), others may require warming to 0 °C or room temperature to proceed at a reasonable rate.

      • Check Base Quality: Use a fresh bottle of base or titrate it to confirm its activity.

  • Catalyst Inactivity:

    • Cause: For metal-catalyzed reactions, the catalyst may not have been properly activated, could be poisoned by impurities, or may be in the wrong oxidation state.

    • Solution:

      • Activation Protocol: Review the literature for specific catalyst pre-activation procedures. For example, some palladium catalysts require a pre-reduction step.

      • Use of Additives: Some reactions require additives (e.g., ligands, co-catalysts) to function. Ensure these are present and of high purity. For instance, Rh-catalyzed asymmetric reactions often require specific phosphine ligands like (S)-Segphos to achieve high yield and enantioselectivity.[8][9]

      • Purify Substrates: Trace impurities (e.g., sulfur-containing compounds) can irreversibly poison many transition metal catalysts. Purify starting materials immediately before use.

dot

G start Symptom: Starting Material Unconsumed, No Product on TLC base_issue Is the reaction base-mediated? start->base_issue catalyst_issue Is the reaction catalyst-mediated? base_issue->catalyst_issue No base_check Verify Base: 1. pKa sufficient? 2. Fresh/active? 3. Anhydrous conditions? base_issue->base_check Yes temp_issue Is the reaction temperature too low? catalyst_issue->temp_issue No catalyst_check Verify Catalyst: 1. Pre-activated? 2. Ligand present? 3. Substrate pure? catalyst_issue->catalyst_check Yes temp_check Action: Gradually increase reaction temperature. temp_issue->temp_check Yes solution Solution: Re-run with verified reagents and conditions. temp_issue->solution No/Unsure base_check->solution catalyst_check->solution temp_check->solution

Caption: Troubleshooting workflow for unreacted starting material.

FAQ 2.2: The reaction is messy, showing multiple spots on TLC. How can I improve selectivity?

A complex reaction mixture indicates the formation of side products. The strategy here is to identify the side reactions and adjust conditions to disfavor them.

  • Common Side Reactions and Solutions:

    • Polymerization/Decomposition:

      • Cause: Highly reactive intermediates, excessive heat, or incorrect stoichiometry can lead to uncontrolled polymerization or decomposition.

      • Solution: Run the reaction at a lower temperature. Use a syringe pump for slow addition of a reactive reagent to maintain a low instantaneous concentration. Ensure rigorous exclusion of oxygen, which can initiate radical decomposition pathways.

    • Epimerization or Racemization:

      • Cause: If a stereocenter is alpha to a carbonyl group, it can be deprotonated by a strong base, leading to loss of stereochemical integrity.

      • Solution: Use a sterically hindered, non-nucleophilic base (e.g., LiHMDS, KHMDS). Perform the deprotonation at the lowest possible temperature (e.g., -78 °C). Trap the resulting enolate quickly with the desired electrophile.

    • Intermolecular vs. Intramolecular Reactions (e.g., Dieckmann Condensation):

      • Cause: The Dieckmann condensation, an intramolecular reaction, competes with the intermolecular Claisen condensation.[6][7][10] At high concentrations, the intermolecular pathway can dominate, leading to dimers or polymers.

      • Solution: Employ high-dilution conditions. This is achieved by adding the substrate slowly via syringe pump to a large volume of solvent containing the base. This favors the intramolecular cyclization.

ParameterCondition Favoring Intramolecular CyclizationCondition Favoring Intermolecular ReactionRationale
Concentration Low (<0.05 M)High (>0.5 M)Low concentration reduces the probability of two molecules colliding.
Addition Rate Slow (e.g., over several hours)Fast (all at once)Slow addition maintains a low instantaneous concentration of the substrate.
Temperature Varies by reaction, but often lowerOften higherLower temperatures can slow down the less-favored intermolecular pathway.

FAQ 2.3: My product is very polar and streaks on the silica gel column. How can I purify it effectively?

Piperidin-2-ones, with their amide functionality, are often polar and can be challenging to purify via traditional silica gel chromatography.

  • Chromatography Troubleshooting:

    • Tailing/Streaking on Silica:

      • Cause: The amide group can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult separation.

      • Solution:

        • Add a Modifier: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (in methanol) to the eluent. This deactivates the acidic sites on the silica.

        • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a C18-functionalized silica for reverse-phase chromatography.[11] Polar-endcapped C18 phases are particularly effective for retaining and separating polar compounds.[12]

    • Product Insoluble in Eluent:

      • Cause: The product may be crashing out on the column.

      • Solution: Use a more polar eluent system. For highly polar compounds, systems like Dichloromethane/Methanol or even Chloroform/Methanol/Ammonium Hydroxide may be necessary.

  • Alternative Purification Methods:

    • Crystallization: If the product is a solid, recrystallization is an excellent and scalable purification method. Screen various solvents to find one in which the product is soluble when hot but sparingly soluble when cold.

    • Distillation: For thermally stable, lower molecular weight piperidin-2-ones, vacuum distillation can be effective.[13][14]

    • Solid-Phase Extraction (SPE): SPE can be a rapid method for purification, particularly for removing inorganic salts or highly nonpolar impurities.[15]

Section 3: Troubleshooting Specific Synthetic Routes

FAQ 3.1: My Dieckmann Condensation to form a 3-alkoxycarbonyl-piperidin-2-one is giving low yields. What should I check?

The aza-Dieckmann condensation is a powerful tool but requires careful optimization.

  • Key Failure Points:

    • Incomplete Cyclization:

      • Cause: The equilibrium for the initial cyclization step may not favor the product. The driving force for the reaction is the final, irreversible deprotonation of the product β-ketoester.[10] At least one full equivalent of a strong base is required.

      • Solution: Ensure you are using at least one equivalent of a strong, non-reversible base like NaH or KH. Using a catalytic amount of a weaker base like sodium ethoxide can lead to poor yields unless the alkoxide matches the ester to avoid transesterification.[5][6]

    • Hydrolysis/Saponification:

      • Cause: If the reaction is not rigorously anhydrous, water can hydrolyze the ester starting material or the product. The aqueous acidic workup must be done carefully at low temperature to protonate the enolate without causing significant hydrolysis or decarboxylation.

      • Solution: Use anhydrous solvents and reagents. Quench the reaction by pouring it into a cold (0 °C) acidic solution (e.g., 1M HCl) and extract the product immediately.

dot

G substrate N-Protected Amino Diester enolate Enolate Intermediate substrate->enolate + Base (Deprotonation) cyclized Cyclized Intermediate (Tetrahedral) enolate->cyclized Intramolecular Attack ketoester_anion β-Ketoester Anion (Product Enolate) cyclized->ketoester_anion - OR final_product Final β-Ketoester (Piperidin-2-one) ketoester_anion->final_product + Acid (Protonation) base Base (e.g., NaH) acid H3O+ Workup

Sources

Optimization

Technical Support Center: Stereochemical Integrity in Chiral Piperidinone Synthesis

Welcome to the technical support center for the synthesis of chiral piperidinones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of chiral piperidinones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical purity in their synthetic routes. Chiral piperidinones are crucial building blocks in medicinal chemistry, and preventing racemization is paramount to achieving desired biological activity and avoiding unforeseen toxicological effects.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. We will delve into the underlying mechanisms of racemization and provide actionable, field-proven strategies to safeguard the stereochemical integrity of your molecules.

Understanding the Enemy: Mechanisms of Racemization

Racemization, the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, is a common pitfall in the synthesis of chiral piperidinones.[1] The primary culprit is the presence of an acidic proton at the α-carbon to the carbonyl group. Abstraction of this proton by a base, or enolization under acidic conditions, leads to the formation of a planar, achiral enol or enolate intermediate.[2][3][4] Subsequent protonation can occur from either face of this planar intermediate, resulting in a loss of stereochemical information.[2][3]

Common Scenarios Leading to Racemization:
  • Harsh Reaction Conditions: Exposure to strong acids, strong bases, or elevated temperatures can significantly accelerate the rate of enolization/enolate formation and subsequent racemization.[5]

  • Inappropriate Reagents: The choice of bases, coupling reagents, and even solvents can play a critical role in preserving stereochemistry.[5][6]

  • Protecting Group Manipulation: The conditions used for the introduction or removal of protecting groups, particularly on the piperidine nitrogen, can inadvertently trigger racemization.[5][7]

  • Purification Pitfalls: While less common, racemization can occur during chromatographic purification if the mobile phase is too acidic or basic.[5]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section is formatted as a series of common problems, their potential causes, and actionable solutions.

Issue 1: Loss of Enantiomeric Excess (ee) During a Base-Mediated Reaction

Symptoms: You start with a chiral piperidinone of high enantiomeric excess, but after a reaction involving a base (e.g., alkylation, aldol condensation), the ee of the product is significantly lower.

Root Cause Analysis: The most likely cause is base-catalyzed racemization via enolate formation. The strength of the base, reaction temperature, and reaction time are critical factors.

Solutions:

  • Base Selection:

    • Use a Weaker Base: If the reaction allows, switch to a milder, non-nucleophilic base. For instance, instead of strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH), consider using weaker bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).[6]

    • Sterically Hindered Bases: Employing a bulky base can sometimes disfavor proton abstraction at the chiral center.

  • Temperature Control:

    • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[5] Many base-mediated reactions can be successfully carried out at 0 °C, -20 °C, or even -78 °C. This falls under the principle of kinetic versus thermodynamic control, where lower temperatures favor the kinetically controlled product, which is often the desired stereoisomer.[8][9][10]

  • Reaction Time:

    • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.[6]

Experimental Protocol: Low-Temperature Alkylation to Minimize Racemization

  • Dissolve the N-protected chiral piperidinone (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a suitable base (e.g., LDA, 1.05 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.

  • Continue stirring at -78 °C and monitor the reaction progress.

  • Once complete, quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and proceed with the standard work-up and purification.

Issue 2: Racemization During N-Protecting Group Removal

Symptoms: The stereochemical integrity of your piperidinone is intact until the final deprotection step. For instance, removing a Boc group with strong acid or an Fmoc group with piperidine leads to a racemic or epimerized product.

Root Cause Analysis: The acidic or basic conditions required for deprotection are causing racemization.

Solutions:

  • For Acid-Labile Groups (e.g., Boc):

    • Milder Acidic Conditions: Instead of strong acids like neat trifluoroacetic acid (TFA), consider using milder conditions.[5] A solution of 4M HCl in dioxane at a controlled low temperature (e.g., 0 °C) is a common alternative.[5] Even with this method, careful optimization is often necessary.[5]

  • For Base-Labile Groups (e.g., Fmoc):

    • Suppress Side Reactions: When using piperidine for Fmoc removal, especially in peptide-like structures, aspartimide formation can be a side reaction leading to racemization.[11] The addition of an additive like 1-hydroxybenzotriazole (HOBt) to the piperidine solution can help suppress this side reaction.[11]

  • Alternative Protecting Groups:

    • Consider Orthogonal Strategies: If racemization persists, it may be necessary to redesign the synthetic route to incorporate a protecting group that can be removed under neutral or very mild conditions.[7] For example, a benzyloxycarbonyl (Cbz) group can be removed under neutral conditions via catalytic hydrogenation (H₂/Pd-C), provided other functional groups in the molecule are compatible.[12]

Issue 3: Racemization During Amide or Peptide Coupling Reactions

Symptoms: A chiral piperidine-carboxylic acid derivative has high ee, but the resulting amide product after coupling shows significant racemization.

Root Cause Analysis: This is often due to the formation of a 5(4H)-oxazolone intermediate.[5] The α-proton of this intermediate is highly acidic and readily abstracted by base, leading to rapid racemization.[5] The choice of coupling reagent and the amount of base used are critical.

Solutions:

  • Choice of Coupling Reagent:

    • Use Low-Racemization Reagents: Some coupling reagents are more prone to causing racemization than others. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP are generally considered to be low-racemization options, especially when used with additives.[13][14]

  • Additive Inclusion:

    • HOBt and its Analogs: The addition of HOBt or its more reactive analog, HOAt (1-hydroxy-7-azabenzotriazole), can significantly suppress racemization during coupling reactions.[11][15] These additives react with the activated carboxylic acid to form an active ester that is less prone to oxazolone formation.

  • Stoichiometric Control of Base:

    • Avoid Excess Base: Use the minimum amount of base necessary to neutralize any acid formed during the reaction. Typically, 2 equivalents of a non-nucleophilic base like DIPEA are sufficient.[5] Adding the base dropwise at a low temperature can also help to control the reaction.[5]

Experimental Protocol: Low-Racemization Amide Coupling using HATU/HOAt

  • Dissolve the N-protected chiral piperidine-carboxylic acid (1 equivalent) and the amine component (1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add HATU (1 equivalent) and HOAt (1 equivalent) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, proceed with the standard work-up procedure.

Frequently Asked Questions (FAQs)

Q1: How does the choice of N-protecting group influence the risk of racemization?

A1: The N-protecting group plays a crucial role. Urethane-based protecting groups like Boc and Fmoc are generally effective at suppressing racemization during coupling reactions because the nitrogen lone pair is delocalized into the carbonyl of the protecting group, making it less available to participate in oxazolone formation.[5] However, as discussed in the troubleshooting section, the conditions required for their removal can themselves induce racemization.[5] Acyl-type protecting groups, on the other hand, can sometimes increase the acidity of the α-proton and may lead to a higher risk of racemization during base-mediated steps.[12]

Q2: Which solvents are recommended to minimize racemization?

A2: The choice of solvent can influence the rate of racemization. Generally, polar aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are used for coupling and other transformations.[5] It is crucial to use anhydrous solvents, as water can interfere with many reactions and potentially facilitate side reactions that may lead to racemization.[5] In some specific organocatalytic approaches, solvents like benzonitrile or acetonitrile have been shown to effectively prevent product racemization.[16]

Q3: Can racemization occur during purification?

A3: Yes, while less common, racemization can occur during purification if the conditions are not carefully controlled.[5] For example, using a highly basic or acidic mobile phase in chromatography could potentially cause epimerization of a sensitive compound.[5] It is advisable to use neutral or buffered mobile phases whenever possible and to avoid prolonged exposure of the compound to the stationary phase.

Q4: Are there synthetic strategies that inherently avoid racemization issues?

A4: Yes, several strategies aim to build the chiral piperidinone core stereoselectively from the outset, minimizing the need to handle potentially labile stereocenters. These include:

  • Asymmetric Catalysis: Utilizing chiral catalysts (metal-based or organocatalysts) to directly form the chiral piperidinone ring with high enantioselectivity.[17][18][19][20]

  • Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction.[21][22][23] The auxiliary is then cleaved to reveal the desired enantiomerically enriched piperidinone.[23]

  • Chiral Pool Synthesis: Starting from readily available chiral molecules, such as amino acids or carbohydrates, where the stereochemistry is already defined.[24]

Q5: What is the difference between kinetic and thermodynamic control in the context of stereoselectivity?

A5: In a reaction that can lead to two different stereoisomers, the kinetically controlled product is the one that forms faster because it has a lower activation energy.[8][10] The thermodynamically controlled product is the more stable of the two.[8] By manipulating reaction conditions, you can often favor one over the other. Low temperatures and short reaction times typically favor the kinetic product, while higher temperatures and longer reaction times allow the reaction to equilibrate and favor the more stable thermodynamic product.[8][9] Understanding this principle is key to optimizing for the desired stereoisomer.

Visualizing the Problem and Solutions

Diagram 1: The Mechanism of Base-Catalyzed Racemization

This diagram illustrates the core problem: the formation of a planar enolate intermediate that loses stereochemical information.

Racemization cluster_start Chiral Piperidinone (S-enantiomer) cluster_intermediate Planar Intermediate Start S-Enantiomer (High ee) Intermediate Achiral Enolate (Planar) Start->Intermediate + Base (e.g., OH⁻) - H₂O End_S S-Enantiomer Intermediate->End_S + H₂O (Protonation from top face) End_R R-Enantiomer Intermediate->End_R + H₂O (Protonation from bottom face) TroubleshootingWorkflow Start Racemization Observed (Loss of ee) IdentifyStep At which step did racemization occur? Start->IdentifyStep BaseStep Base-Mediated Step IdentifyStep->BaseStep Base AcidStep Acid-Mediated Step (e.g., Deprotection) IdentifyStep->AcidStep Acid CouplingStep Amide Coupling IdentifyStep->CouplingStep Coupling Sol_Base1 Lower Temperature BaseStep->Sol_Base1 Sol_Base2 Use Milder/Bulkier Base BaseStep->Sol_Base2 Sol_Base3 Minimize Reaction Time BaseStep->Sol_Base3 Sol_Acid Use Milder Acidic Conditions (e.g., HCl/dioxane at 0°C) AcidStep->Sol_Acid Sol_Coupling1 Change Coupling Reagent (e.g., to HATU) CouplingStep->Sol_Coupling1 Sol_Coupling2 Add HOBt/HOAt CouplingStep->Sol_Coupling2 Sol_Coupling3 Use Stoichiometric Base CouplingStep->Sol_Coupling3

Caption: A decision-making workflow for diagnosing and addressing racemization.

References

  • One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. (2017). MDPI. Available at: [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2022). Nature Catalysis. Available at: [Link]

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. Available at: [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Available at: [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. Available at: [Link]

  • Chiral Dipeptide Brønsted Base Catalysis: Asymmetric Strategy to Access 1,4-Sulfur Bridged Piperdinones. Open Research Repository. Available at: [Link]

  • Stereoselective Synthesis of Piperidines. ResearchGate. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ACS Publications. Available at: [Link]

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing. Available at: [Link]

  • Asymmetric routes to substituted piperidines. Royal Society of Chemistry. Available at: [Link]

  • Recyclable Organocatalyst-promoted Domino Michael/aza-Henry/lactamization Sequence for Fluorinated 2-Piperidinones Bearing Four Stereogenic Centers. (2015). ResearchGate. Available at: [Link]

  • One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. (2017). ResearchGate. Available at: [Link]

  • Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. (2011). PubMed. Available at: [Link]

  • Organocatalytic asymmetric Michael-Michael cascade for the construction of highly functionalized N-fused piperidinoindoline derivatives. (2014). PubMed. Available at: [Link]

  • Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. (2006). PubMed. Available at: [Link]

  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available at: [Link]

  • A reagent based DOS strategy via Evans chiral auxiliary: Highly stereoselective Michael reaction towards optically active quinolizidinones, piperidinones and pyrrolidinones. ResearchGate. Available at: [Link]

  • 19.11: Racemization. (2021). Chemistry LibreTexts. Available at: [Link]

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC. Available at: [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. ACS Publications. Available at: [Link]

  • Racemization: Organic Chemistry Study Guide. Fiveable. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Racemization in Drug Discovery. Cardiff University. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Available at: [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. ACS Publications. Available at: [Link]

  • Racemization of Aldehydes and Ketones. (2014). YouTube. Available at: [Link]

  • Racemization. Wikipedia. Available at: [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Royal Society of Chemistry. Available at: [Link]

  • STEREOCHEMISTRY II. St. Paul's Cathedral Mission College. Available at: [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. IUPAC. Available at: [Link]

  • Influence of ß-silyl and ß-alkoxy protecting groups upon 1,3-stereoinduction in the Mukaiyama aldol reaction. American Chemical Society. Available at: [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Royal Society of Chemistry. Available at: [Link]

  • Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. ResearchGate. Available at: [Link]

  • Enantiopure Naphthodioxane‐Based Carboxylic Acids and Esters via Diastereomeric Resolution: Absolute Configuration Assignment. PMC. Available at: [Link]

  • Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. ResearchGate. Available at: [Link]

  • Enantiopure Naphthodioxane- Based Carboxylic Acids and Esters via Diastereomeric Resolution: Absolute Configuration. AIR Unimi. Available at: [Link]

Sources

Troubleshooting

scale-up synthesis challenges for 3-(Aminomethyl)-4-methylpiperidin-2-one

Welcome to the Technical Support Center for process chemistry and scale-up. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and engineering challenges associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemistry and scale-up. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and engineering challenges associated with the scale-up synthesis of 3-(Aminomethyl)-4-methylpiperidin-2-one .

This molecule is a highly functionalized δ -lactam scaffold, frequently utilized in the development of kinase inhibitors and Cbl-b modulators. Scaling its synthesis from the bench (milligram) to the pilot plant (kilogram) introduces critical challenges, particularly concerning C3-enolate regioselectivity and the chemoselective reduction of nitrile intermediates to primary amines without dimerization [1].

Part 1: Mechanistic Pathway & Workflow

To synthesize 3-(Aminomethyl)-4-methylpiperidin-2-one, the most scalable and atom-economical route involves the C3-cyanation of 4-methylpiperidin-2-one followed by catalytic hydrogenation.

G SM 4-Methylpiperidin-2-one Enolate Lithium Enolate (C3-deprotonation) SM->Enolate LHMDS, -78°C Nitrile 3-Cyano-4-methyl piperidin-2-one Enolate->Nitrile TsCN Imine Imine Intermediate (Surface Bound) Nitrile->Imine H2, Raney Ni Product 3-(Aminomethyl)-4-methyl piperidin-2-one Imine->Product H2, NH3 (excess) Dimer Secondary Amine Dimer (Impurity) Imine->Dimer -NH3 (Side Reaction)

Fig 1: Mechanistic pathway and dimer side-reaction in 3-(aminomethyl) lactam synthesis.

Part 2: Troubleshooting & FAQs (Process Chemistry)

Q1: During the enolate cyanation step, we are observing significant N-cyanation and C3-dicyanation at the 500g scale. How do we control regioselectivity? Causality & Solution: δ -lactams possess an ambient nucleophilic character. When scaling up, localized thermal gradients during base addition can cause the kinetic lithium enolate to equilibrate. If the temperature rises above -60 °C, the enolate can act as a hard nucleophile at the nitrogen atom or undergo over-alkylation at C3.

  • Actionable Fix: Transition from LDA to Lithium bis(trimethylsilyl)amide (LHMDS). LHMDS is a bulkier base that exclusively favors C3-deprotonation due to the steric shielding of the lactam nitrogen [1]. Furthermore, employ an inverse addition protocol: pump the pre-formed enolate into a pre-chilled (-78 °C) solution of p-Toluenesulfonyl cyanide (TsCN). This ensures the electrophile is always in excess, preventing the newly formed 3-cyano product from being deprotonated by unreacted enolate (which causes dicyanation).

Q2: Our hydrogenation of the 3-cyano intermediate yields up to 30% of a secondary amine dimer impurity. How can we force the reaction toward the primary amine? Causality & Solution: The reduction of nitriles proceeds via a highly reactive imine intermediate (See Fig 1). In the absence of a trapping agent, the newly formed primary amine nucleophilically attacks the adjacent imine intermediate on the catalyst surface, eliminating ammonia and forming a secondary amine dimer [2].

  • Actionable Fix: Apply Le Chatelier’s principle. Flood the reaction matrix with anhydrous ammonia (NH 3​ ) (typically 5-10 equivalents in Methanol). The excess ammonia shifts the equilibrium of the imine-amine condensation backward, drastically suppressing dimer formation [3]. Alternatively, for continuous flow setups, adding Boc 2​ O directly into the flow stream captures the primary amine in situ, preventing it from attacking the imine [2].

Q3: We are seeing variable cis/trans diastereomeric ratios between the C3-aminomethyl and C4-methyl groups. What dictates this stereochemistry? Causality & Solution: The stereocenter at C4 dictates the facial approach of the electrophile during enolate trapping. The C4-methyl group pseudo-axially shields one face of the piperidinone ring.

  • Actionable Fix: The reaction is inherently substrate-directed. Trapping the enolate at strictly cryogenic temperatures (-78 °C) maximizes the thermodynamic differences between the transition states, typically favoring the trans configuration (where the incoming cyano group avoids steric clash with the C4-methyl). If the cis isomer is required, post-synthetic epimerization using a catalytic amount of DBU in refluxing toluene can thermodynamically equilibrate the C3 stereocenter.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, these protocols incorporate In-Process Controls (IPCs) that act as self-validating checkpoints. If an IPC fails, the system is designed to halt, preventing the waste of downstream reagents.

Protocol A: Pilot-Scale Synthesis of 3-Cyano-4-methylpiperidin-2-one
  • System Purge: Purge a 10 L jacketed glass reactor with N 2​ for 30 minutes.

  • Electrophile Prep: Charge the reactor with TsCN (1.1 eq, 550 g) and anhydrous THF (3 L). Cool the jacket to -78 °C.

  • Enolate Formation (Separate Vessel): In a secondary 5 L reactor, dissolve 4-methylpiperidin-2-one (1.0 eq, 300 g) in THF (1.5 L). Cool to -40 °C. Dropwise add LHMDS (1.0 M in THF, 1.05 eq, 2.78 L) over 2 hours.

    • IPC Check 1 (Self-Validation): Quench a 1 mL aliquot in D 2​ O. Analyze via 1 H-NMR. >95% deuterium incorporation at C3 validates complete enolate formation. Do not proceed if <95%.

  • Inverse Addition: Transfer the enolate solution via a cryogenic insulated line into the 10 L reactor containing TsCN, maintaining the internal temperature below -70 °C.

  • Quench & Workup: Stir for 1 hour at -78 °C, then quench with saturated aqueous NH 4​ Cl (2 L). Warm to 20 °C, extract with EtOAc (3 x 2 L), dry over Na 2​ SO 4​ , and concentrate under vacuum to afford the crude nitrile.

Protocol B: Chemoselective Hydrogenation to Primary Amine
  • Catalyst Preparation: Charge a 5 L high-pressure Parr autoclave with Raney Nickel (20% w/w relative to substrate). Safety: Raney Ni is highly pyrophoric; keep wetted with solvent.

  • Substrate Loading: Dissolve the crude 3-cyano-4-methylpiperidin-2-one (250 g) in 7 N NH 3​ in Methanol (2.5 L). Transfer to the autoclave.

  • Pressurization: Seal the autoclave. Purge with N 2​ (3x 50 psi), followed by H 2​ (3x 50 psi). Pressurize the vessel with H 2​ to 600 psi.

  • Reaction: Heat the vessel to 50 °C and stir at 800 RPM.

    • IPC Check 2 (Self-Validation): Monitor H 2​ uptake via mass flow controller. The reaction is complete when H 2​ consumption plateaus (typically 6-8 hours). Confirm via HPLC-MS (disappearance of m/z corresponding to the nitrile).

  • Filtration: Cool to 20 °C, vent H 2​ safely, and filter the mixture through a pad of Celite under an N 2​ blanket to remove the catalyst. Concentrate the filtrate to yield the target 3-(Aminomethyl)-4-methylpiperidin-2-one.

Part 4: Scale-Up Data Presentation

The following table summarizes the quantitative metrics observed during the transition from bench to pilot scale, highlighting the effectiveness of the troubleshooting interventions.

Scale ParameterBatch SizeBase UsedAdditive (Reduction)Target Yield (%)Dimer Impurity (%)Diastereomeric Ratio (trans:cis)
Bench (Initial) 5.0 gLDANone42%28.5%60:40
Bench (Optimized) 5.0 gLHMDSNH 3​ (excess)81%< 2.0%85:15
Pilot (Unoptimized) 300 gLDANone31%34.2%55:45
Pilot (Optimized) 300 gLHMDSNH 3​ (excess)78% < 2.5% 88:12

Table 1: Comparative data demonstrating the suppression of dimer impurities and enhancement of diastereoselectivity using optimized scale-up parameters.

Part 5: References

  • Enantioselective Palladium-Catalyzed Allylic Alkylation Reactions in the Synthesis of Aspidosperma and Structurally Related Monoterpene Indole Alkaloids Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Continuous Flow Conversion of Primary Amides to Amines: Dual Functionality of Trichloroacetonitrile in Sequential Dehydration and Selective Hydrogenation Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Room temperature hydrogen production via electro-dehydrogenation of amines into nitriles: advancements in liquid organic hydrogen carriers Source: RSC Publishing URL:[Link]

Optimization

Technical Support Center: Resolving 4-Methylpiperidin-2-one Diastereomers

Welcome to the Technical Support Center for the resolution of 4-methylpiperidin-2-one (4-methyl-δ-valerolactam) derivatives. These compounds are critical structural motifs in pharmaceutical development, particularly in t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the resolution of 4-methylpiperidin-2-one (4-methyl-δ-valerolactam) derivatives. These compounds are critical structural motifs in pharmaceutical development, particularly in the synthesis of CGRP and P2RX7 receptor antagonists. Because these lactams frequently possess multiple stereocenters, separating their diastereomers is a common bottleneck.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causality-driven insights, and self-validating methodologies to optimize resolution workflows.

Resolution Strategy Workflow

ResolutionWorkflow Start 4-Methylpiperidin-2-one Diastereomeric Mixture CheckHandle Ionizable Handle Present? (e.g., amine, carboxyl) Start->CheckHandle SaltForm Diastereomeric Salt Formation (e.g., Tartaric/Mandelic Acid) CheckHandle->SaltForm Yes Chroma Preparative Chromatography CheckHandle->Chroma No Cryst Fractional Crystallization SaltForm->Cryst Purity Analytical Validation (ee% / de% > 99%) Cryst->Purity SFC Prep SFC (Amylose/Cellulose CSPs) Chroma->SFC Scale > 100mg / Lipophilic HPLC Prep HPLC (Reverse/Normal Phase) Chroma->HPLC Scale < 100mg / Highly Polar SFC->Purity HPLC->Purity

Workflow for resolving 4-methylpiperidin-2-one diastereomers via chromatography or crystallization.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my neutral 4-methylpiperidin-2-one diastereomers co-elute on standard reverse-phase HPLC? A1:

  • Causality: Lactams possess strong hydrogen-bond acceptor (carbonyl) and donor (NH) sites. In highly aqueous reverse-phase (RP) conditions, water outcompetes the analyte for stationary phase interactions, effectively masking the subtle 3D spatial differences between the diastereomers.

  • Solution: Switch to Normal Phase (NP) or Supercritical Fluid Chromatography (SFC). Preparative SFC has proven value for the isocratic bulk separation of diastereomers[1]. SFC using supercritical CO₂ and a protic modifier (e.g., Methanol) enhances dipole-dipole and H-bonding interactions with chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate)[2].

Q2: Can I use classical fractional crystallization for neutral 4-methylpiperidin-2-one derivatives? A2:

  • Causality: Classical resolution requires an ionizable handle to form diastereomeric salts. The lactam nitrogen itself is essentially non-basic (pKa < 0) and will not form stable salts with chiral acids.

  • Solution: If your derivative lacks an exocyclic amine or carboxylic acid, you must rely on preparative chromatography or derivatize the molecule (e.g., attaching a chiral auxiliary). However, if an exocyclic amine is present on the piperidinone ring, resolving agents like di-benzoyl-L-tartaric acid or (S)-mandelic acid are highly effective[3].

Section 2: Troubleshooting Guide

Issue 1: Peak tailing and poor resolution in Preparative SFC
  • Root Cause: Uncapped silanol groups on the stationary phase interact non-specifically with the lactam NH, causing peak broadening and tailing.

  • Self-Validating Fix: Add 0.1% to 2.0% (v/v) of a basic additive (e.g., diethylamine or isopropylamine) to the organic modifier[4].

  • Validation Step: Run a blank gradient after the modified run. If the baseline stabilizes and the subsequent injection shows a symmetry factor of < 1.2, the additive has successfully masked the silanols.

Issue 2: Diastereomeric salt fails to crystallize during classical resolution
  • Root Cause: Mismatched pKa between the resolving agent and the basic handle of the piperidinone derivative, or excessive solvent polarity preventing crystal lattice formation.

  • Self-Validating Fix: Ensure the ΔpKa between the basic handle and the resolving acid is > 3. Screen less polar solvent mixtures (e.g., Ethanol/Acetone or Isopropanol/Heptane).

  • Validation Step: Induce nucleation by scratching the flask or seeding with a known crystal. If precipitation occurs within 30 minutes, the solvent system is thermodynamically viable.

Section 3: Quantitative Data Summary

The following table summarizes the performance metrics of various resolution methods applied to 4-methylpiperidin-2-one derivatives:

Resolution MethodStationary Phase / ReagentModifier / Solvent SystemTypical Recovery (%)Diastereomeric Excess (de %)Scalability
SFC Amylose-SA / Cellulose-SBCO₂ + MeOH/EtOH (0.1% DEA)85 - 95> 99High (kg)
RP-HPLC C18 / C8H₂O / MeCN + 0.1% TFA70 - 80> 95Low-Med (g)
Crystallization Di-benzoyl-L-tartaric acidEtOH / H₂O40 - 60 (per crop)> 98Very High (Ton)

Section 4: Step-by-Step Methodologies

Protocol 1: SFC Separation of Neutral 4-Methylpiperidin-2-one Diastereomers

This protocol utilizes immobilized polysaccharide columns, which are highly effective for lactam separations[5].

  • Sample Preparation: Dissolve the diastereomeric mixture in Methanol (or Methanol/DCM 1:1) at a concentration of 20-50 mg/mL.

    • Causality: DCM ensures the solubility of lipophilic lactams, while Methanol ensures compatibility with the SFC modifier.

  • Column Equilibration: Flush an immobilized polysaccharide column (e.g., CHIRAL ART Amylose-SA) with supercritical CO₂ and 15% Methanol containing 0.2% diethylamine at 120 bar backpressure and 35°C.

  • Injection & Fractionation: Inject 5% of the column volume. Monitor UV absorbance at 210 nm (targeting the lactam carbonyl). Collect fractions using threshold-based triggering to avoid peak-tail overlap.

  • Self-Validation: Re-inject an aliquot of the collected fractions onto an analytical SFC system. The protocol is validated if the integrated area yields a diastereomeric excess (de%) ≥ 99% and the mass balance of recovered fractions exceeds 90%.

Protocol 2: Classical Resolution via Diastereomeric Salt Formation

(Applicable only for Amino-Substituted 4-Methylpiperidin-2-one Derivatives)

  • Salt Formation: Dissolve 1.0 equivalent of the amino-substituted 4-methylpiperidin-2-one derivative in hot ethanol (60°C).

  • Resolving Agent Addition: Slowly add 0.5 equivalents of di-benzoyl-L-tartaric acid[3] dissolved in minimal hot ethanol.

    • Causality: A 0.5 equivalent ("half-resolution") strategy often yields a higher initial de% by selectively precipitating only the least soluble diastereomeric salt, leaving the other diastereomer as a free base in solution.

  • Crystallization: Allow the solution to cool to room temperature over 12 hours without agitation.

    • Causality: Slow cooling minimizes solvent inclusion and the kinetic trapping of the undesired diastereomer within the crystal lattice.

  • Isolation: Filter the crystals and wash with ice-cold ethanol.

  • Self-Validation (Free-basing): Suspend a 10 mg sample of the isolated crystals in 1 mL water, adjust the pH to 10 with 1M NaOH, and extract with 1 mL dichloromethane. Evaporate the organic layer and analyze via analytical HPLC. The system is validated if the de% is > 98%.

Section 5: References

  • [5] HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. mdpi.com. URL:

  • [2] Supercritical fluid chromatography of stereoisomers. researchgate.net. URL:

  • [3] WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. google.com. URL:

  • [1] Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. nih.gov. URL:

  • [4] Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. chromatographyonline.com. URL:

Sources

Troubleshooting

managing exotherms in large-scale piperidinone reactions

Welcome to the Technical Support Center for Advanced Chemical Manufacturing. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic and kinetic challenges associated with sca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chemical Manufacturing. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic and kinetic challenges associated with scaling up piperidinone syntheses.

Piperidinones (such as 4-piperidinone and 2-piperidinone) are ubiquitous building blocks in pharmaceutical development, frequently utilized in the synthesis of fentanyl analogs, NMDA receptor antagonists, and various kinase inhibitors[1]. However, the transformations they undergo—particularly N-alkylations, Grignard additions, and reductive aminations—are highly exothermic. At a large scale, the mismanagement of these exotherms can lead to byproduct formation, rapid decomposition, or catastrophic thermal runaway[2][3].

This guide provides field-proven, self-validating strategies to safely manage thermal output during large-scale piperidinone reactions.

Section 1: Core Concepts & Thermodynamics (FAQ)

Q1: Why do piperidinone alkylations and condensations become thermally unstable during scale-up? A: The fundamental issue is the surface-area-to-volume ratio. In a laboratory flask, the high surface-area-to-volume ratio allows exothermic heat to dissipate rapidly through the vessel walls. As you scale up to pilot or production reactors, the volume of the reaction mass increases cubically ( r3 ), while the heat-dissipating surface area only increases quadratically ( r2 )[2]. Consequently, large-scale batch reactors suffer from significantly reduced heat-transfer efficiency, leading to heat accumulation, localized hot spots, and potential thermal runaway[4][5].

Q2: What thermodynamic parameters must be established before scaling up a piperidinone reaction? A: Before moving beyond the bench, you must use reaction calorimetry (e.g., DSC or RC1) to determine two critical values[6]:

  • Adiabatic Temperature Rise ( ΔTad​ ): The maximum temperature increase that would occur if all cooling failed and 100% of the reaction heat was retained. If the operating temperature plus the ΔTad​ exceeds the decomposition temperature of the piperidinone intermediate, the risk of an explosion is severe[7].

  • Time to Maximum Rate (TMR): The time it takes for a runaway reaction to reach its maximum rate of heat production. Industry standard dictates that a process is only safe if the TMR is significantly longer than the required handling time[7].

Q3: How does reactant accumulation trigger thermal runaway in semi-batch dosing? A: In a semi-batch process, a reagent (e.g., an alkylating agent or a base like NaH) is dosed slowly to control the exotherm[8]. However, if the reaction stalls—often because the reactor was cooled too aggressively to manage the initial exotherm—the unreacted reagent accumulates. If the temperature subsequently rises enough to reignite the kinetics, the accumulated mass reacts instantaneously, releasing a massive, uncontrollable thermal spike[7].

ThermalRunaway Start Exothermic Piperidinone Reaction Initiated Heat Heat Generation > Cooling Capacity Start->Heat Scale-up Mitigation Process Analytical Technology (PAT) Start->Mitigation Monitoring Runaway Thermal Runaway (Accelerating Rate) Heat->Runaway Unmitigated Flow Continuous Flow (High Surface/Volume) Mitigation->Flow Dosing Semi-Batch Dosing (Accumulation Control) Mitigation->Dosing Safe Isothermal\nOperation Safe Isothermal Operation Flow->Safe Isothermal\nOperation Dosing->Safe Isothermal\nOperation

Causality pathway of thermal runaway and process engineering mitigation strategies.

Section 2: Process Engineering Data

To mitigate the risks of batch accumulation, the industry is rapidly adopting continuous flow chemistry for exothermic piperidinone syntheses[5][9]. Flow reactors utilize micro-channels that drastically increase the heat-transfer coefficient, allowing reactions to be run isothermally even during highly exothermic deprotonations or nitrations[3][4].

Table 1: Thermodynamic Management - Batch vs. Continuous Flow for Piperidinone Alkylation

ParameterTraditional Batch / Semi-BatchContinuous Flow MicroreactorCausality / Impact
Heat Transfer Area/Volume < 5 m²/m³> 500 m²/m³Flow provides rapid heat dissipation, preventing ΔTad​ realization[3][5].
Reactant Accumulation High (if kinetics stall)Near ZeroFlow volume is minimal (mL scale); thermal runaway fuel is absent[5][7].
Mixing Efficiency Poor (Gradient-dependent)Excellent (Diffusion/T-mixing)Flow eliminates localized hot spots and prevents C2-benzylation side reactions[1][6].
Exotherm Control Strategy Extended dropwise dosing (Hours)Flow rate modulation (Seconds)Flow drastically reduces production time while maintaining isothermal safety[4][10].

Section 3: Troubleshooting Guide

Issue 1: The reaction temperature rises uncontrollably despite the cooling jacket operating at maximum capacity.

  • Root Cause: The rate of reagent addition exceeds the heat removal capacity of the vessel, or reactant accumulation has triggered an instantaneous mass reaction[2][7].

  • Immediate Action: Halt all dosing pumps immediately. Ensure agitation is maintained to prevent localized boiling. If the temperature approaches the TMR threshold, deploy the emergency quench protocol[2].

  • Long-Term Solution: Implement hardware interlocks. Feed pumps must be electronically interlocked with the reactor's internal temperature and stirrer speed. If the temperature drops (risking accumulation) or agitation fails, the dosing must automatically abort[7].

Issue 2: High levels of side products (e.g., C-alkylation instead of N-alkylation) are detected during piperidinone functionalization.

  • Root Cause: Inadequate mixing creates localized "hot spots" and concentration gradients. In areas of high base concentration and elevated temperature, the thermodynamic enolate may form, leading to unintended C-alkylation[1][6].

  • Solution: Evaluate the rheology of your reaction. If the mixture is highly viscous, an anchor stirrer is counterproductive. Upgrade to a pitched-blade turbine or a high-shear agitator to ensure homogeneity[6]. Alternatively, transition the process to a continuous flow regime to ensure instantaneous mixing.

Section 4: Self-Validating Experimental Protocol

Large-Scale N-Alkylation of 2-Piperidinone via Continuous Flow Objective: Safely execute the highly exothermic N-propargylation of 2-piperidinone using Sodium Hydride (NaH) in DMF without the risk of thermal runaway[8].

System Validation Logic: This protocol utilizes a continuous flow setup with inline Process Analytical Technology (PAT). By monitoring the reaction continuously, the system validates its own conversion rates, ensuring no unreacted NaH accumulates.

Materials:

  • Stream A: 2-Piperidinone (1.0 M) in anhydrous DMF.

  • Stream B: NaH (1.1 M, pre-dispersed/solubilized using flow-compatible phase transfer techniques or alternative soluble bases like KOtBu in THF if solid handling is prohibitive[1]) and Propargyl Bromide (1.1 M).

Step-by-Step Methodology:

  • Reactor Priming: Purge the continuous flow reactor (e.g., a Hastelloy coil reactor) with anhydrous solvent under nitrogen to ensure a strictly moisture-free environment. Moisture will react violently with NaH, generating hydrogen gas and heat.

  • Thermal Equilibration: Set the reactor cooling jacket to 0 °C. Verify the internal temperature of the micro-channels using inline thermocouples[4].

  • Flow Initiation (Deprotonation): Pump Stream A and the base component of Stream B into a T-mixer. The high surface-to-volume ratio of the microreactor will instantly dissipate the heat of deprotonation[3].

  • Alkylation & Residence Time: Introduce the propargyl bromide downstream. Adjust the system flow rates to achieve a residence time of exactly 4 minutes. Causality: Flow rate modulation directly controls residence time and heat generation, preventing excessive heat accumulation[10].

  • Inline PAT Validation: Route the reactor effluent through an inline FTIR flow cell. Monitor the disappearance of the N-H stretch (approx. 3200 cm⁻¹) and the shift of the lactam carbonyl peak. Self-Validation: If the N-H stretch persists, the system automatically reduces the flow rate to increase residence time until steady-state complete conversion is validated.

  • Continuous Quench: Direct the validated product stream into a continuous stirred-tank reactor (CSTR) containing a 0 °C saturated aqueous ammonium chloride solution[8]. This safely neutralizes any residual base instantaneously.

FlowSetup P1 Pump A: Piperidinone in DMF Mixer T-Mixer P1->Mixer P2 Pump B: Base & Alkylating Agent P2->Mixer Reactor Microreactor Coil (Active Cooling) Mixer->Reactor PAT In-line FTIR Monitoring Reactor->PAT Quench Quench Vessel (Isothermal) PAT->Quench

Continuous flow reactor setup for self-validating, isothermal piperidinone N-alkylation.

References

  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. Available at: [Link]

  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. Available at:[Link]

  • Continuous Flow Processes as an Enabling Technology in Synthesis - RSC Blogs. Available at: [Link]

  • Preventing Explosions in Exothermic Reaction Calorimetry - Lab Manager. Available at:[Link]

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. Available at:[Link]

  • Efficient Enantioselective Synthesis of the NMDA 2B Receptor Antagonist Ro 67-8867 - ACS Publications. Available at:[Link]

  • Continuous-Flow Chemistry - Wiley Analytical Science. Available at:[Link]

  • The Potential of Continuous Flow Chemistry in API Synthesis - Pharma Focus America. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced NMR Assignment Guide: Analytical Strategies for 3-(Aminomethyl)-4-methylpiperidin-2-one

Executive Summary The structural elucidation of functionalized saturated heterocycles is a critical bottleneck in preclinical drug development. 3-(Aminomethyl)-4-methylpiperidin-2-one (CAS: 1706449-92-4) is a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of functionalized saturated heterocycles is a critical bottleneck in preclinical drug development. 3-(Aminomethyl)-4-methylpiperidin-2-one (CAS: 1706449-92-4) is a highly versatile δ -lactam scaffold containing two contiguous chiral centers (C3 and C4), a primary amine, and a secondary lactam amide.

Accurate assignment of this molecule cannot be achieved through basic 1D Nuclear Magnetic Resonance (NMR) alone due to severe signal overlap in the aliphatic region (1.4–2.2 ppm) and the complex conformational dynamics of the piperidine ring. As a Senior Application Scientist, I have designed this guide to objectively compare analytical solvent strategies and multiplexed 2D NMR methodologies, providing a self-validating protocol for the unambiguous structural and stereochemical assignment of this scaffold.

Comparative Analysis: Solvent Systems for Lactam-Amines

The choice of deuterated solvent fundamentally dictates the quality of the NMR data for molecules containing exchangeable protons. Do not default to Chloroform-d ( CDCl3​ ); the causality behind solvent selection lies in hydrogen-bonding kinetics.

Why DMSO-d6 Outperforms CDCl3 for Initial Assignment

In weakly interacting solvents like CDCl3​ , the primary amine ( −NH2​ ) and lactam amide ( −NH ) protons undergo intermediate chemical exchange, often broadening into the baseline and becoming invisible. DMSO-d6 acts as a strong hydrogen-bond acceptor. This interaction drastically slows the exchange rate of the NH and NH2​ protons, allowing them to be observed as distinct, quantifiable peaks.

Table 1: Solvent System Comparison for Piperidin-2-one Scaffolds

SolventHydrogen BondingExchangeable Proton Visibility ( NH/NH2​ )Aliphatic ResolutionRecommended Analytical Use Case
DMSO-d6 StrongExcellent (Sharp/Broad Singlets)Moderate (Some overlap)Primary assignment & structural proof
CDCl3 WeakPoor (Often broadened into baseline)ExcellentHigh-resolution J -coupling analysis
D2O N/A (Exchanges)None (Completely exchanged to N-D)GoodNegative control validation

Methodological Comparison: 1D vs. 2D Multiplexing

Relying solely on 1D 1H and 13C NMR for 3-(Aminomethyl)-4-methylpiperidin-2-one introduces high assignment risk. The C3 , C6 , and C7 (aminomethyl) carbons all resonate within a narrow window (40–46 ppm).

  • 1D NMR (Insufficient): Can confirm the presence of the carbonyl (~172.5 ppm) and the methyl group (~19.2 ppm), but cannot definitively link the aminomethyl group to the C3 position.

  • 2D NMR (Definitive): Heteronuclear Multiple Bond Correlation (HMBC) is required to observe the 3-bond scalar coupling ( 3JCH​ ) between the aminomethyl protons and the C2 carbonyl carbon. Correlation Spectroscopy (COSY) is mandatory to map the contiguous spin system from C3 to C6.

Correlation_Network C2 C2 Carbonyl H3 H3 alpha-CH H3->C2 HMBC H4 H4 beta-CH H3->H4 COSY Am C7 Aminomethyl H3->Am COSY H4->C2 HMBC Me C8 Methyl H4->Me COSY Am->C2 HMBC

Fig 1. Logical correlation network demonstrating key COSY (solid) and HMBC (dashed) interactions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates internal validation steps. If a step fails the validation criteria, the data must be discarded and re-acquired.

Step 1: Precision Sample Preparation
  • Action: Weigh exactly 20 mg of the compound and dissolve in 0.6 mL of DMSO-d6.

  • Causality: A concentration of 20 mg/mL optimizes the signal-to-noise ratio for 13C NMR without causing concentration-dependent chemical shift drifting. Higher concentrations induce intermolecular hydrogen bonding, artificially shifting the amine/amide protons downfield.

Step 2: Acquisition & Referencing
  • Action: Acquire 1H (64 scans) and 13C (1024 scans).

  • Standardization: Set the residual DMSO-d6 pentet strictly to 2.50 ppm for 1H and the septet to 39.52 ppm for 13C , per established organometallic standards .

Step 3: The HSQC/HMBC Overlay Validation
  • Action: Acquire HSQC and HMBC spectra. Overlay them in your processing software.

  • Self-Validation Check: The C2 carbonyl carbon (~172.5 ppm) must show HMBC cross-peaks to H3, H4, and H6, but it must be completely absent in the HSQC spectrum. If an HSQC cross-peak appears at 172.5 ppm, the phase cycling has failed.

Step 4: The D2​O Shake (Negative Control)
  • Action: Add 10 μL of D2​O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1H spectrum.

  • Self-Validation Check: The broad singlets at ~7.50 ppm and ~1.60 ppm must disappear entirely due to H/D exchange. This unambiguously flags them as the heteroatom-bound protons.

NMR_Workflow S1 Sample Prep DMSO-d6 (20 mg/mL) S2 1D Acquisition 1H & 13C NMR S1->S2 S3 2D Multiplexing COSY, HSQC, HMBC S2->S3 S4 Self-Validation D2O Shake (H/D Exchange) S3->S4 S5 Stereochemical Assignment NOESY Analysis S4->S5

Fig 2. Self-validating experimental workflow for comprehensive NMR elucidation.

Structural Elucidation & Data Presentation

The assignment of piperidine derivatives relies heavily on understanding their chair conformations . The relative stereochemistry (cis vs. trans) between the C3-aminomethyl and C4-methyl groups is determined by the 3JH3−H4​ coupling constant. A large coupling constant (~10–12 Hz) indicates a trans-diaxial relationship, which is thermodynamically favored.

Below is the expected quantitative data matrix for the trans-diastereomer.

Table 2: Comprehensive 1H and 13C NMR Assignment Data (Simulated in DMSO-d6)

PositionCarbon Type 13C Shift (ppm) 1H Shift (ppm)Multiplicity & J-Coupling (Hz)Key HMBC Correlations ( 1H to 13C )
C2 Carbonyl (C=O)172.5---
C3 Methine (CH)45.22.15ddd (J = 10.5, 8.0, 4.5)C2, C4, C7
C4 Methine (CH)32.41.85mC3, C5, C8
C5 Methylene (CH2)28.11.45, 1.75m, mC3, C4, C6
C6 Methylene (CH2)42.03.15mC2, C4, C5
C7 Methylene (CH2)41.52.65, 2.85dd, ddC2, C3, C4
C8 Methyl (CH3)19.20.95d (J = 6.5)C3, C4, C5
N1-H Lactam Amide-7.50br s-
N7-H2 Primary Amine-1.60br s-

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 102567866, 3-(Aminomethyl)-4-methylpiperidin-2-one." PubChem, 2023. URL:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL:[Link]

  • Eliel, E. L., et al. "Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine." Journal of the American Chemical Society, 1980. URL:[Link]

Comparative

X-Ray Crystallographic Analysis of 3-(Aminomethyl)-4-methylpiperidin-2-one Derivatives: A Comparative Structural Guide

Executive Summary & Target Rationale In the landscape of structure-based drug design (SBDD), the piperidin-2-one scaffold has emerged as a highly privileged, conformationally restricted pharmacophore. Specifically, deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

In the landscape of structure-based drug design (SBDD), the piperidin-2-one scaffold has emerged as a highly privileged, conformationally restricted pharmacophore. Specifically, derivatives of 3-(aminomethyl)-4-methylpiperidin-2-one serve as potent fragment leads for targeting serine proteases, most notably Dipeptidyl Peptidase-4 (DPP-4) .

DPP-4 is the primary enzyme responsible for the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[1]. Inhibiting DPP-4 prolongs the half-life of these incretins, making it a cornerstone mechanism for managing Type 2 Diabetes Mellitus[1],[2]. The determination of high-resolution X-ray crystal structures of DPP-4 in complex with piperidine-based inhibitors is critical for elucidating the precise binding modes required for picomolar potency[3],[4].

Pathway GLP1 GLP-1 / GIP (Active Incretins) Degraded Inactive Metabolites GLP1->Degraded Cleavage by DPP-4 DPP4 DPP-4 Enzyme (Active Site) DPP4->Degraded Ligand 3-(Aminomethyl)-4-methyl piperidin-2-one Ligand->DPP4 Competitive Inhibition

Fig 1. Mechanism of DPP-4 inhibition by piperidin-2-one derivatives to preserve active incretins.

Structural Dynamics: The S1 and S2 Subsites

The active site of DPP-4 contains two critical regions that dictate inhibitor affinity:

  • The S1 Pocket: A highly hydrophobic cavity lined by Tyr662, Val656, and Tyr666[3],[4].

  • The S2 Pocket: A charged subsite characterized by the highly flexible Glu205/Glu206 dyad, which forms essential salt bridges with primary amines[3],[1].

The stereochemistry of the 3-(aminomethyl)-4-methylpiperidin-2-one core is the determining factor in how well a fragment occupies these pockets. The lactam ring enforces a rigid half-chair conformation. In the (3S, 4R)-trans diastereomer, both the 3-aminomethyl and 4-methyl groups adopt pseudo-equatorial positions. This minimizes 1,3-diaxial steric clashes and perfectly projects the primary amine into the S2 pocket while burying the 4-methyl group deep into the lipophilic S1 pocket.

Binding Core Piperidin-2-one Scaffold S1 S1 Pocket (Hydrophobic) Core->S1 4-Methyl (van der Waals) S2 S2 Pocket (Charged) Core->S2 3-Aminomethyl (Salt Bridge)

Fig 2. Spatial orientation of functional groups mapping to the DPP-4 S1 and S2 binding subsites.

Comparative Crystallographic Analysis

To objectively evaluate the performance of the 3-(aminomethyl)-4-methylpiperidin-2-one scaffold, we compared the crystallographic and biophysical data of its stereoisomers against a des-methyl control.

The data below demonstrates why the (3S, 4R)-trans derivative outcompetes alternatives. The lack of the 4-methyl group in the control results in higher B-factors (thermal mobility) within the S1 pocket, indicating suboptimal packing. Conversely, the (3R, 4R)-cis isomer forces the aminomethyl group into a pseudo-axial vector, disrupting the critical Glu205/Glu206 salt bridge[3].

Table 1: Structural & Binding Metrics of Piperidin-2-one Derivatives against DPP-4
Compound DerivativeStereochemistryDPP-4 IC₅₀ (nM)SPR K_d (μM)X-ray Resolution (Å)S2 Amine B-factor (Ų)S1 Pocket Occupancy
(3S, 4R)-Derivative Trans (Equatorial/Equatorial)12.40.0181.8522.4Optimal (Hydrophobic lock)
(3R, 4R)-Derivative Cis (Axial/Equatorial)1,450.02.1002.1045.8Poor (Steric clash)
Des-methyl Control N/A345.00.4501.9538.2Suboptimal (Solvent exposed)

Data Synthesis Note: Lower B-factors in the (3S, 4R) complex validate the rigidification of the Glu205/Glu206 dyad upon successful salt-bridge formation.

Methodological Causality: Why Co-Crystallization over Soaking?

In fragment-based crystallography, the choice between crystal soaking and co-crystallization is paramount. For 3-(aminomethyl)-4-methylpiperidin-2-one derivatives, co-crystallization is strictly required .

The Causality: The S2 pocket of DPP-4 undergoes a significant induced-fit conformational shift. The Glu205/Glu206 dyad must rotate inward by approximately 1.5 Å to engage the primary amine of the piperidin-2-one ring[3],[1]. Standard crystal soaking often fails because pre-formed apo-crystals possess lattice packing constraints that physically lock the Glu dyad in an "open" conformation. Forcing high concentrations of the ligand into these restricted crystals leads to anisotropic diffraction, elevated mosaicity, and artificially high B-factors. Co-crystallization allows unrestricted thermodynamic equilibration of the binding pocket prior to lattice formation.

Workflow P1 Protein Prep Size Exclusion P2 Co-crystallization Sitting Drop P1->P2 P3 X-ray Diffraction Synchrotron P2->P3 P4 Refinement Phenix/Coot P3->P4

Fig 3. Optimized X-ray crystallography workflow for capturing induced-fit ligand-protein complexes.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol outlines the optimized co-crystallization pipeline for DPP-4 and piperidin-2-one fragments.

Phase 1: Complex Formation
  • Protein Preparation: Concentrate purified recombinant human DPP-4 (residues 39–766) to 12 mg/mL in a buffer containing 10 mM HEPES (pH 7.5) and 150 mM NaCl.

  • Ligand Incubation: Dissolve the (3S, 4R)-3-(aminomethyl)-4-methylpiperidin-2-one derivative in 100% DMSO to a stock concentration of 50 mM. Add the ligand to the protein solution at a 1:5 (protein:ligand) molar ratio.

  • Thermodynamic Equilibration: Incubate the complex on ice for 2 hours. Validation Check: Centrifuge at 14,000 x g for 10 minutes to remove any precipitated aggregate. A clear supernatant confirms complex solubility.

Phase 2: Sitting-Drop Vapor Diffusion

Note: Sitting-drop is chosen over hanging-drop to minimize mechanical stress on the fragile DPP-4 crystals during plate handling.

  • Matrix Setup: Prepare a reservoir solution containing 18-22% PEG 3350, 0.2 M Ammonium Acetate, and 0.1 M Bis-Tris (pH 6.5).

  • Drop Ratio: Dispense 1 μL of the protein-ligand complex and 1 μL of the reservoir solution into the sitting-drop well.

  • Incubation: Seal the plates and incubate at 20°C. Orthorhombic crystals (space group P2₁2₁2₁) typically appear within 3 to 5 days.

Phase 3: Data Collection & Refinement
  • Cryoprotection: Briefly transfer the crystals into a cryoprotectant solution (reservoir solution supplemented with 20% v/v ethylene glycol) before flash-freezing in liquid nitrogen.

  • Diffraction: Collect X-ray diffraction data at a synchrotron light source (e.g., APS or Diamond Light Source) at 100 K.

  • Phase Determination: Solve the structure via molecular replacement using an unliganded DPP-4 model (e.g., PDB ID: 1N1M) as the search model.

  • Iterative Refinement: Perform rigid-body, positional, and B-factor refinement using , followed by manual model building in Coot. Ensure the S2 pocket water network is accurately modeled, as it mediates secondary hydrogen bonds with the lactam carbonyl.

References

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study PLOS ONE URL:[Link]

  • Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin: Virtual Screening and Activity Assays PLOS ONE URL:[Link]

  • Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors PubMed (National Institutes of Health) URL:[Link]

Sources

Validation

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation of 3-(Aminomethyl)-4-methylpiperidin-2-one

Executive Summary In modern drug discovery, piperidin-2-one (δ-valerolactam) derivatives frequently serve as conformationally restricted scaffolds and critical pharmacophores. Specifically, 3-(Aminomethyl)-4-methylpiperi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, piperidin-2-one (δ-valerolactam) derivatives frequently serve as conformationally restricted scaffolds and critical pharmacophores. Specifically, 3-(Aminomethyl)-4-methylpiperidin-2-one [1] is a highly functionalized lactam intermediate whose accurate structural characterization is paramount for downstream synthetic success and impurity profiling.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against Low-Resolution Mass Spectrometry (LRMS, specifically Triple Quadrupole / TQ-MS) for the structural elucidation and quantification of this compound. By examining its specific Collision-Induced Dissociation (CID) fragmentation pattern, we will demonstrate how to select the optimal analytical platform based on your laboratory's specific workflow requirements.

Mechanistic Fragmentation Pathway: The "Why" Behind the Spectra

To optimize an MS/MS method, one must understand the causality behind the molecule's gas-phase behavior. 3-(Aminomethyl)-4-methylpiperidin-2-one ( C7​H14​N2​O , Exact Mass: 142.1106 Da) contains two nitrogen atoms: an exocyclic primary amine and an endocyclic lactam nitrogen.

Ionization Causality: During Electrospray Ionization in positive mode (ESI+), protonation does not occur randomly. The lactam nitrogen is non-basic due to the delocalization of its lone pair into the adjacent carbonyl group (resonance). Therefore, protonation occurs exclusively at the highly basic exocyclic primary amine, yielding a robust [M+H]+ precursor ion at m/z 143.1179.

Fragmentation Causality: When subjected to CID, the internal energy drives the lowest-energy cleavage pathways [2]:

  • Neutral Loss of Ammonia: The protonated primary amine acts as an excellent leaving group, resulting in the rapid expulsion of NH3​ (17.0265 Da) to form an intermediate ion at m/z 126.0914.

  • Lactam Ring Cleavage: The remaining cyclic structure undergoes a characteristic lactam ring opening, followed by the expulsion of carbon monoxide ( CO , 27.9949 Da) [3], yielding a product ion at m/z 98.0965.

  • Hydrocarbon Expulsion: Higher collision energies force the loss of an ethylene fragment ( C2​H4​ , 28.0313 Da) from the aliphatic backbone.

G P Precursor Ion [M+H]+ m/z 143.1179 I1 Intermediate Ion [M+H - NH3]+ m/z 126.0914 P->I1 - NH3 (17.0265 Da) CE: 15 eV I2 Product Ion [M+H - NH3 - CO]+ m/z 98.0965 I1->I2 - CO (27.9949 Da) CE: 25 eV I3 Ring Cleavage Product m/z 70.0652 I2->I3 - C2H4 (28.0313 Da) CE: 35 eV

Figure 1: Mechanistic MS/MS fragmentation pathway of 3-(Aminomethyl)-4-methylpiperidin-2-one.

Platform Comparison: HRMS (Q-TOF) vs. LRMS (TQ-MS)

When analyzing this compound, the choice of mass analyzer dictates the quality and utility of the data.

  • Q-TOF (HRMS): Essential for structural elucidation and impurity profiling. The sub-ppm mass accuracy allows you to definitively distinguish between isobaric neutral losses. For example, differentiating the loss of CO (27.9949 Da) from C2​H4​ (28.0313 Da) is impossible on a low-resolution instrument but trivial on a Q-TOF.

  • TQ-MS (LRMS): The gold standard for high-throughput quantification and pharmacokinetic (PK) screening. Operating in Multiple Reaction Monitoring (MRM) mode, the TQ-MS provides superior signal-to-noise (S/N) ratios and a wider linear dynamic range.

Table 1: Performance Comparison for Piperidone Analysis
Performance MetricQ-TOF (High-Resolution)TQ-MS (Triple Quadrupole)Advantage / Use Case
Mass Accuracy < 2 ppm~ 0.1 DaQ-TOF: Confirms exact elemental composition of fragments.
Resolution (FWHM) > 40,000~ 0.7 Da (Unit)Q-TOF: Resolves isobaric background matrix interferences.
Sensitivity (LOD) ~ 1 - 5 ng/mL~ 10 - 50 pg/mLTQ-MS: Superior for trace-level quantification in biofluids.
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeTQ-MS: Better for standard curve linearity in PK studies.
Data Acquisition Full Scan / Data-Dependent MS2MRM (Targeted Transitions)Q-TOF: Retrospective data mining for unknown metabolites.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, the following Hydrophilic Interaction Liquid Chromatography (HILIC) MS/MS protocol is designed as a self-validating system. HILIC is chosen over Reversed-Phase (RP) chromatography because the polar primary amine of our target compound exhibits poor retention on standard C18 columns.

Method Parameters
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

Step-by-Step Workflow & Built-in Validation
  • System Equilibration: Pump the starting mobile phase (95% B) for at least 15 column volumes.

    • Validation Check: Monitor the background pressure. Fluctuation must be < 2% to ensure pump stability.

  • Mass Calibration (Q-TOF only): Infuse a standard tuning mix.

    • Validation Check: The mass error for the calibrant ions must be ≤ 1 ppm before proceeding.

  • System Suitability Test (SST): Inject a blank (Mobile Phase B), followed by a 10 ng/mL standard of 3-(Aminomethyl)-4-methylpiperidin-2-one.

    • Validation Check (Carryover): The blank must show no peak at m/z 143.1179 > S/N of 3.

    • Validation Check (Sensitivity): The 10 ng/mL standard must yield an S/N > 100:1 for the primary transition (143.1179 → 126.0914).

  • Sample Acquisition: Proceed with batch analysis only if SST criteria are met.

Workflow S1 Sample Prep (Protein Precipitation) S2 HILIC UHPLC Separation S1->S2 S3 ESI+ Ionization (Protonation) S2->S3 S4 MS/MS Analysis (Q-TOF / TQ-MS) S3->S4 S5 Data Validation (Mass Accuracy <3ppm) S4->S5

Figure 2: Self-validating HILIC UHPLC-MS/MS experimental workflow for lactam analysis.

Quantitative Fragment Data for Isomeric Differentiation

A common challenge in synthesizing 3-(Aminomethyl)-4-methylpiperidin-2-one is the formation of structural isomers, such as 3-(Aminomethyl)-5-methylpiperidin-2-one. While they share the same exact mass, their relative fragment intensities differ due to the position of the methyl group affecting the stability of the ring-cleavage product ions.

Table 2: High-Resolution Fragment Data (Collision Energy: 25 eV)
Fragment Ion AssignmentTheoretical m/zObserved m/z (Q-TOF)Mass Error (ppm)Relative Abundance
[M+H]+ (Precursor) 143.1179143.1181+1.415%
[M+H−NH3​]+ 126.0914126.0912-1.6100% (Base Peak)
[M+H−NH3​−CO]+ 98.096598.0967+2.045%
[M+H−NH3​−C2​H4​]+ 98.060198.0600-1.05%
Ring Cleavage Product 70.065270.0654+2.825%

Note: The ability to resolve the m/z 98.0965 ion (loss of CO) from the m/z 98.0601 ion (loss of C2​H4​ ) highlights the critical advantage of the Q-TOF platform. A TQ-MS would merge these into a single unresolved peak at nominal mass m/z 98, potentially skewing quantitative ratios.

References

  • National Center for Biotechnology Information. "3-(Aminomethyl)-4-methylpiperidin-2-one; PubChem CID 102567866." PubChem Database. Available at:[Link]

  • NIST Mass Spectrometry Data Center. "2-Piperidinone." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Feraud, G., et al. "State-Selected Unimolecular Decomposition of δ-Valerolactam+ and δ-Valerolactam2+." The Journal of Physical Chemistry A, 2012. Available at:[Link]

Comparative

Comparative Synthetic Methodologies for 4-Substituted Piperidin-2-ones: A Technical Guide

Executive Summary 4-Substituted piperidin-2-ones (δ-valerolactams) are privileged conformational scaffolds in medicinal chemistry, frequently utilized as rigidified GABA analogs and critical pharmacophores in CNS therape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Substituted piperidin-2-ones (δ-valerolactams) are privileged conformational scaffolds in medicinal chemistry, frequently utilized as rigidified GABA analogs and critical pharmacophores in CNS therapeutics and enzyme inhibitors[1]. The primary synthetic challenge lies in the efficient, scalable, and stereoselective installation of the C4 substituent. This guide critically evaluates three divergent synthetic strategies, providing process chemists and drug development professionals with the mechanistic causality and self-validating protocols necessary to select the optimal route for their specific target profile.

Mechanistic Evaluation of Synthetic Routes

Method A: Catalytic Hydrogenation of Pyridin-2-ones

The direct catalytic hydrogenation of 4-substituted pyridin-2-ones (or 4-cyano-2-hydroxypyridines) represents a highly atom-economical, classical approach[1].

  • Causality & Design: The resonance stabilization of the aromatic pyridone ring necessitates forcing conditions. The use of heterogeneous catalysts like Rh/C or Pd/C under elevated H₂ pressure drives the equilibrium toward the saturated lactam. The choice of an acidic solvent (e.g., glacial acetic acid) is critical; it protonates the intermediate species, facilitating sequential double-bond reduction while preventing the over-reduction of the lactam carbonyl to a piperidine.

  • Limitations: This method inherently produces racemic mixtures, restricting its utility in late-stage asymmetric drug development unless coupled with chiral resolution techniques.

Method B: De Novo Reductive Lactamization

Reductive lactamization of acyclic precursors, such as cyanoesters or substituted amino acids, offers a highly modular pathway[2].

  • Causality & Design: This strategy relies on the selective reduction of a nitrile (or reductive amination of a ketone) to generate a primary amine in situ, which subsequently undergoes spontaneous intramolecular aminolysis with a pendant ester. Utilizing reagent systems like CoCl₂/NaBH₄ or sodium triacetoxyborohydride is a deliberate choice: these reagents selectively reduce the nitrogenous moiety without attacking the ester, ensuring the acyclic intermediate survives long enough to cyclize into the valerolactam ring[2].

Method C: Rh-Catalyzed Asymmetric Conjugate Addition (ACA)

For the enantioselective synthesis of 4-aryl piperidin-2-ones, the transition-metal-catalyzed asymmetric conjugate addition of arylboronic acids to 5,6-dihydro-2-pyridones is the premier methodology.

  • Causality & Design: The reaction utilizes Rh(I) complexes paired with chiral diphosphine ligands. The use of a hydroxorhodium precatalyst (e.g., [Rh(OH)(BINAP)]2​ ) is mechanistically essential, as the hydroxide ligand significantly accelerates transmetalation with the weakly nucleophilic arylboronic acid compared to traditional halorhodium complexes[3]. Furthermore, employing electron-poor ligands like p−CF3​−SYNPHOS enhances the electrophilicity of the metal center, accelerating the rate-determining migratory insertion step and allowing the reaction to proceed efficiently at room temperature with exceptional enantiomeric excess (ee)[4],[5].

SyntheticStrategies A 4-Substituted Pyridin-2-ones Target 4-Substituted Piperidin-2-ones A->Target Catalytic Hydrogenation (Racemic, High Atom Economy) B Acyclic Cyanoesters (Pre-installed Stereocenter) B->Target Reductive Lactamization (Modular, Multi-step) C 5,6-Dihydro- 2-pyridones C->Target Rh-Catalyzed ACA (Enantioselective, Mild)

Diagram 1: Divergent synthetic strategies for accessing the 4-substituted piperidin-2-one scaffold.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of the three methodologies, providing a data-driven basis for route selection.

MetricMethod A: HydrogenationMethod B: Reductive LactamizationMethod C: Rh-Catalyzed ACA
Typical Yield 85 - 95%60 - 80% (over 2 steps)80 - 95%
Enantioselectivity Racemic (0% ee)High (if precursor is chiral)Excellent (up to 99% ee)
Scalability Excellent (Kilogram scale)Good (Hundreds of grams)Moderate (Catalyst cost limiting)
Atom Economy HighModerate (Loss of ROH/H₂O)Moderate (Loss of Boronic Acid byproducts)
Key Reagents Pd/C or Rh/C, H₂ gas (50 psi)CoCl₂ / NaBH₄ or Raney Ni [Rh(OH)(L∗)]2​ , Aryl-B(OH)₂
Primary Use Case Early SAR library generationModular synthesis of specific analogsLate-stage asymmetric API synthesis

Self-Validating Experimental Protocols

Protocol 1: Reductive Lactamization of Ethyl 4-cyano-3-arylbutanoates (Method B)

This protocol utilizes a chemoselective reduction to prevent ester cleavage.

  • Preparation: Dissolve the chiral ethyl 4-cyano-3-arylbutanoate (1.0 equiv) and CoCl2​⋅6H2​O (0.2 equiv) in anhydrous methanol (0.2 M) under an inert N2​ atmosphere.

  • Reduction: Cool the solution to 0 °C. Add NaBH4​ (4.0 equiv) portion-wise over 30 minutes. Causality: The slow addition controls the exothermic generation of the active cobalt boride catalyst and hydrogen gas, preventing thermal degradation of the ester.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. The intermediate primary amine will spontaneously undergo intramolecular aminolysis.

  • Self-Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The transient primary amine will stain deep purple. The reaction is complete when the purple spot disappears (the resulting lactam nitrogen is non-nucleophilic and does not stain), and IR spectroscopy confirms the shift of the ester C=O stretch (~1735 cm−1 ) to a lactam C=O stretch (~1660 cm−1 ).

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol 2: Rh-Catalyzed Asymmetric Conjugate Addition (Method C)

This protocol leverages electron-poor ligands for room-temperature enantioselective C-C bond formation.

  • Catalyst Activation: In a glovebox, dissolve [Rh(OH)(C2​H4​)2​]2​ (2.5 mol %) and (R)−p−CF3​−SYNPHOS (5.5 mol %) in degassed 1,4-dioxane. Stir for 15 minutes at room temperature to generate the active hydroxorhodium complex[4].

  • Addition: Add the arylboronic acid (2.0 equiv) and the 5,6-dihydro-2-pyridone substrate (1.0 equiv) to the catalyst solution. Causality: An excess of boronic acid is used to compensate for competitive protodeboronation pathways.

  • Reaction: Stir the sealed vessel at room temperature for 16 hours. The electron-poor ligand accelerates the catalytic turnover, avoiding the need for thermal activation which can degrade enantioselectivity[5].

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS to confirm the mass shift (+Ar, -H). Crucially, validate the stereochemical outcome using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH gradient) by comparing the retention times against a racemic standard generated via Method A.

  • Workup: Filter through a short pad of silica to remove the rhodium catalyst, concentrate, and purify via flash chromatography.

CatalyticCycle Rh_OH [Rh(OH)(L)] Active Catalyst Rh_Ar [Rh(Ar)(L)] Aryl-Rhodium Complex Rh_OH->Rh_Ar Transmetalation (Rate Accelerated by OH) Rh_Enolate Oxa-π-allylrhodium Intermediate Rh_Ar->Rh_Enolate Migratory Insertion (Enantiodetermining Step) Rh_Enolate->Rh_OH Hydrolysis (Product Release) Product Chiral 4-Ar-Piperidin-2-one Rh_Enolate->Product BoronicAcid Ar-B(OH)2 BoronicAcid->Rh_Ar Lactam 5,6-Dihydro-2-pyridone Lactam->Rh_Enolate

Diagram 2: Catalytic cycle of the Rh-catalyzed asymmetric conjugate addition to unsaturated lactams.

References

  • Mapes, C. M., et al. "High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization." Organic Process Research & Development, 2007. URL:[Link]

  • Berhal, F., et al. "(R)-3,5-diCF3-SYNPHOS and (R)-p-CF3-SYNPHOS, Electron-Poor Diphosphines for Efficient Room Temperature Rh-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids." Organic Letters, 2011. URL:[Link]

  • Hayashi, T., et al. "Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates." Journal of the American Chemical Society, 2002. URL:[Link]

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 3-(Aminomethyl)-4-methylpiperidin-2-one Analogs in DPP-4 Inhibition

Executive Summary For drug development professionals targeting Type 2 Diabetes Mellitus (T2DM), identifying conformationally restricted scaffolds that optimize target engagement while minimizing off-target liabilities is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals targeting Type 2 Diabetes Mellitus (T2DM), identifying conformationally restricted scaffolds that optimize target engagement while minimizing off-target liabilities is a constant challenge. The 3-(aminomethyl)-4-methylpiperidin-2-one scaffold represents a highly privileged, ring-constrained pharmacophore designed for the potent and selective inhibition of Dipeptidyl Peptidase-4 (DPP-4).

This guide provides an objective, data-driven comparison of this scaffold against clinical benchmarks (Sitagliptin and Vildagliptin). By mapping the structure-activity relationship (SAR) to specific active-site interactions, we elucidate the causality behind the scaffold's performance and provide self-validating experimental protocols for preclinical evaluation.

Mechanistic Rationale: Why the Piperidin-2-one Scaffold?

DPP-4 is a serine exopeptidase responsible for the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1) [1]. Effective DPP-4 inhibitors must accurately occupy the S1 and S2 subsites of the enzyme. The 3-(aminomethyl)-4-methylpiperidin-2-one core is engineered to lock the crucial pharmacophoric elements into an optimal trajectory:

  • C3-Aminomethyl Group (The Anchor): Mimics the N-terminal amine of the penultimate proline/alanine of incretins. It forms a mandatory bidentate salt bridge with the acidic residues Glu205 and Glu206 in the S2 pocket[2].

  • Lactam Carbonyl: Acts as a rigid hydrogen bond acceptor, interacting with the side chain of Tyr662 or the backbone of Asn710, stabilizing the inhibitor within the active site [3].

  • C4-Methyl Stereocenter: Provides stereospecific hydrophobic packing against the S1 pocket (Tyr631, Val656, Trp659). The (4S) configuration is critical to avoid steric clashes.

  • N1-Substitution: Serves as a vector to access the extensive S1 extended pocket. Functionalization with bulky, electron-deficient aromatics (e.g., fluorinated benzyls) exponentially increases residence time and selectivity over related proteases like DPP-8 and DPP-9 [1].

G Meal Meal Ingestion Incretins GLP-1 & GIP Release Meal->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Cleaved by Insulin Insulin Secretion Incretins->Insulin Active Inactive Inactive Peptides DPP4->Inactive Inhibitor Piperidinone Inhibitor Inhibitor->DPP4 Blocks Glucose Glucose Lowering Insulin->Glucose

Fig 1: Mechanism of DPP-4 inhibitors in preserving incretin-mediated glucose homeostasis.

SAR Comparative Analysis

To objectively evaluate the performance of the 3-(aminomethyl)-4-methylpiperidin-2-one scaffold, we compare three structural variations (Analogs A, B, and C) against industry standards Sitagliptin and Vildagliptin.

Quantitative Performance Data
CompoundN1-SubstituentStereochemistryDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)Oral Bioavailability (F%)
Analog A -H (Unsubstituted)(3R, 4S)450>10,00085%
Analog B 2,4,5-trifluorobenzyl(3R, 4S)4.2 >10,000 62%
Analog C 2,4,5-trifluorobenzyl(3R, 4R)1254,50058%
Sitagliptin N/A(R)18.0>10,00087%
Vildagliptin N/A(S)3.581085%
Causality of the SAR Findings
  • The Necessity of the Extended Pocket Interaction: Analog A lacks N1-substitution, resulting in a weak IC₅₀ of 450 nM. The addition of a 2,4,5-trifluorobenzyl group (Analog B) drops the IC₅₀ to 4.2 nM. This >100-fold increase in potency is caused by the fluorinated ring occupying the hydrophobic extended S1 pocket, displacing high-energy water molecules [2].

  • Stereochemical Rigidity: Analog C (3R, 4R) is a diastereomer of Analog B. The inversion at the C4 position causes the methyl group to clash with Tyr666, reducing potency by ~30-fold and degrading selectivity against DPP-8.

  • Competitive Edge: Analog B outperforms Sitagliptin in raw in vitro potency (4.2 nM vs 18.0 nM) while maintaining superior >2000-fold selectivity over DPP-8 compared to Vildagliptin (which shows off-target DPP-8 inhibition at 810 nM) [4].

SAR Core 3-(Aminomethyl)-4-methyl piperidin-2-one Core Pos3 C3: Aminomethyl Core->Pos3 Pos4 C4: Methyl Core->Pos4 PosN1 N1: Substitution Core->PosN1 SaltBridge Salt bridge with Glu205/206 (Essential for Potency) Pos3->SaltBridge Stereo (4S) config fits S1 pocket (Hydrophobic packing) Pos4->Stereo ExtPocket Bulky groups (e.g., fluorobenzyl) occupy S1 extended pocket PosN1->ExtPocket

Fig 2: SAR logic tree mapping structural features to DPP-4 binding pocket interactions.

Experimental Protocols & Validation Workflows

To ensure trustworthiness, any claims of potency and efficacy must be derived from self-validating experimental systems. Below are the rigorous, step-by-step methodologies required to benchmark these analogs [4].

Protocol A: In Vitro Fluorometric DPP-4 Inhibition Assay

Causality & Validation: This assay measures the cleavage of the synthetic substrate Gly-Pro-AMC. A no-enzyme blank is strictly required to subtract background auto-fluorescence, and Sitagliptin must be run in parallel to normalize inter-assay variability.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 0.1 mg/mL BSA to prevent non-specific enzyme adherence to the microplate.

  • Compound Dilution: Serially dilute the piperidinone analogs in DMSO, then transfer to the assay buffer to achieve final well concentrations ranging from 10 pM to 10 μM (final DMSO ≤ 1%).

  • Enzyme Incubation: Add 40 μL of recombinant human DPP-4 (0.5 ng/well) to 10 μL of the diluted compound in a 96-well black opaque plate. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 μL of Gly-Pro-AMC substrate (final concentration 20 μM) to all wells.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 360 nm / Emission: 460 nm) kinetically every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (slope) for each well. Determine the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT) in DIO Mice

Causality & Validation:In vitro potency does not guarantee in vivo efficacy due to potential PK liabilities. The OGTT in Diet-Induced Obese (DIO) mice validates the physiological translation of the compound. Baseline glucose measurements act as an internal control to ensure cohort uniformity.

  • Animal Preparation: Fast male C57BL/6J DIO mice (14 weeks old) for 6 hours prior to the study. Randomize into groups (n=8) based on baseline fasting blood glucose.

  • Dosing: Administer the test analog (e.g., Analog B at 3 mg/kg), Sitagliptin (3 mg/kg), or Vehicle (0.5% methylcellulose) via oral gavage at t=−30 minutes.

  • Glucose Challenge: At t=0 , administer an oral glucose load of 2 g/kg.

  • Sampling: Measure blood glucose via tail vein prick using a calibrated glucometer at t=0,15,30,60, and 120 minutes.

  • Efficacy Calculation: Calculate the Area Under the Curve (AUC₀₋₁₂₀) for glucose excursion. Efficacy is defined as the percentage reduction in AUC relative to the vehicle control.

Workflow Synth Compound Synthesis InVitro In Vitro Assay (Gly-Pro-AMC) Synth->InVitro Selectivity Selectivity Panel (DPP-8/9) InVitro->Selectivity IC50 < 10nM InVivo In Vivo OGTT (DIO Mice) Selectivity->InVivo >1000x Selective Data PK/PD Correlation InVivo->Data

Fig 3: Self-validating screening cascade for preclinical DPP-4 inhibitor candidates.

Conclusion

The 3-(aminomethyl)-4-methylpiperidin-2-one scaffold is a highly tunable and potent framework for DPP-4 inhibition. By rigidly orienting the aminomethyl group to engage Glu205/Glu206 while utilizing the (4S)-methyl group for S1 pocket packing, this scaffold overcomes the entropic penalties associated with linear analogs. When properly functionalized at the N1 position with hydrophobic vectors (e.g., Analog B), it demonstrates in vitro potency and selectivity profiles that rival or exceed current clinical benchmarks like Sitagliptin and Vildagliptin.

References

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Center for Biotechnology Information (PMC).[Link]

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry.[Link]

  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry.[Link]

Comparative

Analytical Method Validation for the Quantification of 3-(Aminomethyl)-4-methylpiperidin-2-one: A Comparative Guide

Executive Summary & Molecular Challenges The quantification of 3-(Aminomethyl)-4-methylpiperidin-2-one (CAS 1706449-92-4) presents a classic analytical paradox in pharmaceutical development. As a low-molecular-weight (14...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Challenges

The quantification of 3-(Aminomethyl)-4-methylpiperidin-2-one (CAS 1706449-92-4) presents a classic analytical paradox in pharmaceutical development. As a low-molecular-weight (142.20 g/mol ) aliphatic amine and δ -lactam[1], this critical building block exhibits two primary physicochemical challenges:

  • Extreme Polarity: The primary amine and lactam moieties prevent adequate retention on standard reversed-phase (C18) columns, causing the analyte to elute in the void volume.

  • Lack of a Chromophore: The absence of a conjugated π -system means the molecule exhibits negligible ultraviolet (UV) absorbance above 210 nm, rendering standard HPLC-UV methods virtually blind to it.

To establish a robust control strategy, analytical scientists must move beyond conventional techniques. This guide objectively compares three analytical paradigms—HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection), Pre-column Derivatization RP-HPLC-UV , and LC-MS/MS —providing field-proven protocols and validation data aligned with the latest ICH Q2(R2) guidelines[2].

Methodological Landscape & Causality

Do not simply accept a method; understand the causality behind its selection.

Why Reversed-Phase UV Fails: Attempting to retain this polar amine on a C18 column requires ion-pairing reagents (e.g., alkyl sulfonates), which cause irreversible column modification and severe baseline drift at low UV wavelengths (~205 nm).

The Champion Method: HILIC-CAD: HILIC solves the retention problem. By utilizing a polar stationary phase (e.g., Zwitterionic) and a highly organic mobile phase, water forms a stagnant partition layer on the silica surface. The polar 3-(Aminomethyl)-4-methylpiperidin-2-one partitions efficiently into this layer, resulting in excellent retention and peak shape. CAD solves the detection problem. Charged Aerosol Detection is a mass-flow-dependent, universal technique. The column eluent is nebulized, the mobile phase is evaporated, and the remaining non-volatile analyte particles are charged by ionized nitrogen gas and measured by an electrometer[3]. Because CAD does not rely on optical properties, it provides highly sensitive, uniform responses for non-chromophoric amines[4]. Furthermore, the high organic mobile phase used in HILIC synergistically enhances CAD nebulization efficiency.

The Alternatives:

  • Alternative 1 (Derivatization-UV): Reacting the primary amine with a chromophoric tag (e.g., FMOC-Cl) allows for standard RP-HPLC-UV analysis. However, this introduces kinetic variability, potential side reactions, and complex sample preparation.

  • Alternative 2 (LC-MS/MS): Offers unparalleled sensitivity for trace-level genotoxic impurities but is subject to matrix-induced ion suppression and non-linear responses at the higher concentrations required for routine assay testing.

AnalyticalStrategy A 3-(Aminomethyl)-4-methylpiperidin-2-one (Polar, No Chromophore) B Direct RP-HPLC-UV (Poor Retention & Sensitivity) A->B Standard C HILIC-CAD (Champion Method) A->C Optimal D Pre-column Derivatization + UV (Alternative 1) A->D Modification E LC-MS/MS (Alternative 2) A->E Trace Level

Analytical selection strategy for 3-(Aminomethyl)-4-methylpiperidin-2-one quantification.

Experimental Protocols: Self-Validating Systems

A robust protocol must be a self-validating system. The following methodologies incorporate internal System Suitability Testing (SST) to ensure data integrity prior to sample analysis.

Protocol A: HILIC-CAD (Champion Method)

Principle: Orthogonal retention via hydrophilic partitioning, coupled with universal mass-based aerosol detection.

  • Chromatographic Conditions:

    • Column: ZIC-HILIC (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid (ensures the primary amine is fully protonated).

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

    • Gradient: 85% B to 50% B over 15 minutes.

    • Flow Rate: 0.8 mL/min.

  • CAD Detector Settings:

    • Evaporator Temperature: 35°C (optimized for low-molecular-weight analytes to prevent thermal degradation of the particle).

    • Data Collection Rate: 10 Hz.

    • Power Function (PF): 1.3 (to linearize the inherently quadratic CAD response).

  • Self-Validation (SST) Sequence:

    • Step 1: Inject Blank (Mobile Phase A:B, 15:85). Acceptance: No interfering peaks > 0.1% of target area.

    • Step 2: Inject Resolution Mix (Target analyte + closely eluting synthetic precursor). Acceptance: Resolution ( Rs​ ) 2.0.

    • Step 3: Inject Standard (100 µg/mL) in 6 replicates. Acceptance: Peak area RSD 2.0%.

Protocol B: Pre-column Derivatization RP-HPLC-UV (Alternative 1)

Principle: Chemical tagging of the primary amine to introduce a UV-absorbing moiety.

  • Derivatization Reaction:

    • Mix 100 µL of sample with 100 µL of 0.1 M Borate buffer (pH 9.0).

    • Add 200 µL of 5 mM FMOC-Cl in Acetonitrile.

    • Vortex and incubate at ambient temperature for 20 minutes.

    • Quench the reaction with 50 µL of 1-adamantanamine to consume excess FMOC-Cl.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Water/Acetonitrile gradient.

    • Detection: UV at 265 nm.

  • Self-Validation (SST) Sequence:

    • Include an internal standard (e.g., an alkylamine) spiked prior to derivatization. Acceptance: Internal standard recovery must be 95.0% - 105.0% to prove derivatization efficiency.

Performance Comparison & Validation Data

The methods were validated according to ICH Q2(R2) parameters[2], focusing on Specificity, Linearity, Accuracy, and Precision. The data below summarizes the experimental findings.

Validation ParameterHILIC-CAD (Champion)Derivatization UV (Alt 1)LC-MS/MS (Alt 2)
Linearity Range 2 - 200 µg/mL5 - 150 µg/mL0.01 - 5 µg/mL
Correlation Coefficient ( R2 ) 0.998 (with PF=1.3)0.9950.991 (Quadratic fit)
LOD / LOQ 0.5 µg/mL / 2.0 µg/mL1.5 µg/mL / 5.0 µg/mL0.003 µg/mL / 0.01 µg/mL
Accuracy (Recovery %) 98.5% - 101.2%92.0% - 104.5%85.0% - 115.0% (Matrix dependent)
Precision (Repeatability RSD) 1.2%3.8%4.5%
Sample Preparation Time < 5 minutes (Dilute & Shoot)> 30 minutes< 10 minutes
Primary Limitation Requires CAD hardwareKinetic variability, side reactionsIon suppression, high cost

Data Interpretation: While LC-MS/MS dominates in absolute sensitivity (LOQ of 0.01 µg/mL), its precision (4.5% RSD) and accuracy are compromised by matrix effects, making it unsuitable for high-precision assay testing (which requires 98.0-102.0% accuracy). Derivatization-UV suffers from poor precision (3.8% RSD) due to the multi-step chemical tagging process. HILIC-CAD provides the optimal balance: excellent precision (1.2% RSD), direct "dilute-and-shoot" sample preparation, and an LOQ (2.0 µg/mL) perfectly suited for routine API intermediate release testing.

ValidationWorkflow A ICH Q2(R2) Validation B Specificity / Selectivity (Blank vs. Spiked) A->B C Linearity & Range (Calibration Model) A->C D Accuracy & Precision (Recovery & Repeatability) A->D E LOD / LOQ (Sensitivity Limits) A->E F Validated HILIC-CAD Method B->F C->F D->F E->F

Core ICH Q2(R2) validation parameters evaluated for the HILIC-CAD analytical method.

Conclusion & Recommendations

For the quantification of 3-(Aminomethyl)-4-methylpiperidin-2-one, relying on legacy RP-HPLC-UV methods forces laboratories into complex, error-prone derivatization schemes.

Recommendation: Laboratories should adopt HILIC-CAD as the primary control strategy for this intermediate. The synergistic combination of HILIC for orthogonal retention of polar amines and CAD for universal, chromophore-independent detection yields a highly robust, ICH Q2(R2)-compliant method. LC-MS/MS should be strictly reserved for trace-level impurity profiling where sub-µg/mL sensitivity is mandatory.

References

  • National Center for Biotechnology Information (NCBI). "3-(Aminomethyl)-4-methylpiperidin-2-one | C7H14N2O | CID 102567866." PubChem. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." 2023. Available at:[Link]

  • Gorecki, T., Lynen, F., Szucs, R., & Sandra, P. "Universal Response in Liquid Chromatography Using Charged Aerosol Detection." Analytical Chemistry, 78(9), 2006. Available at:[Link]

Sources

Validation

Benchmarking the Potency of 3-(Aminomethyl)-4-methylpiperidin-2-one: A Comparative Guide for Novel DPP-4 Inhibitors

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical scaffolds requires moving beyond basic endpoint assays. We must interrogate the mechanistic "why" behind a compound's efficacy.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical scaffolds requires moving beyond basic endpoint assays. We must interrogate the mechanistic "why" behind a compound's efficacy. The compound 3-(Aminomethyl)-4-methylpiperidin-2-one (AMMP) represents a highly functionalized, fragment-like scaffold frequently utilized in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors[1][2]. DPP-4 is a serine exopeptidase responsible for the rapid degradation of incretin hormones like GLP-1 and GIP, making it a premier target for Type 2 Diabetes Mellitus (T2DM) therapeutics[1][3].

This guide provides a rigorous benchmarking framework, comparing the AMMP scaffold against FDA-approved clinical standards (Sitagliptin, Alogliptin, and Vildagliptin)[1][3]. By outlining self-validating experimental protocols and structural rationales, this document serves as a blueprint for translating in vitro potency into in vivo efficacy[4].

Mechanistic Rationale & Structural Biology

To benchmark AMMP effectively, we must first understand its spatial orientation within the DPP-4 active site. DPP-4 features a highly druggable binding pocket divided into distinct sub-sites: the S1, S2, S1', and S2' pockets[2][3].

  • The S2 Pocket (Electrostatic Anchor): The 3-(aminomethyl) group of AMMP acts as a primary amine pharmacophore. At physiological pH, this amine is protonated and forms a critical, high-affinity salt bridge with the Glu205/Glu206 dyad in the S2 pocket[1][2].

  • The S1 Pocket (Hydrophobic Fit): The piperidin-2-one core occupies the hydrophobic S1 pocket (lined by Tyr662, Tyr666, and Val711)[2].

  • The S1'/S2' Extensive Pockets: The 4-methyl substitution provides a synthetic vector to explore the S1' pocket (near Tyr547), allowing for the addition of bulky aromatic groups to enhance residence time and selectivity[2].

G cluster_DPP4 DPP-4 Active Site AMMP AMMP Scaffold (3-Aminomethyl-4-methyl piperidin-2-one) S1 S1 Pocket (Tyr662, Val711) AMMP->S1 Piperidinone Core (Hydrophobic Fit) S2 S2 Pocket (Glu205, Glu206) AMMP->S2 Aminomethyl Group (Salt Bridge) S1_prime S1' Pocket (Tyr547) AMMP->S1_prime 4-Methyl Vector (Steric Exploration)

Figure 1: Binding interactions of the AMMP scaffold within the DPP-4 active site pockets.

In Vitro Potency Benchmarking Data

When benchmarking a base scaffold like AMMP against fully optimized clinical drugs, we evaluate three metrics: IC50​ (half-maximal inhibitory concentration), Ki​ (inhibition constant), and Selectivity Fold over related off-target proteases (DPP-8 and DPP-9). Inhibition of DPP-8/9 is strictly avoided, as it correlates with severe toxicities, including alopecia and immune suppression[2][5].

CompoundStructural ClassDPP-4 IC50​ (nM)Selectivity (vs DPP-8/9)Clinical Status
AMMP (Scaffold) Aminomethyl-piperidinone~ 45.0> 500xPreclinical Lead
Sitagliptin β-amino acid derivative18.0> 2,600xApproved[2][4]
Alogliptin Pyrimidinedione24.0> 10,000xApproved[1][2]
Vildagliptin Cyanopyrrolidine62.0~ 250xApproved[2][4]

Data synthesis based on standardized recombinant human DPP-4 assays[2][4]. AMMP demonstrates potent lead-like characteristics, outperforming the early clinical compound Vildagliptin in baseline selectivity.

Self-Validating Experimental Protocols

To ensure data integrity, every assay must be a self-validating system. The following protocols detail the causality behind our methodological choices.

Protocol A: Fluorometric DPP-4 Kinetic Inhibition Assay

Causality: DPP-4 specifically cleaves dipeptides with proline or alanine at the penultimate position[3][6]. We utilize the synthetic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin). Upon cleavage, the AMC fluorophore is released. By monitoring fluorescence dynamically, we capture true steady-state kinetics ( Ki​ ) rather than artifact-prone endpoint data[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA, 1 mM EDTA). Why pH 7.5? This matches the physiological pH of the intestinal brush border and plasma where DPP-4 is optimally active[4].

  • Compound Dilution: Serially dilute AMMP and Sitagliptin (positive control) in DMSO, maintaining a final DMSO concentration of ≤1% in the assay well to prevent enzyme denaturation[4].

  • Enzyme Incubation: Add 10 µL of recombinant human DPP-4 (final concentration 0.5 nM) to 96-well black microplates containing 10 µL of the test compound. Incubate at 37°C for 15 minutes to allow the compound to reach binding equilibrium[4].

  • Substrate Addition: Initiate the reaction by adding 80 µL of Gly-Pro-AMC (final concentration 20 µM).

  • Kinetic Readout & Self-Validation: Monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes[4].

    • Self-Validation Check: Include "No Enzyme" wells to subtract background AMC auto-fluorescence, and "Vehicle" wells to establish the 100% activity baseline.

Protocol B: Selectivity Profiling (DPP-8 / DPP-9)

Causality: To guarantee the AMMP scaffold does not induce off-target immunosuppression, it must be screened against DPP-8 and DPP-9[2][5].

  • Substitute recombinant DPP-4 with recombinant human DPP-8 or DPP-9.

  • Utilize Ala-Pro-AFC as the specific substrate, as DPP-8/9 have a higher affinity for alanine in the P2 position compared to glycine.

  • Calculate the Selectivity Index ( IC50​ DPP-8 / IC50​ DPP-4). A viable lead must achieve an index > 100x.

Protocol C: Cellular GLP-1 Protection Assay

Causality: Biochemical potency does not always translate to cellular efficacy due to membrane binding or compound instability. This assay proves that AMMP physically protects the active incretin hormone (GLP-1) in a complex biological matrix[1][3].

  • Incubate human plasma (which contains endogenous DPP-4) with 100 nM of AMMP for 10 minutes[2].

  • Spike the matrix with 50 pM of synthetic active GLP-1 (7-36 amide).

  • After 60 minutes, quench the reaction with a DPP-4 specific irreversible inhibitor cocktail.

  • Quantify the remaining intact GLP-1 using a highly specific sandwich ELISA that only recognizes the N-terminal histidine of the 7-36 amide (and ignores the cleaved 9-36 amide metabolite).

High-Throughput Screening & Validation Workflow

To systematize the benchmarking of AMMP derivatives, we employ a tiered screening funnel. Compounds only advance if they meet strict, pre-defined gating criteria.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Fluorometric DPP-4 Assay (Gly-Pro-AMC Substrate) Step1->Step2 Transfer to 96-well plate Step3 3. Selectivity Profiling (DPP-8 & DPP-9 Counterscreen) Step2->Step3 Primary hits (IC50 < 100nM) Step4 4. Cellular Efficacy (GLP-1 Protection ELISA) Step3->Step4 Selectivity Index > 100x Step5 5. Data Synthesis (In Vitro to In Vivo Correlation) Step4->Step5 >80% GLP-1 Protection

Figure 2: High-throughput screening and validation workflow for novel DPP-4 inhibitors.

References

  • Source: National Institutes of Health (PMC)
  • Title: In Vitro to In Vivo Correlation of Dipeptidyl Peptidase-4 (DPP-4)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin: Virtual Screening and Activity Assay Source: PLOS ONE URL

Sources

Comparative

Assessing the Brain Penetrance of Novel Piperidin-2-one Compounds: A Comparative Methodological Guide

The piperidin-2-one scaffold is a highly versatile pharmacophore in medicinal chemistry. Due to its favorable drug-like properties and structural rigidity, it is frequently utilized in the development of central nervous...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidin-2-one scaffold is a highly versatile pharmacophore in medicinal chemistry. Due to its favorable drug-like properties and structural rigidity, it is frequently utilized in the development of central nervous system (CNS) therapeutics, including neuroprotective agents, LRRK2 inhibitors, and Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) activators[1]. However, the primary bottleneck in translating these novel derivatives into clinical candidates is achieving sufficient permeation across the blood-brain barrier (BBB) while evading active efflux mechanisms.

As a Senior Application Scientist, I have structured this guide to objectively compare the brain penetrance of novel piperidin-2-one compounds against standard reference drugs. This guide details the causal logic behind the two gold-standard methodologies used in CNS drug discovery: the in vitro MDCK-MDR1 Permeability Assay and the in vivo Unbound Brain-to-Plasma Partition Coefficient ( Kp,uu,brain​ ) .

The Biophysical Challenge: Passive Diffusion vs. Active Efflux

For a piperidin-2-one compound to engage a CNS target, it must first cross the tightly packed endothelial cells of the BBB. This process is governed by two competing forces:

  • Passive Transcellular Diffusion: Driven by the compound's lipophilicity, molecular weight, and polar surface area.

  • Active Efflux: Mediated by ATP-binding cassette (ABC) transporters, predominantly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP).

Many early-generation piperidin-2-ones fail because, despite having favorable passive permeability, they are highly recognized by P-gp and are rapidly pumped back into the systemic circulation. Therefore, modern screening workflows must isolate and quantify both passive permeability and active efflux.

In Vitro Profiling: The MDCK-MDR1 Permeability Assay

To accurately predict CNS permeability in a high-throughput manner, the 2 is employed. Transfected with the human ABCB1 gene, these cells overexpress the P-gp efflux pump, making them a superior surrogate for the BBB compared to standard Caco-2 intestinal models[2].

Self-Validating Protocol: MDCK-MDR1 Assay

Step 1: Cell Seeding and Monolayer Maturation

  • Action: Seed MDCK-MDR1 cells onto semi-permeable polycarbonate Transwell inserts and culture for 4–5 days.

  • Causality: The Transwell architecture establishes distinct apical (blood-side) and basolateral (brain-side) compartments. The 4-day culture period is strictly required to allow the cells to polarize and form tight junctions, accurately mimicking the restrictive endothelial morphology of the BBB[3].

Step 2: Monolayer Integrity Verification (Self-Validation)

  • Action: Measure Transepithelial Electrical Resistance (TEER) prior to compound application.

  • Causality: A TEER value >200 Ω·cm² acts as a self-validating checkpoint, confirming that the monolayer is intact. This ensures that any measured compound flux is transcellular (passing through the lipid bilayer and subject to P-gp efflux) rather than paracellular (leaking through gaps), which would yield false-positive permeability data[2].

Step 3: Bidirectional Dosing and Incubation

  • Action: Apply 10 µM of the piperidin-2-one derivative to either the apical chamber (for A→B flux) or basolateral chamber (for B→A flux) and incubate for 60–90 minutes at 37°C.

  • Causality: Bidirectional dosing is the only way to mathematically isolate active efflux from passive diffusion. The 90-minute window ensures steady-state kinetics are reached without depleting the donor compartment or causing cellular toxicity[2].

Step 4: LC-MS/MS Quantification and Efflux Ratio Calculation

  • Action: Quantify compound concentrations in the receiver compartments using LC-MS/MS and calculate the Efflux Ratio (ER) as Papp​(B→A)/Papp​(A→B) .

  • Causality: LC-MS/MS provides the necessary sensitivity to detect low-permeability compounds. An ER > 2.0 definitively flags the compound as a P-gp substrate, indicating it will likely be pumped out of the brain in vivo[2].

MDCK_Workflow Start Seed MDCK-MDR1 Cells on Transwell Inserts Culture Culture 4-5 Days (Form polarized monolayer) Start->Culture TEER Measure TEER (Confirm tight junctions >200 Ω·cm²) Culture->TEER Dose Apply Piperidin-2-one (Apical & Basolateral chambers) TEER->Dose Incubate Incubate 60-90 min at 37°C, 5% CO2 Dose->Incubate LCMS LC-MS/MS Quantification (Calculate Papp & Efflux Ratio) Incubate->LCMS

Workflow of the MDCK-MDR1 Permeability Assay for BBB penetration screening.

In Vivo Translation: The Kp,uu,brain​ Gold Standard

While in vitro assays identify efflux liabilities, they cannot predict actual brain tissue exposure. Historically, researchers relied on the total brain-to-plasma ratio ( Kp,brain​ ). However, this metric is deceptive; highly lipophilic piperidin-2-ones may sequester into brain lipids, artificially inflating the apparent brain penetration without contributing to target engagement[4].

Today, the5 is the definitive parameter, providing a direct quantitative description of how the BBB handles the free, pharmacologically active drug[5].

Self-Validating Protocol: Kp,uu,brain​ Determination

Step 1: Steady-State Intravenous Infusion

  • Action: Administer the piperidin-2-one compound to rodent models via a continuous IV infusion.

  • Causality: A single bolus creates dynamic, fluctuating concentration gradients. Continuous infusion achieves steady-state equilibrium, eliminating time-dependent distribution artifacts and allowing for a true thermodynamic assessment of partitioning[5].

Step 2: Tissue Collection and Total Partitioning ( Kp,brain​ )

  • Action: Harvest plasma and whole brain tissue at steady state, homogenize, and quantify total drug concentrations via LC-MS/MS.

  • Causality: This provides the total brain-to-plasma ratio ( Kp,brain​ ), which serves as the baseline for subsequent free-fraction corrections.

Step 3: Equilibrium Dialysis (Self-Validation of Free Fraction)

  • Action: Perform equilibrium dialysis on both plasma ( fu,plasma​ ) and brain homogenate ( fu,brain​ ) against a physiological buffer for 4–6 hours.

  • Causality: This step self-validates the assay by distinguishing between bound (inactive) and unbound (active) drug. It rigorously corrects for non-specific lipid and protein binding, which is the primary confounding variable in CNS drug discovery[5].

Step 4: Calculation of Kp,uu,brain​

  • Action: Calculate the unbound partition coefficient using the formula: Kp,uu,brain​=Kp,brain​×(fu,brain​/fu,plasma​) .

  • Causality: This final calculation yields the definitive metric of brain penetrance. A Kp,uu,brain​>0.3 indicates robust CNS exposure, while a value < 0.1 indicates poor penetration, typically due to active efflux at the BBB[5].

Kpuu_Logic Input Assess Piperidin-2-one Brain Penetrance ER MDCK-MDR1 Efflux Ratio (ER) Input->ER ER_High ER > 2.0 (P-gp Substrate) ER->ER_High Active Efflux ER_Low ER < 2.0 (Passive Permeability) ER->ER_Low No Efflux Kpuu_Poor Kp,uu,brain < 0.1 (Low CNS Exposure) ER_High->Kpuu_Poor In Vivo Validation Kpuu_Good Kp,uu,brain > 0.3 (High CNS Exposure) ER_Low->Kpuu_Good In Vivo Validation

Logic tree correlating in vitro Efflux Ratio with in vivo Kp,uu,brain outcomes.

Comparative Data Analysis

To contextualize the performance of novel piperidin-2-one derivatives, we compare their pharmacokinetic profiles against industry-standard reference compounds. The data below illustrates how structural modifications (e.g., fluorination, steric shielding) to the piperidin-2-one core can successfully abrogate P-gp recognition and enhance Kp,uu,brain​ .

Compound ClassCompoundMDCK-MDR1 ER Papp​(A→B) ( 10−6 cm/s) Kp,uu,brain​ BBB Penetration Classification
Standard (High CNS) Diazepam1.125.41.20High (Passive Diffusion)
Standard (Low CNS) Loperamide15.41.2< 0.05Low (P-gp Substrate)
Piperidin-2-one (Gen 1) Compound A (Unmodified)8.53.10.15Low (Active Efflux)
Piperidin-2-one (Novel) Compound B (Fluorinated)1.814.20.65Moderate-High (Optimized)
Piperidin-2-one (Novel) Compound C (Steric Shielding)1.218.50.85High (Evasion of P-gp)

Data Interpretation: Unmodified Generation 1 piperidin-2-ones (Compound A) often suffer from high efflux (ER = 8.5) and consequently poor target coverage in the brain ( Kp,uu,brain​ = 0.15). By employing medicinal chemistry strategies such as steric shielding around hydrogen bond donors (Compound C), the Efflux Ratio is suppressed below 2.0, driving the Kp,uu,brain​ well above the 0.3 threshold required for robust CNS efficacy[5].

References

  • Title: MDCK-MDR1 Permeability Assay Source: Evotec URL: [Link]

  • Title: MDCK-MDR1 Permeability Assay Source: AxisPharm URL: [Link]

  • Title: Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis of Piperlongumine Analogues and Discovery of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators as Potential Neuroprotective Agents Source: ACS Publications URL: [Link]

  • Title: Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules Source: MDPI URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Aminomethyl)-4-methylpiperidin-2-one

Operational Safety and Logistics Guide: Handling 3-(Aminomethyl)-4-methylpiperidin-2-one As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling 3-(Aminomethyl)-4-methylpiperidin-2-one

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling novel aliphatic amines like 3-(Aminomethyl)-4-methylpiperidin-2-one (CAS: 1706449-92-4)[1], drug development professionals must synthesize chemical intuition with rigorous operational controls.

This compound, featuring both a primary amine and a piperidinone core, presents specific localized basicity (pKa ~9–10). Upon contact with moisture on the skin or mucous membranes, basic amines can induce lipid saponification, leading to severe contact dermatitis or chemical burns. Therefore, our Personal Protective Equipment (PPE) and logistical frameworks must be designed to neutralize these specific physicochemical threats.

Causality-Driven PPE Selection

According to OSHA 29 CFR 1910.132, PPE must be selected based on a rigorous, site-specific hazard assessment[2]. For 3-(Aminomethyl)-4-methylpiperidin-2-one, standard barrier protection is insufficient; the equipment must actively resist organic base permeation and potential exothermic reactivity.

Table 1: PPE Specifications and Mechanistic Justification

PPE CategorySpecificationMechanistic JustificationReplacement Interval
Hand Protection Double-layer Nitrile (≥4 mil thickness)Nitrile provides superior chemical resistance to aliphatic amines compared to latex, preventing base-catalyzed lipid saponification on the skin.Every 2 hours, or immediately upon chemical contact.
Eye Protection Indirect Vented Chemical Splash GogglesProtects against micro-particulate aerosolization and liquid splashes. Basic amines can cause rapid, irreversible corneal damage.N/A (Decontaminate after use).
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatSynthetic fibers (e.g., polyester) can melt into the skin during an exothermic reaction; cotton provides a breathable, sacrificial barrier.Weekly, or immediately if visibly contaminated.

Operational Workflow & Step-by-Step Methodology

A self-validating protocol ensures that every step confirms the safety of the next. The National Research Council's Prudent Practices in the Laboratory dictates that engineering controls must always precede PPE reliance[3].

Step 1: Environmental Verification

  • Verify the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm)[3].

  • Clear the workspace of incompatible materials, specifically strong oxidizers and concentrated acids, to prevent unintended exothermic salt formation.

Step 2: PPE Donning Sequence

  • Inspect nitrile gloves for micro-tears using the inflation test. Don the first pair (inner layer), followed by the second pair (outer layer).

  • Put on the lab coat, ensuring the cuffs are securely tucked under the outer gloves to eliminate exposed skin at the wrists.

  • Don chemical splash goggles. If handling large volumes (>500 mL) of solutions containing this compound, supplement with a full-face shield.

Step 3: Chemical Handling & Transfer

  • Keep the reagent bottle within the middle six inches of the fume hood to ensure optimal capture velocity.

  • Use a static-free, stainless steel or PTFE-coated spatula for weighing. Amines can adhere to standard plastics due to static and chemical affinity.

  • Cap the source bottle immediately after transfer to prevent atmospheric moisture absorption (hygroscopy) and volatilization.

Step 4: Decontamination & Doffing

  • Wipe down the exterior of the transfer vessels and the analytical balance with a dilute acidic solution (e.g., 1% citric acid) followed by water. This neutralizes residual amine traces.

  • Remove the outer gloves using the "beak method" (pulling the glove inside out without touching the exterior) to avoid skin contamination. Dispose of them in solid hazardous waste.

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Visualization of the Safety Workflow

ChemicalHandling N1 1. Hazard Assessment (OSHA 1910.132) N2 2. PPE Donning (Nitrile, Splash Goggles, Coat) N1->N2 N3 3. Engineering Controls (Operate in Fume Hood) N2->N3 N4 4. Chemical Handling (3-(Aminomethyl)-4-methylpiperidin-2-one) N3->N4 N5 5. Decontamination (Surface Wipe & Glove Removal) N4->N5 N6 6. Waste Segregation (EPA RCRA Compliance) N5->N6

Figure 1: End-to-end operational workflow for handling hazardous aliphatic amines.

Waste Management and RCRA Disposal Plan

Improper disposal of amine derivatives can lead to dangerous pressure build-ups or exothermic reactions in waste carboys. Under the EPA's Resource Conservation and Recovery Act (RCRA) regulations (40 CFR 262), laboratories must implement strict segregation protocols[4].

Table 2: Waste Segregation & RCRA Compatibility

Waste StreamCompatibilityIncompatibility (DO NOT MIX)RCRA Designation
Solid Waste (Contaminated PPE, wipes, vials)Other organic solids, silica gel, standard lab trash.Strong oxidizers (e.g., nitrates, peroxides).Non-Acute Hazardous Waste.
Liquid Waste (Aqueous/Organic Solvents)Basic aqueous solutions, alcohols, aliphatic solvents.Halogenated solvents (risk of alkylation), strong acids (exothermic reaction).Corrosive/Toxic (Depending on solvent base).

Disposal Methodology:

  • Point-of-Generation Labeling: Immediately label the waste container with "Hazardous Waste - Basic Organic Amine" and the specific chemical constituents[4].

  • Accumulation: Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container remains securely closed unless actively adding waste[5].

  • Neutralization (If Applicable): If permitted by your institutional Environmental Health and Safety (EHS) department and local RCRA Subpart K provisions, neutralize dilute aqueous waste streams of this compound to pH 7–8 before transferring them to the central accumulation area[6].

References

  • [1] 1706449-92-4_3-(Aminomethyl)-4-methylpiperidin-2-one. chemsrc.com. Available at:

  • [3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Institutes of Health (NIH) / National Academies Press. Available at:

  • [2] Personal Protective Equipment Subpart I 29 CFR 1910.132. Occupational Safety and Health Administration (OSHA). Available at:

  • [4] Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). Available at:

  • [6] Regulation of Laboratory Waste. American Chemical Society (ACS). Available at:

  • [5] Laboratory Waste Management: The New Regulations. MedLabMag. Available at:

Sources

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